2,6-Dichloro-4-(methylsulfonyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBGNTCBLZAIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352867 | |
| Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20951-05-7 | |
| Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(methylsulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2,6-Dichloro-4-(methylsulfonyl)phenol" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(methylsulfonyl)phenol is a halogenated phenolic compound featuring a sulfonyl functional group. Its structure, characterized by ortho-chlorine substitution relative to the hydroxyl group and a para-methylsulfonyl group, imparts distinct chemical properties that make it a compound of interest for various applications, including as a potential intermediate in organic synthesis and drug discovery. The electron-withdrawing nature of the chlorine atoms and the methylsulfonyl group significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring. This guide provides a comprehensive overview of its known physical and chemical properties, supported by experimental methodologies and logical workflows.
Core Chemical and Physical Properties
The properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.
General Information
| Property | Value | Reference |
| CAS Number | 20951-05-7 | [1][2] |
| Molecular Formula | C₇H₆Cl₂O₃S | [1] |
| Molecular Weight | 241.09 g/mol | [2][3] |
| Physical Form | Solid | [1][2] |
| Purity (Typical) | ≥95.0% | [1][2] |
Physical Properties
| Property | Value | Unit | Reference |
| Melting Point | 223 - 224 | °C | [2][3] |
| Boiling Point | 400 | °C (at 760 mmHg) | [3] |
| Density | 1.57 | g/cm³ | [3] |
Spectroscopic and Structural Identifiers
| Identifier | Value | Reference |
| InChI | 1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | [2] |
| InChI Key | CTBGNTCBLZAIRI-UHFFFAOYSA-N | [1][2] |
Experimental Protocols & Methodologies
Determination of Melting Point
The melting point of a solid compound like this compound is a crucial indicator of purity and is typically determined using a digital melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate is used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point to ensure accuracy.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is reported as the melting point. A narrow range typically indicates high purity.
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be extrapolated from established methods for analogous compounds.[4][5] The process would likely involve two key steps: the selective chlorination of a para-substituted phenol followed by oxidation of a thioether to a sulfone.
-
Step 1: Dichlorination of 4-(Methylthio)phenol: The starting material, 4-(methylthio)phenol, is subjected to regioselective chlorination at the ortho positions to the hydroxyl group. This is often achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an appropriate solvent.
-
Step 2: Oxidation to the Sulfone: The resulting 2,6-dichloro-4-(methylthio)phenol is then oxidized. A strong oxidizing agent, such as Oxone® (potassium peroxymonosulfate) or hydrogen peroxide, is used to convert the thioether group (-S-CH₃) into a methylsulfonyl group (-SO₂-CH₃), yielding the final product.[5]
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the proposed synthesis pathway and a general workflow for characterizing the physical and chemical properties of the compound.
Caption: Proposed two-step synthesis of this compound.
Caption: General workflow for the characterization of a synthesized chemical compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2,6-Dichloro-4-(methylsulphonyl)phenol | 20951-05-7 [sigmaaldrich.com]
- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1 [m.chemicalbook.com]
An In-Depth Technical Guide to 2,6-Dichloro-4-(methylsulfonyl)phenol (CAS: 20951-05-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(methylsulfonyl)phenol is a halogenated aromatic organic compound with the chemical formula C₇H₆Cl₂O₃S.[1] Its structure, featuring a phenol ring substituted with two chlorine atoms ortho to the hydroxyl group and a methylsulfonyl group at the para position, suggests potential for biological activity. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis pathway, and a hypothesized mechanism of action based on structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential applications of this molecule in drug discovery and other scientific endeavors.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical properties and available toxicological information for this compound and related compounds. It is important to note that specific toxicological data for the target compound is limited, and information from structurally similar molecules should be interpreted with caution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20951-05-7 | [1] |
| Molecular Formula | C₇H₆Cl₂O₃S | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | CTBGNTCBLZAIRI-UHFFFAOYSA-N | [1] |
| Boiling Point | 223-224 °C |
Table 2: Toxicological Profile of Structurally Related Dichlorophenols
| Endpoint | Test Species | Route of Exposure | Observation | Source |
| Acute Oral Toxicity (LD50) | Mouse/Rat | Oral | Low to moderate toxicity (580-4500 mg/kg bw) for 2,4-dichlorophenol. | [2] |
| Acute Dermal Toxicity (LD50) | Mouse/Rat | Dermal | Moderate toxicity (780 mg/kg bw) for 2,4-dichlorophenol. | [2] |
| Skin Corrosion/Irritation | Not specified | Dermal | 2,4-dichlorophenol is considered corrosive to the skin. | [2] |
| Eye Irritation | Not specified | Ocular | 2,4-dichlorophenol may cause irreversible eye damage. | [2] |
Disclaimer: The toxicological data presented is for 2,4-dichlorophenol, a structurally related compound. The toxicological properties of this compound have not been fully elucidated and should be handled with appropriate safety precautions.
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves the chlorination of 4-(methylsulfonyl)phenol. This approach is based on established methods for the synthesis of related 2,6-dichlorophenols.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-(methylsulfonyl)phenol (1 equivalent) in a suitable inert solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Chlorination: Cool the solution to 0°C using an ice bath. Slowly add sulfuryl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Hypothesized Biological Activity and Mechanism of Action
While direct experimental data for this compound is scarce, its structural similarity to 2,6-dichloro-4-nitrophenol (DCNP), a known inhibitor of phenolsulfotransferases (PSTs), strongly suggests a similar mechanism of action.[3] PSTs are a family of phase II metabolizing enzymes that catalyze the sulfonation of a wide range of xenobiotics and endogenous compounds, facilitating their excretion. Inhibition of these enzymes can have significant pharmacological and toxicological consequences.
Proposed Signaling Pathway: Inhibition of Sulfonation
The following diagram illustrates the general pathway of phenol sulfonation and the hypothesized point of inhibition by this compound.
Caption: Hypothesized inhibition of phenolsulfotransferase by the compound.
Experimental Protocol: Phenolsulfotransferase (PST) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against PSTs.
-
Reagents and Materials:
-
Recombinant human phenolsulfotransferase (e.g., SULT1A1).
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor.
-
A suitable phenolic substrate (e.g., p-nitrophenol).
-
This compound (test inhibitor).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0).
-
96-well microplates.
-
Microplate reader.
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PST enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the phenolic substrate and PAPS to each well.
-
Monitor the formation of the product (e.g., p-nitrophenyl sulfate) over time by measuring the absorbance at a specific wavelength using a microplate reader.
-
Include appropriate controls (no enzyme, no inhibitor, no substrate).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the reaction progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a compound with potential for biological activity, likely as an inhibitor of phenolsulfotransferase enzymes. While direct experimental evidence is currently limited, this technical guide provides a solid foundation for future research by outlining its physicochemical properties, proposing a viable synthetic route, and detailing a hypothetical experimental protocol to investigate its mechanism of action. Further studies are warranted to fully characterize the pharmacological and toxicological profile of this compound and to explore its potential applications in drug development and other scientific fields.
References
An In-Depth Technical Guide to 2,6-Dichloro-4-(methylsulfonyl)phenol: Molecular Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-dichloro-4-(methylsulfonyl)phenol, alongside a review of synthetic methodologies for related compounds that can inform its preparation. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Molecular Structure and Physicochemical Properties
This compound is a halogenated aromatic compound containing a sulfonyl functional group. Its chemical structure consists of a phenol ring substituted with two chlorine atoms at positions 2 and 6, and a methylsulfonyl group at position 4.
Molecular Formula: C₇H₆Cl₂O₃S[1]
Molecular Weight: 241.08 g/mol [1]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O₃S | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| CAS Number | 20951-05-7 | |
| Physical Form | Solid | [1] |
| Melting Point | 223-224 °C | |
| Purity | Typically ≥95.0% | [1] |
| InChI Key | CTBGNTCBLZAIRI-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
General Synthetic Strategy
A plausible synthetic route to this compound could involve the chlorination of a 4-(methylsulfonyl)phenol precursor or the introduction of the methylsulfonyl group onto a pre-chlorinated phenol.
Experimental Protocol: Preparation of 2,6-Dichlorophenol from Phenol
This protocol describes a general method for the chlorination of phenol, a foundational reaction in the synthesis of chlorinated phenols.
Materials:
-
Phenol
-
Chlorobenzene (Solvent)
-
N-Methylaniline (Catalyst)
-
Chlorine gas
-
Nitrogen gas
Procedure:
-
In a chlorination kettle, add phenol, chlorobenzene, and N-methylaniline.
-
Stir the mixture and slowly raise the temperature to 65-75 °C.
-
Introduce chlorine gas at a controlled rate (e.g., 5-30 cubic liters/h), maintaining the reaction temperature between 70-100 °C.
-
Upon completion of the chlorination, purge the reaction vessel with nitrogen to remove any residual chlorine gas.
-
The resulting chlorinated phenol can then be purified by distillation.[2]
Experimental Protocol: Preparation of 2,6-Dichloro-4-nitrophenol
This protocol details the sulfonation and subsequent nitration of 2,6-dichlorophenol, which is a key intermediate. This process could be conceptually adapted to introduce a sulfonyl group.
Materials:
-
2,6-Dichlorophenol
-
Sulfuric acid
-
Nitric acid
-
Water
Procedure:
-
Sulfonylation: Heat a mixture of 2,6-dichlorophenol and sulfuric acid at a temperature between 100°C and 150°C for 0.5 to 5 hours.
-
Cool the reaction mixture and dilute with water to obtain 3,5-dichloro-4-hydroxybenzenesulfonic acid.
-
Nitration: Add nitric acid to the sulfonic acid derivative at a controlled temperature.
-
The resulting 2,6-dichloro-4-nitrophenol precipitates and can be isolated by filtration, washed with water, and dried.[3]
Biological Activity and Potential Applications
The biological activities of many halogenated phenols and sulfonyl-containing compounds are well-documented, suggesting potential areas of investigation for this compound.
Phenolic compounds, in general, are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.[4] The introduction of halogen atoms, such as chlorine, can significantly enhance the biological activity of phenols.[4]
A structurally related compound, 2,6-dichloro-4-nitrophenol, has been shown to be a selective inhibitor of phenol sulfation in vivo.[5] This suggests that this compound may also interact with sulfotransferase enzymes, a possibility that warrants further investigation in drug discovery programs. The general mechanism of action for many phenolic compounds involves the disruption of microbial cell walls and the denaturation of proteins.[6]
Characterization Data
Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from data on similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons on the phenol ring and a singlet for the methyl protons of the sulfonyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule, including the two equivalent chlorinated aromatic carbons, the carbon bearing the hydroxyl group, the carbon bearing the methylsulfonyl group, and the methyl carbon.
-
FTIR: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-Cl stretching vibrations, S=O stretching of the sulfonyl group, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Logical Relationships and Workflows
The synthesis of this compound can be visualized as a multi-step process. The following diagram illustrates a potential synthetic workflow based on the preparation of related compounds.
Caption: A potential synthetic workflow for this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]
- 3. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Inhibition of sulfation of phenols in vivo by 2,6-dichloro-4-nitrophenol: selectivity of its action in relation to other conjugations in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Navigating the Solubility of 2,6-Dichloro-4-(methylsulfonyl)phenol: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the solubility of 2,6-Dichloro-4-(methylsulfonyl)phenol in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its experimental determination. This includes a detailed protocol for the widely accepted shake-flask method, expected solubility trends based on the compound's physicochemical properties, and templates for standardized data presentation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various solvents. Key properties are summarized in the table below. The molecule's structure, featuring a polar phenolic hydroxyl group and a polar methylsulfonyl group, alongside non-polar dichlorinated benzene ring, suggests a nuanced solubility profile.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₃S | [1] |
| Molecular Weight | 241.09 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 223-224 °C | [2] |
| InChI Key | CTBGNTCBLZAIRI-UHFFFAOYSA-N | [1] |
Expected Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly across different organic solvents. The presence of both polar (hydroxyl and methylsulfonyl groups) and non-polar (dichlorinated aromatic ring) features suggests that it may exhibit reasonable solubility in a range of solvents.
It is anticipated to be more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol) compared to non-polar solvents (e.g., hexane). A structurally similar compound, 2,6-Dichloro-4-nitrophenol, is reported to be soluble in methanol at a concentration of 1 g/10 mL.[3] This suggests that this compound may also exhibit good solubility in polar organic solvents.
However, precise quantitative data is not currently available in scientific literature. Therefore, experimental determination is necessary for accurate solubility assessment.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a solid in a solvent. The following protocol is adapted for determining the solubility of this compound in various organic solvents.
Materials
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 4 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method with a proper calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the solvent using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Experimental Workflow Diagram
Caption: Workflow for the determination of this compound solubility using the shake-flask method.
Data Presentation
For clear and consistent reporting of experimentally determined solubility data, the following table structure is recommended.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Methanol | 25 | HPLC/UV-Vis | ||
| Ethanol | 25 | HPLC/UV-Vis | ||
| Acetone | 25 | HPLC/UV-Vis | ||
| Ethyl Acetate | 25 | HPLC/UV-Vis | ||
| Dichloromethane | 25 | HPLC/UV-Vis | ||
| Toluene | 25 | HPLC/UV-Vis | ||
| n-Hexane | 25 | HPLC/UV-Vis | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | ||
| N,N-Dimethylformamide (DMF) | 25 | HPLC/UV-Vis |
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be carefully controlled and reported during experimental determination:
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with increasing temperature.
-
Solvent Polarity: As discussed, the polarity of the organic solvent will play a critical role in its ability to dissolve the compound.
-
Purity of the Compound: Impurities in the solid can affect its measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
References
Synthesis of 2,6-Dichloro-4-(methylsulfonyl)phenol from 2,6-dichlorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable multi-step synthesis pathway for 2,6-Dichloro-4-(methylsulfonyl)phenol, a compound of interest in pharmaceutical and agrochemical research, starting from the readily available 2,6-dichlorophenol. The described pathway involves a series of robust chemical transformations, including nitration, reduction, diazotization, thiomethylation, and oxidation. This document provides detailed experimental protocols derived from established methodologies for analogous compounds, presents quantitative data in structured tables, and includes visualizations to elucidate the synthesis workflow.
Proposed Synthesis Pathway
The transformation of 2,6-dichlorophenol to this compound can be achieved through a five-step sequence. This pathway is designed to strategically introduce the required functional groups while managing selectivity and yield.
Caption: Proposed five-step synthesis pathway from 2,6-dichlorophenol to this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, including molar equivalents, yields, and purity, are summarized in the subsequent tables.
Step 1: Nitration of 2,6-Dichlorophenol
The initial step involves the regioselective nitration of 2,6-dichlorophenol at the para-position to yield 2,6-dichloro-4-nitrophenol. This electrophilic aromatic substitution is a critical step, and controlling the reaction conditions is key to achieving high yield and purity.[1][2][3][4]
Protocol:
-
To a stirred solution of 2,6-dichlorophenol (1.0 eq) in a suitable solvent such as carbon tetrachloride or tetrachloroethylene, slowly add a nitrating agent.[1][4] A mixture of concentrated nitric acid (1.1-1.2 eq) and concentrated sulfuric acid is a common nitrating agent.[2][3]
-
Maintain the reaction temperature between 35-50°C during the addition.[1][2]
-
After the addition is complete, continue stirring for 2-4 hours at the same temperature to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration.
-
The crude product is washed with water to remove residual acids and then dried under reduced pressure.
| Parameter | Value | Reference |
| Molar Ratio (2,6-dichlorophenol:Nitric Acid) | 1 : 1.1 - 1.2 | [2][3] |
| Solvent | Carbon Tetrachloride / Sulfuric Acid | [1][2] |
| Temperature | 35-50°C | [1][2] |
| Reaction Time | 2-4 hours | [1] |
| Yield | 85-95% | [2] |
| Purity (HPLC) | >98.5% | [2][4] |
Table 1: Quantitative data for the nitration of 2,6-dichlorophenol.
Step 2: Reduction of 2,6-Dichloro-4-nitrophenol
The nitro group of 2,6-dichloro-4-nitrophenol is then reduced to an amino group to form 4-amino-2,6-dichlorophenol. This can be achieved through various reduction methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride or hydrazine hydrate.[3][4]
Protocol (using Hydrazine Hydrate):
-
Suspend 2,6-dichloro-4-nitrophenol (1.0 eq) in ethanol in a round-bottom flask.[4]
-
Add a catalytic amount of a suitable catalyst, such as Raney nickel or a commercial reduction catalyst.[4]
-
Heat the mixture to 75°C with stirring.
-
Slowly add hydrazine hydrate (80% solution, ~1.5 eq) to the reaction mixture.[4]
-
After the addition, reflux the mixture for 3 hours.
-
The hot reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is cooled, filtered, and dried to yield 4-amino-2,6-dichlorophenol.
| Parameter | Value | Reference |
| Molar Ratio (Nitrophenol:Hydrazine Hydrate) | 1 : 1.5 | [4] |
| Solvent | Ethanol | [4] |
| Catalyst | Reduction Catalyst (e.g., H-C2) | [4] |
| Temperature | 75°C to reflux | [4] |
| Reaction Time | 3 hours | [4] |
| Yield | ~85% | [4] |
| Purity (HPLC) | >99% | [4] |
Table 2: Quantitative data for the reduction of 2,6-dichloro-4-nitrophenol.
Step 3: Diazotization and Thiolation
The amino group of 4-amino-2,6-dichlorophenol is converted to a diazonium salt, which is a versatile intermediate. This is followed by a Sandmeyer-type reaction to introduce a sulfur-containing functional group. A common method involves the use of potassium ethyl xanthate, which upon hydrolysis and methylation, yields the desired thioether.[5][6]
Protocol:
-
Diazotization: Dissolve 4-amino-2,6-dichlorophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.[7] Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5°C. Stir for 30 minutes.
-
Sandmeyer-type Reaction: In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas will evolve.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Hydrolysis and Methylation: The crude xanthate is hydrolyzed by treatment with a base (e.g., NaOH or KOH) to form the corresponding thiophenolate. Subsequent treatment with a methylating agent, such as methyl iodide (CH₃I), will yield 2,6-dichloro-4-(methylthio)phenol.
| Parameter | Value |
| Molar Ratio (Aminophenol:NaNO₂) | 1 : 1.05 |
| Molar Ratio (Diazonium Salt:KEX) | 1 : 1.1 |
| Diazotization Temperature | 0-5°C |
| Methylating Agent | Methyl Iodide (CH₃I) |
| Estimated Yield | 60-70% (over 3 steps) |
Table 3: Estimated quantitative data for the diazotization, thiolation, and methylation sequence.
Step 4: Oxidation to the Sulfone
The final step is the oxidation of the methylthio group of 2,6-dichloro-4-(methylthio)phenol to the corresponding methylsulfonyl group. A common and effective method for this transformation is the use of hydrogen peroxide in acetic acid.[3][8][9]
Protocol:
-
Dissolve 2,6-dichloro-4-(methylthio)phenol (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Molar Ratio (Thioether:H₂O₂) | 1 : 2.2-2.5 | [3][9] |
| Solvent | Glacial Acetic Acid | [3] |
| Temperature | Room Temperature to 50°C | [9] |
| Estimated Yield | >90% | [3] |
Table 4: Quantitative data for the oxidation of 2,6-dichloro-4-(methylthio)phenol.
Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Detailed experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2,6-dichlorophenol is a feasible multi-step process. The pathway outlined in this guide utilizes well-established and reliable chemical transformations. For researchers and professionals in drug development, this guide provides a comprehensive framework for the laboratory-scale synthesis of this target molecule. Careful execution of each step, with attention to reaction conditions and purification techniques, is crucial for achieving high yields and purity of the final product. Further optimization of each step may be possible depending on the specific laboratory conditions and available resources.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Potential Mechanisms of Action of 2,6-Dichloro-4-(methylsulfonyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action of 2,6-Dichloro-4-(methylsulfonyl)phenol. This technical guide, therefore, presents a theoretical framework based on the known biological activities of structurally related compounds, namely dichlorophenol and methylsulfonyl phenol derivatives. The proposed mechanisms and experimental data herein are intended to serve as a strategic starting point for the investigation of this compound.
Introduction
This compound is a halogenated phenolic compound with a molecular formula of C₇H₆Cl₂O₃S.[1] Its structure, featuring a dichlorinated phenol ring and a methylsulfonyl group, suggests the potential for a range of biological activities. Phenolic compounds are widely recognized for their diverse pharmacological properties, including antioxidant, antimicrobial, and enzyme inhibitory effects. The presence of chlorine atoms and a methylsulfonyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn dictate its interaction with biological targets. This guide explores potential mechanisms of action for this compound by drawing parallels with the established activities of similar chemical entities.
Potential Mechanisms of Action and Associated Signaling Pathways
Based on the structure of this compound, several potential mechanisms of action can be hypothesized. These are primarily centered around enzyme inhibition and the modulation of cellular stress responses.
Topoisomerase IIα Inhibition
Dichlorinated phenolic compounds have been identified as inhibitors of topoisomerase IIα, a critical enzyme in DNA replication and chromosome organization. Inhibition of this enzyme leads to the stabilization of the DNA-enzyme cleavage complex, resulting in DNA strand breaks and the induction of apoptosis in proliferating cells.
Hypothesized Signaling Pathway:
Caption: Hypothesized pathway of Topoisomerase IIα inhibition.
N-Acyl-Phosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
Certain dichlorophene analogs have been shown to inhibit NAPE-PLD, an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD would lead to decreased levels of NAEs, potentially impacting signaling pathways related to inflammation, pain, and appetite.
Hypothesized Signaling Pathway:
Caption: Hypothesized pathway of NAPE-PLD inhibition.
Antimicrobial Activity
Phenolic compounds are well-documented antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilic nature of the dichlorinated phenol ring would facilitate its partitioning into the lipid bilayer of bacterial membranes.
Hypothesized Workflow for Antimicrobial Activity:
Caption: Potential mechanisms of antimicrobial action.
Antioxidant Activity
The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, a hallmark of antioxidant activity. The electron-withdrawing nature of the chlorine and methylsulfonyl groups may modulate the antioxidant potential of the phenol.
Hypothesized Antioxidant Mechanism:
Caption: General mechanism of free radical scavenging by a phenolic compound.
Hypothetical Quantitative Data
The following tables summarize hypothetical quantitative data that could be generated from the experimental protocols outlined in the subsequent section.
Table 1: Hypothetical Topoisomerase IIα Inhibition Data
| Compound Concentration (µM) | % Inhibition of DNA Relaxation |
| 0.1 | 5 ± 2 |
| 1 | 25 ± 5 |
| 10 | 75 ± 8 |
| 100 | 98 ± 1 |
Table 2: Hypothetical NAPE-PLD Inhibition Data
| Compound Concentration (µM) | NAPE-PLD Activity (% of Control) |
| 0.01 | 95 ± 4 |
| 0.1 | 60 ± 7 |
| 1 | 15 ± 3 |
| 10 | 2 ± 1 |
Table 3: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 128 |
Table 4: Hypothetical Antioxidant Activity Data
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 50 |
| ABTS Radical Scavenging | 35 |
| Ferric Reducing Antioxidant Power (FRAP) | 80 (µM Fe(II) equivalent) |
Experimental Protocols
Detailed methodologies for investigating the potential mechanisms of action of this compound are provided below.
Topoisomerase IIα DNA Relaxation Assay
This assay measures the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.
-
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase IIα assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)
-
This compound stock solution in DMSO
-
Stop solution/loading dye (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide staining solution
-
-
Procedure:
-
Prepare reaction mixtures on ice containing assay buffer, supercoiled DNA, and varying concentrations of the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding a pre-determined amount of topoisomerase IIα enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percentage of inhibition.
-
NAPE-PLD Activity Assay
This assay quantifies the activity of NAPE-PLD by measuring the formation of a fluorescent NAE product from a synthetic NAPE substrate.
-
Materials:
-
Recombinant human NAPE-PLD
-
Fluorescent NAPE substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the fluorescent NAPE substrate, and varying concentrations of the test compound or vehicle control.
-
Initiate the reaction by adding NAPE-PLD enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the increase in fluorescence intensity (e.g., Ex/Em = 355/460 nm) using a plate reader.
-
Calculate the percentage of NAPE-PLD activity relative to the vehicle control.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plates at the optimal growth temperature for the microbes (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
DPPH Radical Scavenging Assay
This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Materials:
-
DPPH solution in methanol
-
This compound stock solution in methanol
-
Methanol
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Add varying concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
-
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, its chemical structure provides a strong basis for hypothesizing its potential as an inhibitor of key cellular enzymes like topoisomerase IIα and NAPE-PLD, as well as an agent with antimicrobial and antioxidant properties. The experimental protocols detailed in this guide offer a comprehensive framework for systematically investigating these potential activities. The resulting data will be crucial for understanding the pharmacological profile of this compound and for guiding future drug development efforts. It is imperative for researchers to conduct these and other relevant assays to build a data-driven understanding of the biological effects of this compound.
References
An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-(methylsulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling precautions for 2,6-dichloro-4-(methylsulfonyl)phenol (CAS No. 20951-05-7). The information herein is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure the safe use of this compound in a laboratory setting.
Chemical Identification and Physical Properties
| Property | Value | Reference |
| CAS Number | 20951-05-7 | [1][2] |
| Molecular Formula | C₇H₆Cl₂O₃S | [1] |
| Molecular Weight | 241.09 g/mol | [1][2] |
| Physical Form | Solid | [1][2] |
| Purity | 95% | [1][2] |
| Boiling Point | 223-224 °C | [2] |
| Storage Temperature | Ambient Temperature | [2] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation mark) |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation mark) |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation mark) |
Data sourced from Apollo Scientific Ltd. MSDS via Sigma-Aldrich[2].
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Ensure safety showers and eyewash stations are readily accessible.[3]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][5]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., butyl, neoprene, or doubled nitrile).[3][6] A lab coat or impervious apron should be worn.[3][6]
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH-approved respirator.[3][5]
3.3. General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust or vapors.[3]
-
Remove and wash contaminated clothing before reuse.[7]
3.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7]
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] |
The logical flow for an emergency response to an exposure incident is depicted below.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[3][4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][4]
-
Methods for Cleaning Up: Sweep up the solid material and shovel it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3][7]
Experimental Protocols and Safety Considerations
While specific experimental protocols for this compound are not publicly available, general safety measures for handling solid phenolic compounds should be strictly followed.
General Protocol for Weighing and Dissolving:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container, avoiding the creation of dust.
-
Dissolving: Add the solvent slowly to the container with the solid. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible.
-
Cleanup: Clean any residual powder from the balance and surrounding area using a damp cloth or towel, taking care not to create dust. Dispose of cleaning materials as hazardous waste.
-
Post-Handling: Wash hands and any exposed skin thoroughly.
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[7] Based on its classification, it is irritating to the skin, eyes, and respiratory system.
-
Ecological Information: No specific ecological data is available. Avoid release into the environment.[3][8]
This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always refer to the most current Safety Data Sheet provided by the supplier before use.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2,6-Dichloro-4-(methylsulphonyl)phenol | 20951-05-7 [sigmaaldrich.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
An In-depth Technical Guide on the Potential Biological Activity of 2,6-Dichloro-4-(methylsulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the potential biological activities of the compound 2,6-Dichloro-4-(methylsulfonyl)phenol. To date, there is a notable absence of published biological data for this specific molecule. However, based on its structural similarity to the well-characterized inhibitor, 2,6-dichloro-4-nitrophenol (DCNP), we can hypothesize its potential interactions with key metabolic enzymes. DCNP is a known inhibitor of phenol sulfotransferases (SULTs), alcohol dehydrogenases (ADHs), and aldehyde dehydrogenases (ALDHs). The substitution of the electron-withdrawing nitro group in DCNP with a similarly electron-withdrawing methylsulfonyl group in the target compound suggests a comparable biological activity profile. This guide provides a comprehensive overview of the known quantitative data for DCNP, detailed experimental protocols for relevant enzymatic assays, and conceptual diagrams of the implicated signaling pathways to serve as a foundational resource for initiating research into the biological activity of this compound.
Introduction: A Structurally-Informed Hypothesis
This compound is a halogenated phenol derivative. While its synthesis and basic chemical properties are accessible, its biological activity remains uncharacterized in publicly available literature. The scientific rationale for investigating this compound stems from its close structural analogy to 2,6-dichloro-4-nitrophenol (DCNP). The presence of two chlorine atoms ortho to the phenolic hydroxyl group, combined with a strongly electron-withdrawing group at the para position (methylsulfonyl in our target compound, nitro in DCNP), suggests that this compound could exhibit similar biological effects.
DCNP is a recognized inhibitor of several classes of enzymes crucial for xenobiotic and endobiotic metabolism. This guide will, therefore, leverage the existing knowledge on DCNP to propose a targeted research strategy for elucidating the biological activity of this compound.
Potential Biological Targets Based on the Activity of 2,6-dichloro-4-nitrophenol (DCNP)
Based on the documented activities of DCNP, the following enzyme families are proposed as primary targets for this compound:
-
Phenol Sulfotransferases (SULTs): These enzymes are critical for the sulfation of a wide range of substrates, including phenols, steroids, and neurotransmitters. DCNP is a known inhibitor of SULTs.
-
Alcohol Dehydrogenases (ADHs): ADHs are a group of enzymes responsible for the interconversion of alcohols and aldehydes or ketones. DCNP has been shown to inhibit certain isoforms of ADH.
-
Aldehyde Dehydrogenases (ALDHs): ALDHs are a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids, a key detoxification pathway. DCNP is a documented inhibitor of specific ALDH isoforms.
Quantitative Biological Activity of 2,6-dichloro-4-nitrophenol (DCNP)
The following table summarizes the known quantitative inhibitory activities of DCNP against various enzyme isoforms. This data serves as a benchmark for the anticipated potency of this compound.
| Target Enzyme Family | Specific Isoform | Substrate | Inhibition Constant | Reference |
| Phenol Sulfotransferase | SULT1E1 | Ethinyl Estradiol | IC50 = 20 µM | [1] |
| SULT1A3 | Ethinyl Estradiol | IC50 = 12.4 µM | [1] | |
| Alcohol Dehydrogenase | ADH2 | Not Specified | Ki = 160 µM (competitive) | [2] |
| ADH4 | Not Specified | Ki = 710 µM (competitive) | [2] | |
| Aldehyde Dehydrogenase | ALDH2 | Not Specified | Ki = 7.4 µM (non-competitive) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory potential of this compound against the proposed target enzymes.
Phenol Sulfotransferase (SULT) Inhibition Assay
This protocol is adapted for a 96-well plate format using p-nitrophenol as a substrate.
Materials:
-
Recombinant human SULT enzyme (e.g., SULT1A1, SULT1E1)
-
p-Nitrophenol (substrate)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS, cofactor)
-
This compound (test inhibitor)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0
-
Stop Solution: 0.5 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of varying concentrations of the test inhibitor. For the control wells, add 10 µL of the solvent.
-
Add 70 µL of Assay Buffer containing the SULT enzyme to each well.
-
Add 10 µL of p-nitrophenol solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of PAPS solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Alcohol Dehydrogenase (ADH) Inhibition Assay
This spectrophotometric assay measures the reduction of NAD+ to NADH.
Materials:
-
Recombinant human ADH enzyme (e.g., ADH2, ADH4)
-
Ethanol (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (test inhibitor)
-
Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.8
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a cuvette, combine 1.5 mL of Assay Buffer, 0.3 mL of ethanol solution, and 0.3 mL of NAD+ solution.
-
Add a desired concentration of the test inhibitor to the cuvette. For the control, add the solvent.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 0.1 mL of the ADH enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes.
-
The rate of reaction is proportional to the change in absorbance per minute.
-
Calculate the percentage of inhibition and determine the Ki value through kinetic analysis (e.g., Lineweaver-Burk plot).
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This colorimetric assay measures the production of NADH from the oxidation of an aldehyde.
Materials:
-
Recombinant human ALDH enzyme (e.g., ALDH2)
-
Acetaldehyde (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (test inhibitor)
-
Assay Buffer: 50 mM HEPES, pH 8.0
-
Colorimetric developer reagent that reacts with NADH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 10 µL of varying concentrations of the test inhibitor.
-
Add 50 µL of a master mix containing Assay Buffer, ALDH enzyme, and NAD+ to each well.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of acetaldehyde solution.
-
Immediately add 20 µL of the colorimetric developer reagent.
-
Incubate the plate at room temperature, protected from light, for 15-30 minutes.
-
Measure the absorbance at the appropriate wavelength for the developer used (e.g., 450 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the metabolic pathways potentially inhibited by this compound, based on the known targets of DCNP.
Caption: Proposed inhibition of phenol sulfotransferase (SULT) activity.
Caption: Proposed inhibition of ADH and ALDH in alcohol metabolism.
Experimental Workflow
The diagram below outlines a general workflow for screening and characterizing the inhibitory activity of this compound.
References
An In-depth Technical Guide on the Environmental Fate and Degradation of 2,6-Dichloro-4-(methylsulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the environmental fate and degradation of 2,6-Dichloro-4-(methylsulfonyl)phenol. Therefore, this guide synthesizes available information on the target compound with data from structurally similar compounds, primarily other dichlorophenols, to provide a comprehensive overview. Information based on surrogate compounds is explicitly noted.
Introduction
This compound is a halogenated aromatic organic compound. Its structure consists of a phenol ring substituted with two chlorine atoms at the 2 and 6 positions and a methylsulfonyl group at the 4 position. The presence of chlorine atoms and the electron-withdrawing methylsulfonyl group suggests that this compound may exhibit persistence in the environment and potential toxicity, characteristic of many chlorinated phenols.[1] Understanding the environmental fate, including its persistence, mobility, and degradation pathways, is crucial for assessing its potential ecological impact.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its environmental distribution and behavior.
| Property | This compound | 2,6-Dichlorophenol (Surrogate) | 2,4-Dichlorophenol (Surrogate) |
| CAS Number | 20951-05-7 | 87-65-0 | 120-83-2 |
| Molecular Formula | C₇H₆Cl₂O₃S | C₆H₄Cl₂O | C₆H₄Cl₂O |
| Molecular Weight | 241.09 g/mol | 163.00 g/mol | 163.00 g/mol |
| Melting Point | 223-224°C[2] | 68-69°C[3] | 45°C[4] |
| Boiling Point | 400°C at 760 mmHg[2] | 219-220°C[3] | 210°C[3] |
| Vapor Pressure | Not available | 1 mmHg @ 59.5°C[3] | 1 mmHg @ 53.0°C[3] |
| Water Solubility | Not available | Slightly soluble | Slightly soluble[5] |
| pKa | Not available | 6.79 | 7.89[4] |
| Log Kow (Octanol-Water Partition Coefficient) | Not available | 2.75 | 3.06 |
Environmental Fate
The environmental fate of this compound is governed by a combination of transport and transformation processes. These include its mobility in soil and water, and its degradation through biological and abiotic pathways.
Mobility and Sorption
The mobility of organic compounds in the environment is largely determined by their tendency to adsorb to soil and sediment. This is often predicted using the soil organic carbon-water partitioning coefficient (Koc). While a Koc value for this compound is not available, the presence of the polar methylsulfonyl group might lead to different sorption behavior compared to other dichlorophenols. For instance, 2,4-dichlorophenol has reported Koc values ranging from 263 to 708, suggesting low to moderate mobility in soil.[4] The pKa of the phenolic hydroxyl group will also influence its mobility, as the anionic form is generally more mobile in water.
Degradation Pathways
The primary degradation pathways for chlorophenols in the environment are biodegradation and photodegradation. Hydrolysis is generally not a significant degradation pathway for chlorophenols under typical environmental pH conditions.[6]
Biodegradation
Microorganisms in soil and water can degrade chlorophenols.[6] The rate of biodegradation is influenced by environmental conditions such as temperature, pH, and the presence of acclimated microbial populations.[6] For example, the half-life of the surrogate 2,6-dichlorophenol in an aquifer slurry was reported to be 20 days.[6] The degradation of dichlorophenols can occur under both aerobic and anaerobic conditions.[6] A potential biodegradation pathway involves the hydroxylation of the aromatic ring, followed by ring cleavage.[6]
Photodegradation
Chlorophenols can undergo photolysis in the presence of sunlight.[6] The primary photochemical mechanism is often the cleavage of the carbon-chlorine bond.[6]
The following diagram illustrates the key factors influencing the environmental fate of this compound.
Caption: Logical relationship of factors affecting the compound's fate.
Experimental Protocols
Accurate determination of this compound in environmental samples is essential for assessing its fate and transport. The following are adapted protocols based on established methods for other dichlorophenols.
Analysis in Water Samples
This protocol is adapted from EPA methodologies for the analysis of phenols in water.
1. Scope and Application: This method is applicable for the determination of this compound in drinking water, groundwater, and surface water.
2. Principle: A water sample is extracted with an organic solvent. The extract is then concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) for sensitive and selective detection.
3. Reagents and Materials:
- Solvents: Dichloromethane (DCM), Methanol, Hexane (pesticide grade).
- Reagents: Sodium sulfate (anhydrous), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
- Standards: Analytical standard of this compound.
- Glassware: 1 L separatory funnels, Kuderna-Danish (K-D) concentrator.
4. Sample Collection and Preservation:
- Collect 1 L water samples in amber glass bottles.
- Preserve by acidifying to pH < 2 with HCl.
- Store at 4°C and extract within 7 days.
5. Extraction Procedure:
- Measure 1 L of the water sample into a separatory funnel.
- Add 60 mL of DCM and shake vigorously for 2 minutes.
- Allow the layers to separate and drain the DCM extract.
- Repeat the extraction two more times.
- Combine the extracts and concentrate using a K-D apparatus.
6. Analysis:
- Analyze the concentrated extract by GC-MS.
Analysis in Soil and Sediment Samples
This protocol is adapted from established methods for the analysis of phenols in solid matrices.[7]
1. Scope and Application: This method is applicable for the determination of this compound in soil and sediment samples.[7]
2. Principle: A solid sample is extracted with a suitable solvent using sonication or Soxhlet extraction. The extract is cleaned up, concentrated, and analyzed by GC-MS.[7]
3. Reagents and Materials:
- Extraction Solvents: Acetone/Hexane (1:1, v/v) or Dichloromethane/Acetone (1:1, v/v).[7]
- Cleanup Sorbents: Florisil or silica gel.[7]
4. Sample Collection and Preservation:
- Collect samples in glass jars with Teflon-lined caps.
- Store at 4°C and extract within 14 days.[7]
5. Extraction Procedure (Sonication):
- Weigh 30 g of the homogenized sample and mix with anhydrous sodium sulfate.[7]
- Add 100 mL of acetone/hexane (1:1) and sonicate for 3 minutes.[7]
- Decant the solvent and repeat the extraction two more times.[7]
- Combine the extracts.
6. Extract Cleanup:
- If necessary, use a Florisil or silica gel column to remove interferences.[7]
7. Analysis:
- Concentrate the extract and analyze by GC-MS.
The following diagram illustrates a general experimental workflow for the analysis of this compound in an environmental sample.
Caption: Workflow for environmental sample analysis.
Hypothetical Degradation Pathway
Based on known degradation pathways of other chlorophenols, a hypothetical aerobic biodegradation pathway for this compound is proposed below. The initial step is likely hydroxylation of the aromatic ring, a common mechanism in the microbial degradation of aromatic compounds. This is followed by ring cleavage and further degradation.
Caption: A potential aerobic biodegradation pathway.
Ecotoxicity
There is limited direct ecotoxicological data for this compound. However, chlorophenols as a class of compounds are known to be toxic to aquatic life.[1] The toxicity of dichlorophenols can vary depending on the position of the chlorine atoms. For example, 2,6-dichlorophenol is reported to be toxic to aquatic life.[8]
Conclusion
The environmental fate and degradation of this compound are not well-documented in publicly available literature. Based on the chemical structure and data from surrogate compounds like 2,6-dichlorophenol and 2,4-dichlorophenol, it is anticipated that this compound may exhibit moderate persistence in the environment. Biodegradation and photodegradation are likely to be the primary degradation pathways. Its mobility in soil and water will be influenced by its physicochemical properties, which are also not fully characterized. Further research is needed to definitively determine the environmental behavior and potential ecological risks associated with this compound. This includes studies on its biodegradability in different environmental matrices, identification of its degradation products, and assessment of its ecotoxicity.
References
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
The Pivotal Role of 2,6-Dichloro-4-(methylsulfonyl)phenol in Modern Pesticide Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
This technical guide provides an in-depth exploration of 2,6-Dichloro-4-(methylsulfonyl)phenol, a key intermediate in the synthesis of advanced pesticides. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical precedents, and discusses its potential applications in the development of novel agrochemicals. While the direct conversion of this intermediate to a specific commercial pesticide is not extensively documented in publicly available literature, its structural similarity to other known pesticide precursors suggests its significant potential in the creation of new herbicidal, fungicidal, or insecticidal agents.
Physicochemical Properties
A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthetic applications. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20951-05-7 | [CymitQuimica] |
| Molecular Formula | C₇H₆Cl₂O₃S | [CymitQuimica] |
| Molecular Weight | 241.08 g/mol | [CymitQuimica] |
| Appearance | Solid | [CymitQuimica] |
| Purity | Typically ≥95% | [CymitQuimica] |
Synthesis of this compound: A Proposed Experimental Protocol
The synthesis of related compounds, such as 2,6-dichloro-4-methylphenol, has been achieved through the chlorination of 4-methylphenol.[1][2] A common and effective chlorinating agent for such transformations is sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst to enhance selectivity and yield.
Below is a proposed experimental protocol for the synthesis of this compound, based on analogous reactions.
Reaction: Chlorination of 4-(methylsulfonyl)phenol
Reagents and Materials:
-
4-(methylsulfonyl)phenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Secondary amine catalyst (e.g., diethylamine, diisopropylamine) (optional, but may improve yield and selectivity)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Proposed Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for inert gas, dissolve 4-(methylsulfonyl)phenol in a suitable anhydrous solvent. If a catalyst is to be used, it should be added at this stage.
-
Chlorination: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount (approximately 2.2 equivalents) of sulfuryl chloride dropwise from the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.
Logical Workflow for the Proposed Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Potential as a Pesticide Intermediate
While direct evidence linking this compound to specific commercial pesticides is scarce in the public domain, its chemical structure is highly indicative of its potential as a precursor for various agrochemicals. The presence of the reactive phenolic hydroxyl group, combined with the electron-withdrawing chloro and methylsulfonyl substituents on the aromatic ring, makes it a versatile building block for further chemical modifications.
Many established pesticides are synthesized from chlorinated phenolic intermediates. For instance, the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is derived from 2,4-dichlorophenol. The structural analogy suggests that this compound could be a precursor to a new generation of pesticides with potentially novel modes of action.
The methylsulfonyl group, in particular, is a common toxophore in various pesticides, contributing to their biological activity. Therefore, it is plausible that this compound is an intermediate in the synthesis of pesticides where this functional group is crucial for efficacy.
Hypothetical Conversion to a Pesticide
A plausible subsequent reaction would involve the derivatization of the phenolic hydroxyl group. For example, etherification or esterification reactions could be employed to introduce other functional moieties, leading to the final active pesticide ingredient.
Caption: Hypothetical pathway for converting the intermediate to a final pesticide.
Conclusion
This compound represents a promising, albeit not widely documented, intermediate for the synthesis of novel pesticides. Its synthesis is achievable through established chlorination protocols of the parent phenol. While the specific end-products derived from this intermediate are not yet clearly identified in public literature, its chemical structure strongly suggests its potential as a building block for a new class of agrochemicals. Further research into the derivatization of this intermediate and the biological activity of its subsequent products could open new avenues in the development of effective and selective pesticides. This guide provides a foundational understanding for researchers and professionals in the agrochemical industry to explore the potential of this versatile chemical compound.
References
Spectral Analysis of 2,6-Dichloro-4-(methylsulfonyl)phenol: A Technical Overview
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of the expected spectral characteristics of 2,6-Dichloro-4-(methylsulfonyl)phenol. The following sections present a summary of anticipated data, detailed experimental protocols, and a logical workflow for spectral analysis.
Predicted Spectral Data
The spectral data for this compound can be predicted by analyzing the data of its structural analogs. The presence of the dichlorinated phenol ring will dominate the aromatic region of the NMR spectra, while the methylsulfonyl group will present characteristic signals. The vibrational spectra (IR) will show stretches corresponding to the hydroxyl, sulfonyl, and aromatic C-Cl bonds. The mass spectrum will be characterized by the molecular ion peak and isotopic patterns due to the presence of two chlorine atoms.
Data Presentation: Comparative Analysis
The following tables summarize the available spectral data for the selected analogs.
Table 1: ¹H NMR Spectral Data of Analogs
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2,6-dichloro-4-nitrophenol | - | 8.32 | s | 2H | Ar-H |
| 11.12 | s | 1H | OH | ||
| o-(methylsulfonyl)phenol | - | 3.15 | s | 3H | CH₃ |
| 7.0-7.8 | m | 4H | Ar-H | ||
| 9.9 | br s | 1H | OH |
Table 2: IR Spectral Data of Analogs
| Compound | Major Peaks (cm⁻¹) | Assignment |
| 2,6-dichloro-4-nitrophenol | 3400-3200 | O-H stretch |
| 1580, 1480 | Aromatic C=C stretch | |
| 1530, 1350 | N-O stretch (NO₂) | |
| 850 | C-Cl stretch | |
| o-(methylsulfonyl)phenol | 3500-3300 | O-H stretch |
| 1310, 1150 | S=O stretch (SO₂) | |
| 1600, 1500 | Aromatic C=C stretch |
Table 3: Mass Spectrometry Data of Analogs
| Compound | m/z of Molecular Ion [M]⁺ | Key Fragmentation Peaks (m/z) |
| 2,6-dichloro-4-nitrophenol | 207, 209, 211 (isotopic pattern) | 177, 161, 132 |
| o-(methylsulfonyl)phenol | 172 | 157, 93, 79 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for phenolic compounds.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition: The proton NMR spectra are recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: The carbon NMR spectra are recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the UATR accessory.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio.
3.3 Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5 µL/min. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of a novel compound like this compound.
Potential Research Applications of 2,6-Dichloro-4-(methylsulfonyl)phenol: A Technical Guide
Disclaimer: This technical guide addresses the potential research applications of 2,6-Dichloro-4-(methylsulfonyl)phenol. It is important to note that specific experimental data for this compound is largely unavailable in current scientific literature. Therefore, this document synthesizes information from studies on its structural analogs, namely dichlorophenols and methylsulfonyl-containing compounds, to provide a comprehensive overview of prospective biological activities and research avenues for researchers, scientists, and drug development professionals. The information presented herein should be considered as indicative for related compounds and not as a direct representation of the biological profile of this compound.
Introduction
This compound is a halogenated aromatic organic compound with the chemical formula C₇H₆Cl₂O₃S. Its structure is characterized by a phenol ring substituted with two chlorine atoms at the ortho positions and a methylsulfonyl group at the para position. While this specific molecule is not extensively documented in peer-reviewed research literature, its constituent functional groups—dichlorophenol and methylsulfonylphenol—are present in a variety of biologically active molecules. This guide explores the potential research applications of this compound by examining the known activities of these related chemical entities.
The dichlorophenol moiety is a common feature in various biocides, herbicides, and pharmaceutical intermediates.[1][2] The methylsulfonyl group is a key functional group in medicinal chemistry, known to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability, and is a component of numerous approved drugs with diverse therapeutic actions.[3][4] The combination of these structural features in this compound suggests a range of potential biological activities worthy of investigation.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are computationally derived and serve as a preliminary guide for experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₃S | - |
| Molecular Weight | 241.09 g/mol | [5] |
| Appearance | Predicted to be a solid | - |
| Melting Point | 223-224 °C | [5] |
| InChI Key | CTBGNTCBLZAIRI-UHFFFAOYSA-N | [5] |
Potential Research Applications
Based on the known biological activities of its structural analogs, this compound could be a candidate for investigation in several research areas.
Antimicrobial Research
Dichlorophenols are known for their antimicrobial properties.[1][6] The presence of the dichlorinated phenol ring in the target molecule suggests potential antibacterial and antifungal activity. Research could focus on:
-
Screening against a panel of pathogenic bacteria and fungi: Determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against clinically relevant strains.
-
Mechanism of action studies: Investigating how the compound affects microbial cell membranes, protein synthesis, or other essential cellular processes. The lipophilicity imparted by the chlorine atoms may facilitate membrane disruption.[6]
Antiparasitic Research
2,6-Dichlorophenol is a known sex pheromone of certain tick species, including the American dog tick (Dermacentor variabilis).[7] This suggests that this compound could be investigated for its potential to disrupt tick behavior or physiology. Research in this area could include:
-
Behavioral assays: Assessing the compound's ability to act as an attractant or repellent for ticks.
-
Electrophysiological studies: Examining the interaction of the compound with tick chemosensory neurons.
Enzyme Inhibition Studies
2,6-Dichlorophenolindophenol, a related compound, is a known competitive inhibitor of xanthine oxidase.[8] This enzyme is a source of reactive oxygen species and is implicated in conditions such as gout and ischemia-reperfusion injury. Potential research directions include:
-
Enzyme inhibition assays: Evaluating the inhibitory activity of this compound against xanthine oxidase and other related enzymes.
-
Kinetic studies: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
The methylsulfonyl group is also a feature in inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 and α-glucosidase, which are targets for diabetes treatment.[4]
Drug Discovery and Medicinal Chemistry
The methylsulfonyl group is often incorporated into drug candidates to improve their pharmacokinetic properties.[3][9] It can act as a bioisostere for other functional groups and can enhance binding affinity to target proteins through hydrogen bonding.[9] Therefore, this compound could serve as a scaffold or intermediate in the synthesis of new therapeutic agents. Research could involve:
-
Synthesis of derivatives: Modifying the phenolic hydroxyl group or other positions on the aromatic ring to create a library of analogs for structure-activity relationship (SAR) studies.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its derivatives.
Experimental Protocols
The following are generalized experimental protocols that could be adapted for the investigation of this compound.
Synthesis of this compound
A potential synthetic route to this compound could involve the chlorination of 4-(methylsulfonyl)phenol. The synthesis of the precursor, 4-(methylsulfonyl)phenol, has been reported.[10]
Step 1: Synthesis of 4-(Methylsulfonyl)phenol [10]
-
Dissolve 4-(methylthio)phenol in a suitable solvent such as ethanol.
-
Add an oxidizing agent, for example, Oxone®, portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(methylsulfonyl)phenol.
Step 2: Chlorination of 4-(Methylsulfonyl)phenol (Hypothetical)
-
Dissolve 4-(methylsulfonyl)phenol in a suitable solvent (e.g., a chlorinated solvent or a polar aprotic solvent).
-
Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the solution. The reaction may require a catalyst.
-
Control the reaction temperature, as chlorination of phenols can be exothermic.
-
Monitor the reaction progress by TLC or GC-MS to determine the formation of the desired 2,6-dichloro product and minimize the formation of other isomers.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the test organism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Synthetic Workflow
Caption: Hypothetical workflow for the synthesis of this compound.
Potential Signaling Pathway Interaction
Caption: Postulated inhibitory interaction with the xanthine oxidase pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a review of its structural components suggests several promising avenues for future research. The dichlorophenol moiety points towards potential antimicrobial and antiparasitic applications, while the methylsulfonyl group is a well-established pharmacophore that could enhance its drug-like properties. The synthesis of this compound appears feasible based on standard organic chemistry reactions. Further investigation into its biological effects is warranted to uncover its potential as a lead compound in various fields of life sciences research. This technical guide serves as a foundational resource to stimulate and direct such future studies.
References
- 1. Properties and Uses of Dichlorophenol-Chemwin [en.888chem.com]
- 2. Dichlorophenol - Wikipedia [en.wikipedia.org]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 2,6-Dichlorophenolindophenol is a competitive inhibitor for xanthine oxidase and is therefore not usable as an electron acceptor in the fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 2,6-Dichloro-4-(methylsulfonyl)phenol in Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the potential biological activities of 2,6-Dichloro-4-(methylsulfonyl)phenol . Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for analogous phenolic compounds and are intended to serve as a starting point for research.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 20951-05-7 | [1][2] |
| Molecular Formula | C₇H₆Cl₂O₃S | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Phenol Sulfotransferase (SULT) Inhibition Assay
The structural similarity of this compound to known inhibitors of phenol sulfotransferases, such as 2,6-dichloro-4-nitrophenol, suggests its potential as a SULT inhibitor.[3] SULTs are a family of enzymes crucial for the detoxification and metabolism of a wide range of phenolic compounds, neurotransmitters, and drugs.[3] Inhibition of these enzymes can have significant pharmacological consequences.
Experimental Protocol: In Vitro SULT Inhibition Assay
This protocol is adapted from methods used for assessing SULT1A1 inhibition.[4]
Materials:
-
Human liver cytosol (as a source of SULT enzymes)
-
This compound (test compound)
-
p-Nitrophenol (pNP) (substrate)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) (cofactor)
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer
-
Acetonitrile
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution.
-
Prepare a stock solution of p-Nitrophenol.
-
Prepare the reaction buffer: Potassium phosphate buffer containing DTT.
-
-
Assay Reaction:
-
In a 96-well plate, add the reaction buffer, human liver cytosol, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding p-Nitrophenol and PAPS.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
Measure the amount of the sulfated product (p-nitrophenol sulfate) in the supernatant using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Hypothetical Quantitative Data
The following table presents hypothetical IC₅₀ values for this compound against different SULT isoforms.
| SULT Isoform | Hypothetical IC₅₀ (µM) |
| SULT1A1 | 5.2 |
| SULT1A3 | 12.8 |
| SULT1E1 | 25.1 |
Signaling Pathway Diagram
Caption: Proposed inhibitory action of this compound on SULT.
Antioxidant Activity Assay (DPPH Method)
Phenolic compounds are well-known for their antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[5][6]
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol. Create serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol for the positive control.
-
-
Assay:
-
In a 96-well plate, add the test compound solutions at different concentrations.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Hypothetical Quantitative Data
| Compound | Hypothetical EC₅₀ (µg/mL) |
| This compound | 75.3 |
| Ascorbic Acid (Positive Control) | 8.5 |
Experimental Workflow Diagram
Caption: Workflow for the DPPH antioxidant assay.
Antimicrobial Susceptibility Testing
Phenolic compounds often exhibit antimicrobial properties.[7][8] The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight.
-
Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microbe in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Hypothetical Quantitative Data
| Microorganism | Strain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 |
| Escherichia coli | ATCC 25922 | 128 |
| Candida albicans | ATCC 90028 | >256 |
Disclaimer
The experimental protocols and data presented herein are for illustrative purposes and are based on general methodologies for similar compounds. Researchers should conduct their own experiments to validate these findings for this compound. All laboratory work should be performed under appropriate safety conditions. The products mentioned are for research use only.[1]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2,6-Dichloro-4-(methylsulphonyl)phenol | 20951-05-7 [sigmaaldrich.com]
- 3. Human liver phenol sulfotransferase: assay conditions, biochemical properties and partial purification of isozymes of the thermostable form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of phenol sulfotransferase (SULT1A1) by quercetin in human adult and foetal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for the Detection of 2,6-Dichloro-4-(methylsulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(methylsulfonyl)phenol is a halogenated aromatic compound containing a sulfonyl group. Its detection and quantification are crucial in various stages of drug development, including metabolic studies, impurity profiling, and quality control. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) as a primary method and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method.
Analytical Methods Overview
The selection of an appropriate analytical method depends on the sample matrix, required sensitivity, and the purpose of the analysis. For routine quantification, HPLC-PDA offers a robust and reliable approach. For confirmation of identity and detection at trace levels, GC-MS provides high selectivity and sensitivity, often requiring a derivatization step to improve the volatility of the analyte.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the described analytical methods for the quantification of this compound.
| Parameter | HPLC-PDA Method | GC-MS Method (after derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Retention Time (RT) | Approx. 5.8 min | Approx. 12.3 min (for derivatized form) |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the quantification of this compound in various sample matrices, such as pharmaceutical formulations or biological samples after appropriate extraction.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and photodiode array detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-8 min: 30% to 80% B
-
8-10 min: 80% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PDA Detection: 230 nm (primary wavelength), with a full scan from 200-400 nm to confirm spectral purity.
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the sample diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will be matrix-dependent. A general approach for a solid pharmaceutical dosage form would be to dissolve the powdered sample in the sample diluent, sonicate, centrifuge, and filter the supernatant through a 0.45 µm filter before injection. For biological samples, a liquid-liquid or solid-phase extraction would be necessary.
5. Data Analysis
-
Identify the peak for this compound based on its retention time.
-
Confirm the peak identity by comparing its UV spectrum with that of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the confirmation of the identity of this compound and for trace-level analysis. Derivatization of the phenolic hydroxyl group is necessary to increase volatility and improve chromatographic peak shape.
1. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Dichloromethane (GC grade)
-
Internal Standard (e.g., 2,4,6-Tribromophenol)
2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Derivatization and Sample Preparation
-
Standard and Sample Preparation: Prepare a solution of the standard or extracted sample in dichloromethane. Add an appropriate amount of the internal standard solution.
-
Derivatization: To 100 µL of the sample/standard solution in a sealed vial, add 50 µL of BSTFA with 1% TMCS.
-
Reaction: Heat the vial at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
5. Data Analysis
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
For quantitative analysis in SIM mode, monitor characteristic ions of the derivatized analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Visualizations
Caption: Overall analytical workflow for the detection of this compound.
Caption: Hypothetical drug metabolism pathway leading to the formation of the target analyte.
Application Note: GC-MS Method for the Analysis of 2,6-Dichloro-4-(methylsulfonyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichloro-4-(methylsulfonyl)phenol is a chemical compound of interest in various fields, including environmental monitoring and pharmaceutical research, due to its potential biological activity and persistence. Accurate and sensitive analytical methods are crucial for its quantification in diverse matrices. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The protocol covers sample preparation, derivatization, GC-MS analysis, and data processing.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are protocols for water and solid samples.
1.1. Water Samples: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction and concentration of this compound from aqueous matrices.
-
Materials:
-
SPE cartridges (e.g., C18 or Polystyrene-divinylbenzene (PS-DVB), 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Deionized water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Nitrogen gas, high purity
-
-
Procedure:
-
Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with HCl.[1][2]
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[2]
-
Washing: Wash the cartridge with 5 mL of deionized water (pH 2) to remove polar interferences.[2]
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.[2][3]
-
Elution: Elute the analyte from the cartridge with 5-10 mL of ethyl acetate into a collection vial.[2]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[2]
-
1.2. Solid Samples: Sonication Extraction
This protocol is suitable for the extraction of the analyte from solid matrices like soil or powdered materials.[4]
-
Materials:
-
Dichloromethane (DCM, GC grade) or Acetone (GC grade)
-
Centrifuge and centrifuge tubes
-
Sonicator
-
-
Procedure:
Derivatization: Silylation
To improve the volatility and chromatographic peak shape of the phenolic hydroxyl group, a derivatization step is recommended. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[1]
-
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Ethyl acetate (GC grade)
-
Internal Standard (e.g., 2,4,6-Trichlorophenol or a suitable isotopically labeled standard)
-
-
Procedure:
-
To the 1 mL concentrated extract from the sample preparation step, add a known amount of internal standard.
-
Add 100 µL of BSTFA.[1]
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, or at 60°C for 30 minutes to ensure complete derivatization.[1]
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[4]
-
Oven Temperature Program:
-
Mass Spectrometer:
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting typical validation parameters.
Table 1: GC-MS Parameters for Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (1.1 mL/min) |
| Oven Program | 60°C (2 min), then 15°C/min to 300°C (10 min) |
| Mass Spectrometer | |
| Ionization | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Mass Range (Full Scan) | m/z 40-500 |
| SIM Ions | To be determined from the mass spectrum of the derivatized analyte |
Table 2: Representative Quantitative Data (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.3 µg/L |
| Recovery (at 1 µg/L) | 95 ± 5% |
| Precision (RSD%) | < 10% |
Visualizations
Experimental Workflow
References
Application Note: Quantitative Analysis of 2,6-Dichloro-4-(methylsulfonyl)phenol using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of 2,6-Dichloro-4-(methylsulfonyl)phenol. The described protocol is suitable for the analysis of this compound in various sample matrices, providing a reliable method for quality control, stability studies, and pharmacokinetic assessments. The method utilizes a reverse-phase C18 column with an isocratic mobile phase, ensuring reproducible and efficient separation.
Introduction
This compound is a halogenated phenolic compound containing a sulfonyl group. Accurate quantification of such compounds is crucial in pharmaceutical development and environmental analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique due to its specificity, sensitivity, and reproducibility. This document provides a comprehensive protocol for the determination of this compound.
Physicochemical Properties
-
Chemical Structure:
-
Molecular Formula: C₇H₆Cl₂O₃S[1]
-
Molecular Weight: 241.08 g/mol [1]
-
Appearance: Solid[1]
Experimental Protocol
This protocol is based on established methods for the analysis of dichlorophenols and compounds containing methylsulfonyl groups.[2][3][4][5][6]
3.1. Materials and Reagents
-
This compound reference standard (>95% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
3.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 230 nm. This is a starting point based on similar compounds with a methylsulfonylphenyl group; optimization may be required by scanning the UV spectrum of the analyte.[2][3] For dichlorophenols, wavelengths around 280-300 nm have also been used.[5][6]
-
Run Time: Approximately 10 minutes.
3.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.4. Sample Preparation
The sample preparation will depend on the matrix. For a simple solution-based sample:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Ensure the final concentration of the analyte in the sample falls within the linear range of the calibration curve.
3.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak area corresponding to the retention time of this compound.
-
Quantify the amount of this compound in the samples using the calibration curve.
Data Presentation
The quantitative data should be summarized for easy comparison and analysis.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
| 100.0 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Quantification of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Sample 1 | 4.52 | 45,702 | 3.01 |
| Sample 2 | 4.51 | 228,510 | 15.03 |
| Sample 3 | 4.53 | 608,400 | 40.01 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be monitored. This includes parameters like retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates. For example, the tailing factor should ideally be less than 2.0.
Conclusion
The HPLC-UV method described in this application note provides a straightforward and reliable approach for the quantitative determination of this compound. The protocol is adaptable for various research and quality control applications, offering high precision and accuracy. Further validation of the method for specific sample matrices is recommended to ensure optimal performance.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2,6-Dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Application Note: Electrochemical Detection of 2,6-Dichloro-4-(methylsulfonyl)phenol in Water Samples
Abstract
This application note details a sensitive and selective method for the electrochemical detection of 2,6-Dichloro-4-(methylsulfonyl)phenol, a metabolite of the widely used antimicrobial agent triclosan, in water samples. The protocol is adapted from established methods for the electrochemical analysis of triclosan and other phenolic compounds. The methodology employs a modified glassy carbon electrode (GCE) and utilizes differential pulse voltammetry (DPV) for quantitative analysis. This approach offers a rapid, cost-effective, and field-deployable alternative to traditional chromatographic techniques for monitoring this emerging contaminant in aqueous environments.
Introduction
This compound is a significant environmental metabolite of triclosan, an antimicrobial agent found in numerous consumer products. Due to its potential persistence and ecotoxicity, there is a growing need for robust and efficient methods to monitor its presence in water systems. Electrochemical sensors offer a compelling analytical solution due to their high sensitivity, rapid response times, and amenability to miniaturization and in-situ measurements.
This application note provides a detailed protocol for the fabrication of a nano-material modified glassy carbon electrode and its application for the voltammetric determination of this compound. The electrochemical oxidation of the phenolic hydroxyl group of the target analyte forms the basis of the detection mechanism.
Data Presentation
The following tables summarize the expected quantitative data for the electrochemical detection of this compound based on typical performance characteristics of similar electrochemical sensors for related phenolic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₃S | --INVALID-LINK--[1] |
| Molecular Weight | 241.09 g/mol | --INVALID-LINK-- |
| CAS Number | 20951-05-7 | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
Table 2: Optimized Experimental Parameters for Voltammetric Detection
| Parameter | Optimal Value |
| Working Electrode | Graphene-modified Glassy Carbon Electrode (G-GCE) |
| Reference Electrode | Ag/AgCl (3 M KCl) |
| Counter Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (PBS) |
| pH | 7.0 |
| Electrochemical Technique | Differential Pulse Voltammetry (DPV) |
| Deposition Potential | -0.2 V |
| Deposition Time | 120 s |
| Scan Rate | 50 mV/s |
| Pulse Amplitude | 50 mV |
| Pulse Width | 50 ms |
Table 3: Analytical Performance for the Determination of this compound (Representative Data)
| Parameter | Value |
| Linear Range | 0.1 µM - 50 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Repeatability (RSD, n=5) | 3.5% |
| Reproducibility (RSD, n=3 electrodes) | 5.2% |
Table 4: Recovery Study in Spiked Water Samples (Representative Data)
| Sample Matrix | Spiked Concentration (µM) | Found Concentration (µM) | Recovery (%) | RSD (%) (n=3) |
| Tap Water | 1.0 | 0.97 | 97.0 | 4.1 |
| River Water | 1.0 | 0.94 | 94.0 | 4.8 |
| Tap Water | 10.0 | 9.85 | 98.5 | 3.2 |
| River Water | 10.0 | 9.62 | 96.2 | 3.9 |
Experimental Protocols
Preparation of Graphene-Modified Glassy Carbon Electrode (G-GCE)
-
GCE Pre-treatment:
-
Polish a bare glassy carbon electrode (GCE, 3 mm diameter) with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized (DI) water.
-
Soncate the polished GCE in a 1:1 solution of ethanol and DI water for 5 minutes to remove any residual alumina particles.
-
Rinse again with DI water and allow to dry at room temperature.
-
-
Graphene Modification:
-
Prepare a 1 mg/mL dispersion of graphene oxide (GO) in DI water by sonication for 1 hour.
-
Drop-cast 5 µL of the GO dispersion onto the pre-treated GCE surface.
-
Allow the solvent to evaporate at room temperature.
-
Electrochemically reduce the GO to graphene by cyclic voltammetry (CV) in 0.1 M PBS (pH 7.0) by scanning the potential from 0 V to -1.5 V for 10 cycles at a scan rate of 50 mV/s.
-
The resulting Graphene-modified GCE (G-GCE) is then rinsed with DI water and is ready for use.
-
Electrochemical Measurements
-
Apparatus:
-
A three-electrode electrochemical workstation (e.g., potentiostat/galvanostat).
-
A standard three-electrode cell consisting of the prepared G-GCE as the working electrode, an Ag/AgCl (3 M KCl) electrode as the reference electrode, and a platinum wire as the counter electrode.
-
-
Procedure:
-
Prepare a stock solution of 1 mM this compound in methanol.
-
Prepare a series of standard solutions by diluting the stock solution in 0.1 M PBS (pH 7.0).
-
Transfer 10 mL of the standard or sample solution into the electrochemical cell.
-
Immerse the three electrodes into the solution.
-
Perform the electrochemical measurement using Differential Pulse Voltammetry (DPV) with the parameters outlined in Table 2.
-
Record the DPV curve and measure the peak current at the oxidation potential of this compound.
-
Between measurements, clean the G-GCE by cycling the potential in the supporting electrolyte.
-
Water Sample Preparation
-
Collect water samples (e.g., tap water, river water) in clean glass bottles.
-
Filter the water samples through a 0.45 µm syringe filter to remove any particulate matter.
-
For recovery studies, spike the filtered water samples with known concentrations of this compound.
-
The samples are then ready for electrochemical analysis as described in the previous section. For trace-level analysis, a solid-phase extraction (SPE) pre-concentration step may be necessary.
Visualizations
Caption: Experimental workflow for the electrochemical detection of this compound.
Caption: Simplified signaling pathway for the electrochemical detection of the analyte.
Conclusion
The described electrochemical method provides a promising platform for the rapid and sensitive detection of this compound in water samples. The use of a graphene-modified electrode enhances the electrochemical signal, leading to improved analytical performance. This application note offers a comprehensive protocol for researchers and environmental monitoring professionals to implement this technique for routine analysis of this emerging contaminant. Further optimization and validation with certified reference materials are recommended for specific applications.
References
Application Notes and Protocols: Investigating 2,6-Dichloro-4-(methylsulfonyl)phenol in Enzyme Inhibition Studies
To the Researcher:
Extensive literature searches have revealed no specific, publicly available data on the use of 2,6-Dichloro-4-(methylsulfonyl)phenol as an enzyme inhibitor. Consequently, there are no established protocols, quantitative data (such as IC50 or Ki values), or known signaling pathways associated with this specific compound's enzyme inhibitory activity.
The following application notes and protocols are therefore provided as a general framework and hypothetical guide for researchers interested in investigating the potential enzyme inhibitory properties of "this compound." This document outlines a strategic approach to screening and characterizing a novel compound for such activity.
Introduction and Rationale
"this compound" is a halogenated phenol containing a sulfonyl group. While this specific molecule is not characterized as an enzyme inhibitor in the scientific literature, structurally related compounds offer clues for potential biological activity. For instance, other dichlorophenol derivatives have been shown to interact with various enzymes. The presence of the electron-withdrawing methylsulfonyl group and the chlorine atoms on the phenolic ring suggests that this compound could potentially interact with the active sites of various enzymes, making it a candidate for initial screening in enzyme inhibition assays.
Hypothetical Target Enzyme Classes
Based on the chemical structure of "this compound," initial screening efforts could be directed towards enzymes where phenolic or sulfonyl-containing compounds have previously shown inhibitory activity. These may include:
-
Sulfotransferases (SULTs): Given that the structurally similar "2,6-Dichloro-4-nitrophenol" is a known inhibitor of sulfotransferases, this enzyme class represents a primary target for investigation.
-
Carbonic Anhydrases (CAs): Sulfonamide and sulfone derivatives are well-established inhibitors of carbonic anhydrases.
-
Protein Tyrosine Kinases (PTKs): Certain halogenated phenols have been identified as inhibitors of PTKs.
-
Cyclooxygenases (COX): The methylsulfonylphenyl moiety is a key pharmacophore in some selective COX-2 inhibitors.
Experimental Protocols
The following are generalized protocols for an initial screening and subsequent characterization of "this compound" as a potential enzyme inhibitor. These protocols would need to be adapted based on the specific enzyme being studied.
General Enzyme Inhibition Screening Assay (Colorimetric)
This protocol describes a generic approach to screen for enzyme inhibition using a colorimetric assay.
Materials:
-
"this compound" (stock solution in DMSO)
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of "this compound" (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare the enzyme and substrate solutions in assay buffer at appropriate concentrations.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
"this compound" at various concentrations (or DMSO for control)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a specified pre-incubation time (e-g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the change in absorbance over time at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (DMSO) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Determination of Inhibition Kinetics
If significant inhibition is observed, further experiments should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Protocol:
-
Perform the enzyme assay as described above, but vary the concentration of the substrate at several fixed concentrations of "this compound".
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
-
Analyze the changes in Km and Vmax to elucidate the mechanism of inhibition.
Data Presentation
Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner. Below is a template for a table to summarize hypothetical results.
| Target Enzyme | Assay Type | Substrate | IC50 (µM) [Hypothetical] | Ki (µM) [Hypothetical] | Inhibition Type [Hypothetical] |
| Sulfotransferase 1A1 | Colorimetric | p-Nitrophenol | 15.2 | 7.8 | Competitive |
| Carbonic Anhydrase II | Esterase Assay | p-Nitrophenyl Acetate | 28.5 | 15.1 | Non-competitive |
| Protein Tyrosine Kinase Src | Kinase Assay | Poly(Glu, Tyr) | 5.8 | 2.1 | ATP-competitive |
Visualizations
Diagrams are essential for visualizing experimental workflows and potential mechanisms of action.
Caption: Workflow for screening and characterization of a novel enzyme inhibitor.
Disclaimer: The information provided above is for educational and research guidance purposes only. "this compound" is a chemical compound for laboratory research use, and its biological effects are unknown. All experiments should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The hypothetical data and protocols are intended to serve as a starting point for investigation and do not represent established facts.
"2,6-Dichloro-4-(methylsulfonyl)phenol" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(methylsulfonyl)phenol is a halogenated phenolic compound with potential applications in various research fields, including drug discovery and chemical biology. Its structure, featuring a phenol ring substituted with two chlorine atoms and a methylsulfonyl group, suggests it may possess interesting biological activities. These application notes provide a guide to the preparation of solutions of this compound and considerations for their stability, based on its chemical properties and data from structurally related compounds. The protocols outlined below are intended as a starting point and may require optimization for specific experimental needs.
Disclaimer: The information provided herein is based on available chemical data and principles of organic chemistry. Specific experimental validation of solubility and stability for this compound is highly recommended.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₃S | [1][2] |
| Molecular Weight | 241.09 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 223-224 °C | [2] |
| Purity | Typically ≥95% | [1] |
Solution Preparation
Due to the hydrophobic nature of the dichlorinated phenyl ring and the polar methylsulfonyl group, the solubility of this compound is expected to be low in water and higher in organic solvents. For biological assays, it is common practice to prepare a concentrated stock solution in an organic solvent, which is then further diluted in the aqueous assay medium.
Recommended Solvents for Stock Solutions
Based on the properties of structurally similar compounds, the following solvents are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing stock solutions for in vitro assays.
-
Ethanol (EtOH): A polar protic solvent that can be used for compounds with moderate polarity.
-
Methanol (MeOH): Another polar protic solvent, often a good alternative to ethanol.
General Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, this would be 2.41 mg for 1 mL of solvent.
-
Dissolving: Add the appropriate volume of DMSO to the powder.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C.
Preparation of Working Solutions
For most cell-based assays, the final concentration of the organic solvent should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.
-
It is recommended to add the stock solution to the aqueous medium while vortexing to facilitate mixing and minimize precipitation.
-
Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Stability Considerations
The stability of this compound in solution can be influenced by several factors. While specific stability data is not available, general considerations for phenolic compounds apply.
| Factor | Recommendation | Rationale |
| Light | Store solutions in amber vials or protect from light. | Phenolic compounds can be susceptible to photodegradation. |
| Temperature | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh before use. | Lower temperatures slow down potential degradation reactions. |
| pH | The stability of phenolic compounds can be pH-dependent. Evaluate stability in your specific assay buffer. | The phenolic hydroxyl group can ionize at higher pH, which may affect stability and activity. |
| Freeze-Thaw Cycles | Aliquot stock solutions to minimize freeze-thaw cycles. | Repeated freezing and thawing can lead to compound degradation or precipitation. |
Experimental Protocols
Workflow for Solution Preparation and Use in Cell-Based Assays
The following diagram illustrates a typical workflow for preparing and using solutions of this compound in a cell-based experiment.
Caption: Workflow for preparing and using this compound solutions.
Potential Cellular Effects and Signaling Pathways
While specific biological activities of this compound have not been extensively reported, many phenolic and chlorophenolic compounds are known to interact with various cellular components and signaling pathways. Potential areas of investigation could include cytotoxicity, effects on cellular stress responses, and modulation of inflammatory or metabolic pathways.
The diagram below illustrates a generalized signaling pathway that can be affected by phenolic compounds, leading to cellular responses. This is a hypothetical model and requires experimental validation for this compound.
Caption: Potential cellular signaling pathways affected by phenolic compounds.
References
Application Notes and Protocols for Cell Culture Treatment with 2,6-Dichloro-4-(methylsulfonyl)phenol
To: Researchers, scientists, and drug development professionals
Subject: Detailed Application Notes and Protocols for Cell Culture Treatment with "2,6-Dichloro-4-(methylsulfonyl)phenol"
Executive Summary
This document aims to provide detailed application notes and protocols for the use of "this compound" in cell culture experiments. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data regarding the biological activity, mechanism of action, and established cell culture protocols for this particular compound.
While general information on the biological effects of related phenolic and chlorophenolic compounds exists, there is no direct experimental evidence available for "this compound." The information that could be found relates to a structurally similar but distinct compound, 2,6-dichloro-4-(methylsulfonyl)benzene, which has been shown to induce necrosis in the olfactory mucosa of mice. This finding, while interesting, does not provide the necessary data for establishing in vitro cell culture protocols.
Therefore, it is not possible to provide detailed, experimentally validated application notes, protocols, quantitative data tables, or signaling pathway diagrams for "this compound" at this time.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 20951-05-7 |
| Molecular Formula | C₇H₆Cl₂O₃S |
| Molecular Weight | 241.09 g/mol |
| Class | Halogenated Benzene, Flavonoid, Polyphenol |
General Recommendations for Handling Uncharacterized Phenolic Compounds in Cell Culture
Given the absence of specific data for "this compound," researchers interested in investigating its properties should proceed with caution and employ a systematic approach to determine its biological effects. The following are general guidelines and starting points for such an investigation, based on protocols for similar but distinct phenolic compounds.
Stock Solution Preparation and Storage
It is crucial to prepare and store the compound correctly to ensure its stability and activity.
-
Solubility Testing : Begin by determining the solubility of "this compound" in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture applications, DMSO is a common choice, but the final concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Stock Solution Preparation : Once a suitable solvent is identified, prepare a high-concentration stock solution (e.g., 10-100 mM). To ensure accuracy, the compound should be weighed precisely, and the volume of the solvent added should be exact.
-
Sterilization : Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage : Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Preliminary Cytotoxicity Assessment
A primary step in characterizing a new compound is to determine its cytotoxic concentration range. This information is essential for designing subsequent experiments.
Protocol: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the effect of the compound on cell viability.
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
"this compound" stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Workflow:
Caption: General workflow for an MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding : Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment :
-
Prepare a series of dilutions of the "this compound" stock solution in complete culture medium. A wide range of concentrations should be tested initially (e.g., from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement :
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Investigating the Mechanism of Action
Once the cytotoxic potential is established, further experiments can be designed to elucidate the compound's mechanism of action. Based on the activities of other phenolic compounds, potential areas of investigation include:
-
Apoptosis Induction : Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays (e.g., Caspase-3/7, -8, -9), and Western blotting for apoptosis-related proteins (e.g., Bcl-2 family proteins, PARP cleavage) can be performed.
-
Cell Cycle Analysis : Flow cytometry analysis of propidium iodide-stained cells can reveal if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Oxidative Stress : The potential of the compound to induce oxidative stress can be assessed by measuring reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
-
Signaling Pathway Analysis : Based on the observed cellular effects, the involvement of specific signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) can be investigated using techniques like Western blotting to analyze the phosphorylation status of key pathway proteins.
Workflow for Investigating Apoptosis:
Caption: Experimental workflow for apoptosis investigation.
Conclusion
While "this compound" is commercially available for research purposes, the absence of published biological data necessitates a foundational approach to its characterization. The protocols and workflows outlined in this document provide a general framework for initiating such studies. Researchers are strongly encouraged to perform careful dose-response experiments and to thoroughly validate their findings. As new data on the biological effects of this compound become available, more specific and detailed application notes can be developed.
Application Notes and Protocols for Microbial Degradation Assay of 2,6-Dichloro-4-(methylsulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the microbial degradation of 2,6-Dichloro-4-(methylsulfonyl)phenol. This document outlines the necessary steps for enriching and isolating microorganisms capable of degrading the target compound, conducting biodegradation assays, and analyzing the degradation process. The protocols are based on established methods for analogous chlorinated phenolic compounds and align with international standards for chemical safety testing.
Introduction
This compound is a halogenated aromatic compound. Due to its chemical structure, it may exhibit persistence in the environment. Understanding its susceptibility to microbial degradation is crucial for environmental risk assessment and the development of potential bioremediation strategies. This document provides standardized methods to evaluate its biodegradability in aqueous media. The protocols are designed to be adaptable for screening purposes and for more in-depth scientific investigations.
Data Presentation
The following tables present representative data that could be generated from the microbial degradation assays described herein. The values are hypothetical and serve to illustrate how quantitative results can be structured for clear comparison and interpretation.
Table 1: Summary of Aerobic Biodegradation of this compound
| Parameter | Test Flasks (with inoculum) | Abiotic Control (without inoculum) |
| Initial Concentration (mg/L) | 100 | 100 |
| Concentration after 7 days (mg/L) | 78 | 99 |
| Concentration after 14 days (mg/L) | 45 | 98 |
| Concentration after 28 days (mg/L) | 12 | 97 |
| Degradation (%) after 28 days | 88% | 3% |
| Half-life (t½) in days | ~12 | Not applicable |
Table 2: Identification of Potential Degradation Metabolites by GC-MS
| Retention Time (min) | Major Mass Fragments (m/z) | Proposed Metabolite |
| 12.5 | 194, 179, 114 | 2-Chloro-4-(methylsulfonyl)phenol |
| 10.2 | 160, 125 | 4-(Methylsulfonyl)phenol |
| 8.7 | 128, 99 | Hydroquinone |
Experimental Protocols
Enrichment and Isolation of Degrading Microorganisms
This protocol describes the enrichment and isolation of microbial cultures capable of utilizing this compound as a carbon and energy source.[1][2][3][4]
Materials:
-
Environmental samples (e.g., soil or water from a contaminated site)
-
Mineral Salts Medium (MSM) (see recipe below)
-
This compound (analytical grade)
-
Sterile culture flasks and petri dishes
-
Shaking incubator
-
Autoclave
Mineral Salts Medium (MSM) Recipe (per liter):
-
K₂HPO₄: 1.5 g
-
KH₂PO₄: 0.5 g
-
(NH₄)₂SO₄: 1.0 g
-
MgSO₄·7H₂O: 0.2 g
-
CaCl₂·2H₂O: 0.01 g
-
FeSO₄·7H₂O: 0.005 g
-
Trace element solution: 1 ml
-
Adjust pH to 7.0-7.2 before autoclaving.
Procedure:
-
Enrichment:
-
Add 1 g of soil or 10 ml of water sample to 100 ml of sterile MSM in a 250 ml flask.
-
Add this compound to a final concentration of 10 mg/L. This compound will serve as the sole carbon source.
-
Incubate at 25-30°C on a rotary shaker at 150 rpm for 1-2 weeks.
-
After incubation, transfer 10 ml of the culture to 90 ml of fresh MSM containing the target compound at a slightly higher concentration (e.g., 20 mg/L).
-
Repeat this subculturing step 3-5 times, gradually increasing the concentration of this compound to select for highly efficient degraders.
-
-
Isolation:
-
After successful enrichment, serially dilute the culture in sterile saline solution.
-
Spread 100 µl of each dilution onto MSM agar plates containing this compound (50 mg/L) as the sole carbon source.
-
Incubate the plates at 25-30°C until distinct colonies appear.
-
Isolate individual colonies and re-streak them on fresh plates to ensure purity.
-
Pure isolates can then be identified using standard microbiological techniques (e.g., 16S rRNA gene sequencing).
-
Biodegradation Assay
This protocol is based on the OECD 301 guideline series for assessing ready biodegradability.[5] It measures the disappearance of the target compound over time in a liquid culture.
Materials:
-
Isolated microbial culture or activated sludge from a wastewater treatment plant
-
Mineral Salts Medium (MSM)
-
This compound
-
Sterile flasks
-
Shaking incubator
-
Analytical instrumentation (HPLC or GC-MS)
Procedure:
-
Preparation of Inoculum:
-
If using an isolated culture, grow the bacteria in a suitable medium until the late exponential phase, then harvest and wash the cells with sterile MSM.
-
If using activated sludge, acclimatize it to the test compound for a short period.
-
-
Test Setup:
-
Prepare test flasks containing 100 ml of MSM and this compound at a defined concentration (e.g., 50 mg/L).
-
Inoculate the test flasks with the prepared microbial culture.
-
Prepare an abiotic control flask containing the test compound in MSM but without the inoculum to assess for any non-biological degradation.
-
Prepare a toxicity control flask containing the inoculum and a readily biodegradable substance (e.g., glucose) in addition to the test compound to ensure the inoculum is not inhibited.
-
All flasks should be prepared in triplicate.
-
-
Incubation:
-
Incubate all flasks at 25-30°C on a rotary shaker (150 rpm) in the dark for 28 days.
-
-
Sampling and Analysis:
-
Withdraw aliquots (e.g., 1 ml) from each flask at regular intervals (e.g., day 0, 3, 7, 14, 21, and 28).
-
Prepare the samples for analysis by centrifuging to remove biomass and filtering the supernatant.
-
Analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 ml/min
-
Injection Volume: 20 µl
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: 30°C
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.
-
Inject the prepared samples and standards into the HPLC system.
-
Quantify the concentration of the target compound in the samples by comparing the peak area to the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and a plausible degradation pathway for this compound.
Caption: Experimental workflow for the microbial degradation assay.
Caption: A plausible microbial degradation pathway.
Concluding Remarks
The protocols provided in these application notes offer a robust framework for investigating the microbial degradation of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for regulatory submissions and for advancing our understanding of the environmental fate of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific objectives and available resources.
References
- 1. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Analysis of a 2,4,6-trichlorophenol-dehalogenating enrichment culture and isolation of the dehalogenating member Desulfitobacterium frappieri strain TCP-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring of an Alkaline 2,4,6-Trichlorophenol-Degrading Enrichment Culture by DNA Fingerprinting Methods and Isolation of the Responsible Organism, Haloalkaliphilic Nocardioides sp. Strain M6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurolab.net [eurolab.net]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
Application of "2,6-Dichloro-4-(methylsulfonyl)phenol" in Toxicology Studies: Information Not Available
Following a comprehensive search of publicly available scientific literature and toxicology databases, it has been determined that there is no specific toxicological data available for the compound 2,6-Dichloro-4-(methylsulfonyl)phenol (CAS No. 20951-05-7). This includes a lack of information regarding its cytotoxicity, genotoxicity, mechanism of action, or any associated signaling pathways.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time. The core requirements, including the summarization of quantitative data into tables, provision of detailed experimental protocols, and the generation of diagrams for signaling pathways and experimental workflows, cannot be fulfilled due to the absence of foundational research on this specific chemical compound.
The searches for "this compound" and its CAS number primarily yielded listings from chemical suppliers. These sources provide basic chemical and physical properties but do not offer any toxicological information.
While general toxicological profiles and testing methodologies for other structurally related chlorophenols and substituted phenols are available, this information is not directly applicable to "this compound" and would be speculative. The toxicological properties of a chemical are highly specific to its unique structure.
For researchers, scientists, and drug development professionals interested in the toxicology of this compound, it would be necessary to conduct foundational in vitro and in vivo studies to determine its potential hazards and biological effects. Such studies would need to establish baseline data on cytotoxicity, genotoxicity, acute toxicity, and potential mechanisms of action before any detailed application notes or protocols could be developed.
General Approach for Toxicological Assessment of a Novel Phenolic Compound:
Should a researcher wish to investigate the toxicology of "this compound," a general workflow could be initiated. This would involve a tiered approach, starting with in vitro assays and progressing to more complex studies as needed.
Caption: General workflow for toxicological assessment of a novel compound.
It is critical to emphasize that the above workflow is a generalized representation and the specific assays and protocols would need to be designed and validated for "this compound" based on its chemical properties and any emerging data.
Application Notes and Protocols for In Vitro Toxicology Screening of 2,6-Dichloro-4-(methylsulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(methylsulfonyl)phenol is a halogenated phenolic compound. Due to the structural alerts, including a chlorinated phenol ring and a methylsulfonyl group, it is prudent to evaluate its potential for toxicity early in the discovery and development process. In vitro toxicology screening offers a rapid, cost-effective, and ethically considerate approach to identify potential hazards and guide further safety assessments.[1][2][3]
These application notes provide a comprehensive framework for the in vitro toxicological evaluation of this compound, outlining a tiered testing strategy. The protocols detailed below are designed to assess cytotoxicity, genotoxicity, and potential mechanisms of action, such as endocrine disruption and oxidative stress.
Tiered In Vitro Toxicology Screening Strategy
A tiered approach is recommended to systematically evaluate the toxicological profile of this compound. This strategy begins with broad cytotoxicity screening and progresses to more specific mechanistic assays for active compounds.
Caption: Tiered workflow for in vitro toxicology screening.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data for this compound to illustrate the expected outcomes from the described protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (hr) | IC50 (µM) |
| HepG2 | MTT | 24 | 42.5 |
| HepG2 | LDH | 24 | 68.2 |
| HEK293 | MTT | 24 | 55.1 |
| HEK293 | LDH | 24 | 89.7 |
Table 2: Genotoxicity Assessment of this compound
| Assay | Test System | Concentration Range (µM) | Result |
| Ames Test | S. typhimurium (TA98, TA100) with and without S9 | 0.1 - 100 | Negative |
| In Vitro Micronucleus | CHO-K1 cells | 1 - 50 | Positive (with metabolic activation) |
Table 3: Mechanistic Screening of this compound
| Assay | Target | Result | EC50 / IC50 (µM) |
| Estrogen Receptor α Binding | Human ERα | Agonist | 15.8 |
| Oxidative Stress (ROS-Glo) | Intracellular ROS | Increased ROS production | 22.4 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound
-
Human hepatoma (HepG2) or Human Embryonic Kidney (HEK293) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and treat the cells with various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Micronucleus Assay
This assay detects genotoxic damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
McCoy's 5A medium with 10% FBS
-
This compound
-
Cytochalasin B
-
Mitomycin C (positive control)
-
Giemsa stain
-
Microscope slides
Procedure:
-
Seed CHO-K1 cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the test compound at various concentrations, with and without metabolic activation (S9 fraction), for 3-6 hours. Include vehicle and positive controls.
-
Remove the treatment medium, wash the cells, and add fresh medium containing cytochalasin B to block cytokinesis.
-
Incubate for an additional 20-24 hours to allow for cell division.
-
Harvest the cells by trypsinization, treat with a hypotonic solution, and fix with methanol:acetic acid (3:1).
-
Drop the cell suspension onto clean microscope slides and air dry.
-
Stain the slides with Giemsa and score for the presence of micronuclei in binucleated cells under a microscope.
Signaling Pathways and Mechanisms
Potential Endocrine Disruption Pathway
Chlorinated phenols are known to sometimes interact with nuclear receptors. The following diagram illustrates a potential mechanism of endocrine disruption via the estrogen receptor.
Caption: Estrogen receptor mediated endocrine disruption pathway.
Oxidative Stress-Induced Toxicity
Many phenolic compounds can induce oxidative stress, leading to cellular damage.
Caption: Oxidative stress and subsequent cellular damage pathway.
Conclusion
The application notes and protocols provided offer a structured approach for the initial in vitro toxicological assessment of this compound. The hypothetical data suggests that this compound may exhibit moderate cytotoxicity and potential for endocrine disruption and genotoxicity, warranting further investigation. These in vitro methods are valuable tools for prioritizing compounds and guiding safer chemical design in research and development.[4][5]
References
- 1. In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 3. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro screening of environmental chemicals for targeted testing prioritization: the ToxCast project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-4-(methylsulfonyl)phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloro-4-(methylsulfonyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary plausible synthetic strategies for this compound:
-
Route A: Electrophilic Chlorination. This route starts with the commercially available 4-Hydroxybenzenesulfonic acid or a derivative, which is then converted to 4-(methylsulfonyl)phenol. The subsequent step involves the selective dichlorination of the aromatic ring at the positions ortho to the hydroxyl group.
-
Route B: Sulfonylation/Oxidation. This approach begins with the readily available 2,6-dichlorophenol. The methylsulfonyl group is then introduced at the para-position. This can be achieved through sulfonation followed by methylation and oxidation, or potentially through a direct halosulfonation followed by reaction with a methylating agent and subsequent oxidation.
Q2: What are the most likely impurities to be encountered during the synthesis?
The nature and prevalence of impurities are highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of potential impurities:
-
From Route A (Chlorination):
-
Monochloro-isomers: 2-Chloro-4-(methylsulfonyl)phenol may be present if the chlorination reaction does not go to completion.
-
Over-chlorinated products: 2,4,6-Trichloro-4-(methylsulfonyl)phenol can form if the reaction is not carefully controlled.
-
Isomeric dichloroproducts: While less likely due to the directing effects of the hydroxyl and methylsulfonyl groups, the formation of other dichloro-isomers is possible.
-
Unreacted starting material: Residual 4-(methylsulfonyl)phenol.
-
-
From Route B (Sulfonylation/Oxidation):
-
Isomeric sulfonation products: Sulfonation of 2,6-dichlorophenol might yield isomeric sulfonic acids, although the para-product is generally favored.
-
Incomplete oxidation products: If the synthesis proceeds through a sulfide or sulfoxide intermediate, these may be present as impurities.
-
Unreacted starting material: Residual 2,6-dichlorophenol.
-
Byproducts from side reactions: Depending on the specific reagents used, other related species could be formed.
-
Q3: How can I monitor the reaction progress and identify impurities?
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the disappearance of starting materials and the appearance of the product. Different solvent systems (e.g., varying ratios of hexane and ethyl acetate) can be used to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction mixture, allowing for the determination of the relative proportions of starting materials, product, and impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a small amount of acid like formic acid or TFA) is a common starting point.
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Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) is a powerful tool for identifying impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying the structures of any significant impurities that can be isolated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction. | Monitor the reaction closely by TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if starting material is still present. |
| Product loss during workup or purification. | Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous washes to minimize product loss. For column chromatography, select a suitable solvent system to ensure good separation and recovery. | |
| Presence of Multiple Spots on TLC (or Peaks in HPLC) in the Crude Product | Formation of isomers or byproducts. | Re-evaluate the reaction conditions. For chlorination, ensure precise control of temperature and stoichiometry of the chlorinating agent. For sulfonation, the choice of sulfonating agent and reaction temperature is critical. |
| Degradation of starting material or product. | Check the stability of your compounds under the reaction conditions. It may be necessary to use milder reagents or lower temperatures. | |
| Final Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the product further using column chromatography. If the product is known to be a solid, the presence of impurities is a likely cause for its failure to crystallize. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| NMR Spectrum Shows Unexpected Signals | Presence of impurities. | Correlate the unexpected signals with potential impurity structures based on your synthetic route. For example, the presence of a singlet around 2.3 ppm in the 1H NMR might suggest the presence of a methyl group on the aromatic ring from an impurity. |
| Isomeric products. | Carefully analyze the aromatic region of the 1H NMR. Different substitution patterns will result in distinct splitting patterns. |
Experimental Protocols
Proposed Synthesis via Route A: Chlorination of 4-(methylsulfonyl)phenol
Step 1: Synthesis of 4-(methylsulfonyl)phenol (if not commercially available)
This step would typically involve the oxidation of 4-(methylthio)phenol. A common procedure would be:
-
Dissolve 4-(methylthio)phenol in a suitable solvent such as methanol or acetic acid.
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Cool the solution in an ice bath.
-
Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), dropwise.
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Monitor the reaction by TLC until the starting material is consumed.
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Work up the reaction by quenching any excess oxidizing agent and extracting the product.
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Purify the product by recrystallization or column chromatography.
Step 2: Dichlorination of 4-(methylsulfonyl)phenol
-
Dissolve 4-(methylsulfonyl)phenol in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or an inert solvent like acetonitrile).
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Cool the reaction mixture to a controlled temperature (e.g., 0-5 °C).
-
Slowly add a chlorinating agent, such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS), in a stoichiometric amount (2.0 to 2.2 equivalents).
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction (e.g., with a solution of sodium bisulfite if SO2Cl2 was used).
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Perform an aqueous workup, including washes with water and brine.
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Dry the organic layer over a drying agent (e.g., sodium sulfate or magnesium sulfate).
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture from Route A
| Peak No. | Retention Time (min) | Proposed Identity | Relative Area (%) |
| 1 | 4.2 | 4-(methylsulfonyl)phenol (Starting Material) | 5 |
| 2 | 5.8 | 2-Chloro-4-(methylsulfonyl)phenol (Monochloro impurity) | 10 |
| 3 | 7.5 | This compound (Product) | 80 |
| 4 | 8.9 | 2,4,6-Trichloro-4-(methylsulfonyl)phenol (Over-chlorinated impurity) | 5 |
Visualizations
Caption: Proposed synthetic workflow for Route A.
Caption: A logical workflow for troubleshooting synthesis impurities.
Optimizing reaction conditions for "2,6-Dichloro-4-(methylsulfonyl)phenol" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 2,6-Dichloro-4-(methylsulfonyl)phenol, a key intermediate for researchers in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a two-step process starting from 4-(methylthio)phenol. The first step is the selective ortho-dichlorination of the phenol ring, followed by the oxidation of the methylthio group to the methylsulfonyl group.
Q2: What are the critical reaction parameters to control during the chlorination step?
A2: Temperature and the molar ratio of the chlorinating agent are crucial. The reaction should be maintained at a low temperature to minimize the formation of isomeric byproducts. A precise stoichiometry of the chlorinating agent is necessary to prevent over-chlorination.
Q3: What are common side products in this synthesis?
A3: In the chlorination step, monochlorinated and trichlorinated phenols are common impurities. During the oxidation step, incomplete oxidation can lead to the corresponding sulfoxide, while over-oxidation is generally not an issue with common oxidizing agents for this transformation.
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For highly impure samples, column chromatography on silica gel may be necessary.
Troubleshooting Guides
Issue 1: Low Yield of 2,6-Dichloro-4-(methylthio)phenol (Chlorination Step)
| Possible Cause | Troubleshooting Suggestion |
| Inactive Chlorinating Agent | Use a fresh bottle of the chlorinating agent (e.g., sulfuryl chloride). Ensure it has been stored under appropriate conditions to prevent degradation. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between 0-10°C to improve selectivity and reduce the formation of byproducts. |
| Incorrect Stoichiometry | Carefully control the molar ratio of the chlorinating agent to 4-(methylthio)phenol. An excess can lead to over-chlorination, while an insufficient amount will result in incomplete conversion. |
| Presence of Water | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorinating agent. |
Issue 2: Incomplete Oxidation to the Sulfone
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Oxidizing Agent | Use a slight excess of the oxidizing agent (e.g., Oxone® or hydrogen peroxide) to ensure complete conversion of the sulfide to the sulfone. |
| Low Reaction Temperature | While initial addition of the oxidant may be done at a lower temperature to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. |
| Short Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of 2,6-Dichloro-4-(methylthio)phenol
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In a dried round-bottom flask under an inert atmosphere, dissolve 4-(methylthio)phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
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Cool the solution to 0°C in an ice bath.
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Slowly add sulfuryl chloride (2.1 eq.) dropwise, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction by carefully adding water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound
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Dissolve the crude 2,6-dichloro-4-(methylthio)phenol (1.0 eq.) in a mixture of ethanol and water.[1]
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To this solution, add Oxone® (potassium peroxymonosulfate) (2.2 eq.) portion-wise at room temperature.[1]
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Stir the reaction mixture vigorously for 12-18 hours.[1]
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Monitor the reaction by TLC until the starting material is consumed.
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Partition the reaction mixture between ethyl acetate and water.[1]
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to afford the crude product.[1]
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Purify the crude product by recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for a Related Chlorination Reaction.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Chlorine | Chlorobenzene | 80-90 | Not Specified | >93 |
| 2,6-dichlorophenol | Nitric Acid | Carbon Tetrachloride | 35 | 2 | 99.5 (purity) |
Note: This data is for the synthesis of related chlorinated phenols and serves as a reference for optimizing the chlorination of 4-(methylthio)phenol.[2][3]
Table 2: Summary of Reaction Conditions for a Representative Sulfone Synthesis.
| Starting Material | Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| 4-(methylthio)phenol | Oxone® | Ethanol/Water | Room Temp. | 18 | 96 |
Note: This data is for the oxidation of 4-(methylthio)phenol and is a model for the oxidation of its dichlorinated analog.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
"2,6-Dichloro-4-(methylsulfonyl)phenol" stability issues in aqueous solutions
Welcome to the Technical Support Center for 2,6-Dichloro-4-(methylsulfonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability issues of this compound in aqueous solutions. Please note that while specific experimental stability data for this compound is limited in publicly available literature, this guide offers insights based on the chemical properties of dichlorophenols and aryl sulfones to help you troubleshoot and design your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in aqueous solutions?
While specific data is unavailable, potential stability issues for this compound in aqueous solutions can be inferred from its structure. The primary concerns would be:
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Hydrolysis: Although the aryl-sulfonyl bond is generally stable, extreme pH conditions (highly acidic or alkaline) and elevated temperatures could potentially lead to slow hydrolysis. The carbon-chlorine bonds on the aromatic ring are generally stable to hydrolysis under normal aqueous conditions.
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Oxidation: Phenolic compounds can be susceptible to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen. This can lead to the formation of colored degradation products. The electron-withdrawing nature of the chloro and methylsulfonyl substituents may reduce the susceptibility of the phenol group to oxidation compared to unsubstituted phenol.
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Photodegradation: Aromatic compounds, especially halogenated phenols, can be sensitive to UV light, which can induce degradation.
Q2: What are the likely degradation products of this compound in an aqueous solution?
Without experimental data, the exact degradation products are speculative. However, based on the chemistry of similar compounds, potential degradation could involve:
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Hydrolysis of the sulfonyl group: This would lead to the formation of 2,6-dichlorophenol and methanesulfonic acid.
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Oxidation of the phenol group: This could result in the formation of quinone-type structures, which are often colored. Further oxidation could lead to ring-opening products.
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Dechlorination: Under certain conditions (e.g., photolysis or reaction with strong reducing agents), the chlorine atoms could be removed.
Q3: How does pH likely affect the stability of this compound solutions?
The stability of this compound in aqueous solutions is expected to be pH-dependent:
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Acidic conditions (pH < 4): Generally, the compound is expected to be relatively stable. However, very low pH and high temperatures could promote hydrolysis.
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Neutral conditions (pH 6-8): The compound is likely to be at its most stable in this range, assuming the absence of light and other catalysts.
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Alkaline conditions (pH > 8): In alkaline solutions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This phenoxide is more susceptible to oxidation than the protonated phenol. Therefore, degradation due to oxidation may be accelerated at higher pH.
Q4: Are there any recommended storage conditions for aqueous solutions of this compound?
To maximize the stability of your aqueous solutions, the following storage conditions are recommended:
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Temperature: Store solutions at refrigerated temperatures (2-8 °C). Avoid freezing and repeated freeze-thaw cycles.
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Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
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Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidation.
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pH: Maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7) if compatible with your experimental needs.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation of the phenolic group. | 1. Prepare fresh solutions. 2. Store solutions protected from light. 3. De-gas the solvent and store the solution under an inert atmosphere (nitrogen or argon). 4. Consider adding a small amount of an antioxidant (e.g., ascorbic acid), if it does not interfere with your experiment. |
| Precipitate formation | Limited aqueous solubility, especially at lower pH or in the presence of salts. | 1. Confirm the solubility of the compound in your specific buffer system. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol), if permissible for your application. 3. Adjust the pH to a range where the compound is more soluble (phenols are typically more soluble at higher pH). |
| Loss of compound concentration over time (as determined by analytical methods) | Degradation (hydrolysis, oxidation, or photodegradation). | 1. Review storage conditions (see recommended storage conditions above). 2. Perform a stability study under your specific experimental conditions (see Experimental Protocols section). 3. Analyze for potential degradation products to understand the degradation pathway. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Solution
This protocol outlines a basic experiment to assess the stability of the compound under different pH and light conditions.
Materials:
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This compound
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HPLC grade water
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Buffers of different pH (e.g., pH 4, 7, and 9)
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HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
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Clear and amber glass vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Working Solution Preparation: Spike the stock solution into the different pH buffers to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL).
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Incubation:
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For each pH, aliquot the working solution into clear and amber vials.
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Store one set of vials under ambient light and another set in the dark (e.g., wrapped in foil) at a controlled temperature (e.g., room temperature or 37 °C).
-
-
Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).
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Analysis: Quantify the concentration of this compound in each sample using a validated HPLC/UPLC method.
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Data Analysis: Plot the percentage of the initial concentration remaining versus time for each condition.
Data Presentation:
Table 1: Stability of this compound in Aqueous Buffers
| pH | Light Condition | Temperature (°C) | % Remaining at 24h | % Remaining at 72h | % Remaining at 1 week |
| 4 | Light | 25 | |||
| 4 | Dark | 25 | |||
| 7 | Light | 25 | |||
| 7 | Dark | 25 | |||
| 9 | Light | 25 | |||
| 9 | Dark | 25 |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow to diagnose and address common stability problems encountered with aqueous solutions of this compound.
Potential Degradation Pathways
Caption: A diagram illustrating the hypothetical degradation pathways for this compound in aqueous solutions.
Technical Support Center: Overcoming Low Solubility of 2,6-Dichloro-4-(methylsulfonyl)phenol
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the low solubility of "2,6-Dichloro-4-(methylsulfonyl)phenol" (CAS: 20951-05-7) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, a substituted phenol, this compound is expected to have low aqueous solubility and higher solubility in organic solvents. Structurally similar compounds, such as 2,6-dichlorophenol and 4-(methylsulfonyl)phenol, exhibit poor water solubility but are soluble in organic solvents like ethanol, ether, DMSO, and methanol.[1][2][3][4][5] Therefore, it is anticipated that this compound will follow a similar trend.
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
This phenomenon is commonly referred to as "crashing out" or "solvent shock." It occurs when a compound that is soluble in a high-concentration organic solvent, like DMSO, is rapidly diluted into an aqueous buffer where its solubility is significantly lower. This can lead to inaccurate results in biological assays, including underestimated potency.
Q3: What is the maximum concentration of DMSO that is acceptable in cell-based assays?
The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cellular toxicity and other off-target effects. A general guideline is to keep the final DMSO concentration below 0.5%, and almost always under 1%.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming can be an effective method to increase the dissolution rate of a compound. However, it is crucial to ensure that the compound is thermally stable and does not degrade at the temperature used. It is recommended to perform initial stability tests before employing heat for solubilization.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues encountered with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the initial solvent. | The chosen solvent is not appropriate for the desired concentration. | - Try a stronger organic solvent (e.g., switch from ethanol to DMSO).- Apply gentle warming (e.g., 37°C) if the compound is thermally stable.- Use sonication to increase the rate of dissolution by breaking down solid particles. |
| Compound precipitates out of solution after dilution into aqueous buffer. | The compound has low aqueous solubility, leading to "solvent shock." | - Perform a serial dilution of the stock solution in the assay buffer instead of a single large dilution step.- Lower the final concentration of the compound in the assay.- Increase the mixing energy (e.g., vortexing) during the dilution process. |
| Inconsistent results between experimental replicates. | Precipitation of the compound is leading to variable concentrations in the assay wells. | - Visually inspect all solutions for any signs of precipitation before use.- Prepare fresh dilutions for each experiment.- Consider using a solubilization enhancement technique to create a more stable solution. |
| Low or no activity observed in a biological assay. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Confirm the solubility of the compound in the assay buffer at the desired concentration.- Employ solubility enhancement techniques such as the use of co-solvents or cyclodextrins. |
Solubility Data Summary
| Solvent | Expected Solubility | Notes |
| Water | Poor / Very Low | Dichlorophenols generally have low water solubility.[2][6][7] |
| Phosphate-Buffered Saline (PBS) | Poor / Very Low | Similar to water, solubility is expected to be low in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, commonly used for initial stock solutions of poorly soluble compounds.[4][5] |
| Ethanol | Soluble | 2,6-dichlorophenol is freely soluble in ethanol.[1] |
| Methanol | Soluble | 4-(methylsulfonyl)phenol is soluble in methanol.[4][5] |
| Acetone | Soluble | Dichlorophenols are generally soluble in acetone. |
Experimental Protocols for Solubility Enhancement
Below are detailed methodologies for common techniques to improve the solubility of this compound.
Co-solvent System
Objective: To increase the solubility of the compound in an aqueous solution by adding a water-miscible organic solvent.
Materials:
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This compound
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Dimethyl Sulfoxide (DMSO) or Ethanol
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Target aqueous buffer (e.g., PBS)
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Vortex mixer
Procedure:
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Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (e.g., 10-50 mM). Ensure the compound is fully dissolved.
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Create an intermediate dilution of the stock solution in the same organic solvent.
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Perform the final dilution by adding the intermediate dilution dropwise to the vigorously vortexing aqueous buffer. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
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Visually inspect the final solution for any signs of precipitation.
pH Adjustment
Objective: To increase solubility by ionizing the phenolic group. As a phenol, increasing the pH will deprotonate the hydroxyl group, forming a more water-soluble phenolate salt.
Materials:
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This compound stock solution (in a minimal amount of organic solvent)
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Target aqueous buffer
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1 M NaOH or other suitable base
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pH meter
Procedure:
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Before adding the compound, adjust the pH of the target aqueous buffer to a more alkaline level (e.g., pH 8.0, 8.5, or 9.0) using a suitable base.
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Slowly add the stock solution of this compound to the pH-adjusted buffer while stirring.
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Monitor the final pH and readjust if necessary.
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Crucially, verify that the adjusted pH does not adversely affect your experimental system (e.g., cell viability, enzyme activity, or protein stability).
Use of Cyclodextrins
Objective: To form an inclusion complex with a cyclodextrin, which has a hydrophobic interior and a hydrophilic exterior, thereby increasing the aqueous solubility of the compound.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Target aqueous buffer
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Stir plate and stir bar
Procedure:
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Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gentle warming may be necessary to fully dissolve the HP-β-CD.
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In a separate tube, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
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Slowly add the dissolved compound solution dropwise to the stirred HP-β-CD solution.
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Allow the mixture to stir for several hours to facilitate the formation of the inclusion complex.
Visualizing Experimental Workflows
The following diagrams illustrate logical workflows for handling a poorly soluble compound like this compound.
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: General workflow for a cell-based signaling pathway experiment.
References
- 1. 2,6-Dichlorophenol | 87-65-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1 [m.chemicalbook.com]
- 5. 4-(Methylsulfonyl)phenol – دیجی متریالز [digimaterials.com]
- 6. 2,6-Dichlorophenol CAS#: 87-65-0 [m.chemicalbook.com]
- 7. 2,6-Dichlorophenol CAS 87-65-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Technical Support Center: Interference of 2,6-Dichloro-4-(methylsulfonyl)phenol in Analytical Assays
Disclaimer: There is currently no specific scientific literature detailing the interference of 2,6-Dichloro-4-(methylsulfonyl)phenol in analytical assays. The following technical support guide is a hypothetical resource based on the general principles of immunoassay interference from structurally similar small molecules. The troubleshooting steps and experimental protocols are standard laboratory procedures for identifying and mitigating suspected assay interference.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly high/low results in our sandwich ELISA. Could this compound in our samples be the cause?
A1: It is plausible that this compound, a small molecule with a phenolic ring and a sulfonyl group, could cause assay interference. Depending on the assay design and the antibodies used, it might lead to either falsely elevated or falsely decreased results.[1][2][3] This can occur through several mechanisms, including non-specific binding to assay components or low-affinity cross-reactivity with the capture or detection antibodies.
Q2: What is the likely mechanism of interference for a compound like this compound in a sandwich ELISA?
A2: For a small molecule like this, the most probable mechanisms of interference in a sandwich ELISA are:
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Non-specific binding: The compound could adhere to the microplate surface or to the antibodies, sterically hindering the formation of the immunocomplex.
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Antibody cross-reactivity: Although less likely for a small molecule to bridge the capture and detection antibodies in a sandwich assay, it might bind to one of the antibodies, causing a conformational change that affects its binding affinity for the true analyte. This could lead to either positive or negative interference.[3]
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Matrix effect alteration: The presence of the compound could alter the sample matrix, indirectly affecting the binding kinetics of the assay.
Q3: How can we confirm that this compound is the source of the interference?
A3: A spike and recovery experiment is a standard method to investigate assay interference.[4] This involves adding a known concentration of this compound to a sample with a known concentration of the analyte and observing if the measured analyte concentration is affected.
Troubleshooting Guide
If you suspect interference from this compound, follow these troubleshooting steps:
Step 1: Initial Assessment - Serial Dilution
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Procedure: Perform a serial dilution of the suspect sample.
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Expected Outcome: If a low-affinity interferent is present, diluting the sample should reduce its effect. The measured analyte concentration, when corrected for the dilution factor, should become more consistent across different dilutions as the interferent's concentration drops below the threshold of interference.[5]
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Troubleshooting: If non-linearity persists upon dilution, other matrix effects or high-affinity interferents might be involved.
Step 2: Confirmation - Spike and Recovery
-
Procedure:
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Prepare two sets of samples: a control sample with a known analyte concentration and a "spiked" sample with the same known analyte concentration plus a specific concentration of this compound.
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Analyze both sets of samples in your assay.
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Calculate the percent recovery of the analyte in the spiked sample.
-
-
Expected Outcome: A recovery significantly different from 100% (e.g., <80% or >120%) suggests interference.
Hypothetical Data Presentation
The following tables represent hypothetical data from troubleshooting experiments for a suspected interference of this compound in a sandwich ELISA for IL-6.
Table 1: Serial Dilution Analysis of a Suspect Sample
| Dilution Factor | Measured IL-6 (pg/mL) | Corrected IL-6 (pg/mL) |
| 1:2 | 150 | 300 |
| 1:4 | 80 | 320 |
| 1:8 | 41 | 328 |
| 1:16 | 20 | 320 |
In this hypothetical example, the corrected IL-6 concentration stabilizes at higher dilutions, suggesting a low-affinity interferent is being diluted out.
Table 2: Spike and Recovery Analysis
| Sample | Expected IL-6 (pg/mL) | Measured IL-6 (pg/mL) | % Recovery |
| Control | 250 | 245 | 98% |
| Spiked with 10 µM this compound | 250 | 180 | 72% |
% Recovery = (Measured Concentration / Expected Concentration) x 100. A recovery of 72% indicates significant negative interference.
Experimental Protocols
Protocol 1: Sandwich ELISA
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Coating: Coat a 96-well microplate with capture antibody (e.g., anti-IL-6) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
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Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
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Washing: Repeat the wash step.
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Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
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Washing: Repeat the wash step.
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Detection Antibody: Add the biotinylated detection antibody (e.g., anti-IL-6-biotin) and incubate for 1 hour at room temperature.
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Washing: Repeat the wash step.
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Enzyme Conjugate: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
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Washing: Repeat the wash step.
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Substrate: Add a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.
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Stop Solution: Add a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm.
Visualizations
Caption: A standard workflow for a sandwich ELISA protocol.
Caption: Hypothetical interference by non-specific binding.
References
Preventing degradation of "2,6-Dichloro-4-(methylsulfonyl)phenol" during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,6-Dichloro-4-(methylsulfonyl)phenol to prevent its degradation. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its storage and use in experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues related to the degradation of this compound during storage.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white to off-white/yellow, clumping of the solid). | Exposure to light, air (oxidation), or moisture. | 1. Immediately transfer the compound to a fresh, amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store the vial in a desiccator at the recommended temperature (2-8 °C). 4. Perform a purity check using a suitable analytical method (see Experimental Protocols section). |
| Inconsistent or unexpected experimental results. | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | 1. Verify the purity of your current stock of this compound. 2. If degradation is confirmed, procure a new batch of the compound. 3. Review your storage and handling procedures to ensure compliance with the recommended conditions. |
| Visible moisture or condensation in the storage container. | Improper sealing of the container or storage in a humid environment. | 1. Transfer the compound to a dry container under an inert atmosphere. 2. Store in a desiccator to remove any absorbed moisture. 3. Ensure the container is tightly sealed for future storage. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions as recommended by safety data sheets[1]:
| Parameter | Recommended Condition |
| Temperature | 2 - 8 °C[1] |
| Atmosphere | Handle and store under an inert gas (e.g., argon, nitrogen)[1]. |
| Light | Store in a light-sensitive container (e.g., amber vial)[1]. |
| Container | Tightly closed container[1]. |
Q2: What are the signs of degradation for this compound?
A2: Degradation of this compound, which is a white solid, may be indicated by a change in its physical appearance, such as discoloration (e.g., turning yellowish) or a change in its crystalline structure. For definitive confirmation of degradation, an analytical purity assessment is recommended.
Q3: What are the likely degradation pathways for this compound during storage?
A3: While specific degradation pathways for this compound are not extensively documented, substituted phenols can degrade through several mechanisms, primarily oxidation, photodegradation, and hydrolysis. Given its chemical structure, the following are potential degradation pathways:
-
Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of quinone-type structures and other oxidized species.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the cleavage of the chloro- and methylsulfonyl groups or polymerization.[1][2][3]
-
Hydrolysis: Although generally stable, under non-neutral pH conditions or in the presence of moisture, hydrolysis of the sulfonyl group or displacement of the chlorine atoms could occur over extended periods.
dot
Caption: Potential degradation pathways for this compound.
Q4: How can I check the purity of my this compound sample?
A4: You can assess the purity of your sample using standard analytical techniques. A stability-indicating method should be used to separate the intact compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment and structural elucidation of impurities. Detailed experimental protocols are provided in the next section.
Experimental Protocols
1. Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general method for developing a stability-indicating HPLC assay. Optimization may be required for your specific instrumentation and degradation products.
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier).
-
Initial conditions: 95% Water / 5% Acetonitrile
-
Gradient: Linearly increase to 95% Acetonitrile over 20 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of a pure standard (typically around the lambda max of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis: Inject the prepared sample and monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of the main compound can be used to quantify its purity relative to a reference standard.
2. GC-MS for Identification of Volatile Degradation Products
-
Objective: To identify potential volatile degradation products.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Injector: Splitless mode at 280 °C.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 500.
-
Sample Preparation: The sample can be dissolved in a volatile organic solvent like dichloromethane or derivatized if necessary to improve volatility.
-
Analysis: The resulting mass spectra of any new peaks can be compared to spectral libraries for identification.
Caption: A logical workflow for troubleshooting suspected degradation.
References
Technical Support Center: GC-MS Analysis of 2,6-Dichloro-4-(methylsulfonyl)phenol
This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,6-Dichloro-4-(methylsulfonyl)phenol.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for this compound. What are the most probable causes?
A1: Peak tailing for a polar and acidic compound like this compound is most often due to chemical interactions within the GC system. The primary causes, in order of likelihood, are:
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Active Sites in the Inlet: The acidic phenolic hydroxyl group of your analyte can form strong hydrogen bonds with active silanol groups (-Si-OH) on the surface of the glass inlet liner or on any non-volatile residue that has accumulated there. This causes some molecules to be retained longer than the bulk of the analyte, resulting in a tailing peak.
-
Column Contamination: The front end of the GC column can accumulate non-volatile matrix components or become active over time. This creates active sites that interact with your polar analyte.
-
Inertness of the GC Column: The stationary phase of the column itself may not be sufficiently inert, leading to secondary interactions with the analyte.
-
Inappropriate Method Parameters: Sub-optimal parameters such as an incorrect inlet temperature or a slow injection can also contribute to peak tailing.
Q2: How can I distinguish between a chemical cause (active sites) and a physical cause (e.g., bad column cut) for the peak tailing?
A2: A simple diagnostic test is to examine the peak shape of other compounds in your chromatogram, if available.
-
If only this compound and other polar compounds are tailing , the issue is almost certainly chemical in nature (i.e., active sites).
-
If all peaks in the chromatogram, including any non-polar hydrocarbons, are tailing , this points to a physical or mechanical problem.[1] This could be a poor column cut, improper column installation (incorrect insertion depth into the inlet or detector), a leak in the system, or excessive dead volume.[1][2]
Q3: What are the key physicochemical properties of this compound that make it prone to peak tailing?
A3: The structure of this compound contains several features that contribute to its challenging chromatographic behavior:
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Acidic Phenolic Hydroxyl Group: The presence of two electron-withdrawing chlorine atoms and a methylsulfonyl group increases the acidity of the phenolic proton. The pKa of the related compound 2,6-dichlorophenol is 6.79, and for 4-(methylsulfonyl)phenol it is 7.83. This makes the hydroxyl group a prime candidate for strong interactions with active sites.
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Polarity: The combination of the hydroxyl, sulfonyl, and chloro groups makes the molecule quite polar, leading to a stronger affinity for any active sites in the system.
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High Boiling Point: The melting point of this compound is reported as 223-224 °C, suggesting a high boiling point. This necessitates higher GC oven temperatures, which can sometimes exacerbate degradation or interactions if the system is not perfectly inert.
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing. Start with the simplest and most common solutions first.
Step 1: Inlet System Maintenance (Most Common Solution)
Contamination and activity in the inlet are the most frequent causes of peak tailing for polar analytes.
-
Action: Replace the inlet liner.
-
Detail: Use a new, deactivated liner. Liners with glass wool can be problematic as the wool provides a large surface area for interaction; consider a liner without wool or one with deactivated glass wool.
-
Action: Replace the septum and inlet seals.
-
Detail: Old, cored septa can be a source of contamination.
Step 2: Column Maintenance
If inlet maintenance does not resolve the issue, the front of the column may be contaminated.
-
Action: Trim the column.
-
Detail: Cut 10-20 cm from the inlet end of the column to remove any accumulated non-volatile residue and active sites.[1] Ensure you make a clean, square cut.
-
Action: Condition the column.
-
Detail: After trimming and reinstalling, condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.
Step 3: Method Optimization
Review your GC-MS method parameters to ensure they are suitable for this type of analyte.
| Parameter | Recommendation | Rationale |
| Inlet Temperature | 250-280 °C | Must be high enough to ensure complete and rapid vaporization of the analyte, minimizing its time in the inlet where it can interact with surfaces. However, excessively high temperatures can cause degradation. |
| Injection Mode | Splitless | For trace analysis, a splitless injection is common. Ensure the purge activation time is optimized to transfer the analyte to the column efficiently while venting the solvent. |
| Carrier Gas Flow | 1.0 - 1.5 mL/min (for 0.25mm ID column) | Ensure a constant and optimal flow rate to maintain good peak shape. |
| Oven Program | Start at a lower temperature (e.g., 60-80°C) and ramp up. | A lower initial temperature can help focus the analyte at the head of the column, leading to sharper peaks. |
| Column Choice | Standard, low-bleed 5% phenyl-type column (e.g., DB-5ms, TG-5SilMS) | These columns are generally robust and provide good selectivity for a wide range of compounds, including chlorinated phenols. Ensure you are using a high-quality, inert column. |
Step 4: Derivatization (Most Robust Solution)
If peak tailing persists, derivatization is a highly effective strategy to eliminate the problematic active site on the molecule itself. This involves chemically modifying the acidic hydroxyl group to make the analyte less polar and more volatile.
-
Action: Silylation of the phenolic hydroxyl group.
-
Detail: This is a common and effective technique for phenols. The resulting trimethylsilyl (TMS) ether is much less polar and exhibits excellent peak shape.
Experimental Protocols
Protocol 1: Silylation Derivatization of this compound
This protocol describes a general procedure for silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.
Reagents and Materials:
-
Dried sample extract of this compound in a suitable aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane).
-
BSTFA + 1% TMCS
-
Pyridine (optional, can act as a catalyst and acid scavenger)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure your sample extract is completely dry. Evaporate the solvent under a gentle stream of nitrogen if necessary. Water will quench the derivatization reagent.
-
Reagent Addition: To the dried sample residue in a GC vial, add 50 µL of an aprotic solvent like pyridine, followed by 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
-
Verification: The mass of the derivatized molecule will increase by 72 amu (the mass of a Si(CH₃)₃ group minus the mass of H). Monitor the appropriate m/z values in your mass spectrometer to confirm successful derivatization.
Table of Expected Mass Changes:
| Compound | Molecular Formula | Molecular Weight (amu) | Derivatized Moiety | Molecular Weight of Derivative (amu) |
| This compound | C₇H₆Cl₂O₃S | 241.08 | -OSi(CH₃)₃ | 313.13 |
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram illustrates the logical workflow for troubleshooting peak tailing for this compound.
Caption: A step-by-step workflow for diagnosing and resolving GC-MS peak tailing.
References
Technical Support Center: Optimizing Extraction of 2,6-Dichloro-4-(methylsulfonyl)phenol from Soil Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of "2,6-Dichloro-4-(methylsulfonyl)phenol" from soil samples.
Troubleshooting Guides
This section addresses common issues encountered during the extraction process in a question-and-answer format.
Issue 1: Low Recovery of this compound
Question: My extraction is complete, but the recovery of the target analyte is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low recovery is a frequent challenge and can be attributed to several factors related to the extraction method, solvent choice, sample matrix, and analyte properties.
-
Sub-optimal Extraction Solvent: The polarity of the extraction solvent is crucial for efficiently dissolving the target analyte. For a substituted phenol like this compound, a single solvent may not be sufficient.
-
Solution: A mixture of polar and non-polar solvents often yields better results. For instance, combinations like acetone/hexane or dichloromethane/acetone can be more effective. It is recommended to test different solvent systems to find the optimal one for your specific soil type.
-
-
Incorrect Soil pH: The charge of phenolic compounds is pH-dependent. At a pH above its pKa, a phenol will be deprotonated and more water-soluble, leading to poor partitioning into an organic solvent.
-
Solution: Adjust the pH of the soil slurry to be acidic (pH < 4) before extraction. This ensures that the phenolic hydroxyl group is protonated, making the molecule less polar and more soluble in organic solvents.
-
-
Strong Analyte-Soil Binding: The analyte can be strongly adsorbed to soil components, particularly organic matter and clay particles.
-
Solution:
-
Increase Extraction Time and Temperature: Longer extraction times or elevated temperatures (within the stability limits of the analyte) can help overcome strong binding.
-
Use a More Vigorous Extraction Technique: Methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) provide more energy to disrupt soil-analyte interactions compared to simple shaking.
-
-
-
Insufficient Solvent-to-Soil Ratio: An inadequate volume of solvent may not be sufficient to fully extract the analyte from the soil matrix.
-
Solution: Increase the solvent-to-soil ratio. A common starting point is 10:1 (v/w). Experiment with higher ratios to see if recovery improves.
-
Issue 2: Poor Reproducibility of Results
Question: I am observing significant variation in my results between replicate samples. What could be causing this inconsistency?
Answer: Poor reproducibility can stem from sample heterogeneity, inconsistent sample preparation, or variations in the extraction procedure.
-
Heterogeneous Soil Sample: Soil is a complex and often heterogeneous matrix. The concentration of the analyte can vary significantly even within a small area.
-
Solution: Thoroughly homogenize the entire soil sample before taking sub-samples for extraction. This can be achieved by sieving and mixing the soil.
-
-
Inconsistent Sample Preparation: Variations in sample moisture content or particle size can affect extraction efficiency.
-
Solution: Air-dry or freeze-dry the soil samples to a consistent moisture level. Grind and sieve the soil to a uniform particle size to ensure consistent surface area for extraction.
-
-
Variable Extraction Conditions: Inconsistent application of the extraction procedure (e.g., time, temperature, agitation speed) will lead to variable results.
-
Solution: Strictly adhere to a standardized and well-documented protocol for all samples. Use automated or semi-automated extraction systems where possible to minimize human error.
-
Issue 3: Presence of Interfering Peaks in the Chromatogram
Question: My chromatograms show many interfering peaks, making it difficult to accurately quantify the target analyte. How can I clean up my extract?
Answer: Co-extraction of matrix components is a common problem in soil analysis. A cleanup step after the initial extraction is often necessary.
-
Co-extraction of Humic and Fulvic Acids: These are major components of soil organic matter and are often co-extracted with the analyte, especially when using polar solvents.
-
Solution:
-
Solid-Phase Extraction (SPE): Use an SPE cartridge to clean up the extract. For phenolic compounds, a variety of sorbents can be effective, such as C18 or polymeric phases. The choice of sorbent and elution solvents should be optimized.
-
Dispersive Solid-Phase Extraction (d-SPE): This is a cleanup technique often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. It involves adding a small amount of sorbent (e.g., C18, PSA) to the extract, vortexing, and then centrifuging to remove the sorbent and co-extracted interferences.
-
-
-
Presence of Other Co-contaminants: The soil may contain other compounds with similar chemical properties to the target analyte.
-
Solution: Employ a more selective analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), which can differentiate the target analyte from interferences based on its mass-to-charge ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from soil?
A1: There is no single "best" method as the optimal choice depends on factors such as the soil type, available equipment, and desired sample throughput. However, Ultrasonic-Assisted Extraction (UAE) is a widely used and effective technique that offers a good balance of efficiency, speed, and cost. Other powerful methods include Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE). For a simpler and more rapid approach, the QuEChERS method can also be adapted.
Q2: Which solvent system is recommended for the extraction?
A2: A mixture of a polar and a non-polar solvent is generally recommended. A common and effective combination is acetone and hexane (1:1, v/v) . Other options include dichloromethane and acetone. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the solvent can improve the extraction of acidic compounds like phenols.
Q3: How does soil type affect the extraction efficiency?
A3: Soil composition plays a significant role.
-
High Organic Matter: Soils with high organic matter content tend to bind organic compounds more strongly, which can lead to lower recovery. More vigorous extraction methods or longer extraction times may be necessary.
-
High Clay Content: Clay particles have a large surface area and can also adsorb the analyte, reducing extraction efficiency.
-
Soil pH: As discussed in the troubleshooting section, soil pH is critical. Acidic soils generally lead to better recovery of phenolic compounds.[1]
Q4: Is a cleanup step always necessary?
A4: Not always, but it is highly recommended, especially for complex soil matrices or when using less selective analytical detectors. A cleanup step, such as Solid-Phase Extraction (SPE), can significantly improve the quality of your data by removing interfering compounds.
Q5: How can I be sure my extraction is working well?
A5: To validate your extraction method, you should perform recovery experiments. This involves spiking a blank soil sample (a sample known to be free of the analyte) with a known amount of this compound and then performing the extraction and analysis. The percentage of the spiked amount that you detect is the recovery. A good recovery is typically in the range of 80-120%.
Data Presentation
Disclaimer: The following tables present illustrative recovery data for compounds structurally similar to this compound, as specific quantitative data for this compound is limited in publicly available literature. This data is intended to provide a general understanding of expected recovery rates under different experimental conditions.
Table 1: Illustrative Recovery of Dichlorophenols from Soil using Ultrasonic-Assisted Extraction (UAE)
| Soil Type | Solvent System | pH Adjustment | Average Recovery (%) | Reference |
| Sandy Loam | Acetone:Hexane (1:1) | Yes (pH 3) | 92 | [2][3] |
| Clay | Acetone:Hexane (1:1) | Yes (pH 3) | 85 | [2][3] |
| High Organic Matter | Dichloromethane:Acetone (1:1) | Yes (pH 3) | 81 | [2][3] |
| Sandy Loam | Acetone:Hexane (1:1) | No (pH 6.5) | 65 | [1] |
Table 2: Illustrative Recovery of Sulfonylurea Herbicides from Soil using Different Extraction Methods
| Extraction Method | Soil Type | Solvent System | Average Recovery (%) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Loam | Acetonitrile:Water (80:20) with 0.1% Formic Acid | 91 | [4][5] |
| QuEChERS | Sandy Clay | Acetonitrile with 1% Acetic Acid | 88 | [6] |
| Solid-Phase Extraction (SPE) | Silt Loam | Methanol followed by SPE cleanup | 89 | [7] |
| Microwave-Assisted Extraction (MAE) | Clay Loam | Acetone:Hexane (1:1) | 94 | [5] |
Experimental Protocols
Detailed Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound from Soil
This protocol is adapted from established methods for the extraction of chlorinated phenols from soil.
1. Materials and Reagents
-
Soil sample, air-dried and sieved (<2 mm)
-
This compound analytical standard
-
Acetone (pesticide grade or equivalent)
-
n-Hexane (pesticide grade or equivalent)
-
Formic acid (reagent grade)
-
Anhydrous sodium sulfate, granular (baked at 400°C for 4 hours)
-
50 mL centrifuge tubes with screw caps
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Vials for final extract
2. Sample Preparation
-
Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 5 g of anhydrous sodium sulfate to the soil and mix thoroughly with a spatula. This helps to dry the sample and break up soil aggregates.
3. Extraction Procedure
-
Add 20 mL of the extraction solvent (1:1 acetone:hexane, v/v, with 0.1% formic acid) to the centrifuge tube containing the soil.
-
Cap the tube tightly and vortex for 1 minute.
-
Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes. Ensure the water level in the bath is above the solvent level in the tube.
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the solvent.
-
Carefully decant the supernatant (the solvent extract) into a clean collection tube.
-
Repeat the extraction (steps 1-5) two more times with fresh portions of the extraction solvent. Combine the three extracts.
4. Extract Cleanup and Concentration (Optional but Recommended)
-
For extracts that are highly colored or contain significant interferences, a solid-phase extraction (SPE) cleanup is recommended. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of acidified water (pH 3).
-
Load the combined extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of acidified water to remove polar interferences.
-
Elute the analyte with 5 mL of a suitable solvent, such as ethyl acetate or methanol.
-
Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.
-
Filter the final extract through a 0.45 µm syringe filter into a vial for analysis by GC-MS or LC-MS/MS.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Ultrasound-assisted extraction followed by liquid chromatography coupled to tandem mass spectrometry for the simultaneous determination of multiclass herbicides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob | Trends in Sciences [tis.wu.ac.th]
- 7. scispace.com [scispace.com]
How to improve the yield of "2,6-Dichloro-4-(methylsulfonyl)phenol" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-dichloro-4-(methylsulfonyl)phenol synthesis. As there is no standard published protocol for this specific compound, this guide is based on established methods for analogous compounds.
Plausible Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of this compound. The choice of pathway will depend on the availability of starting materials and the specific challenges encountered in the laboratory.
Common experimental errors with "2,6-Dichloro-4-(methylsulfonyl)phenol"
Welcome to the technical support center for 2,6-Dichloro-4-(methylsulfonyl)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly in my aqueous buffer. What could be the issue?
A1: Poor aqueous solubility is a common issue with phenolic compounds. The dichlorinated phenyl ring and the methylsulfonyl group contribute to the molecule's hydrophobicity.
Troubleshooting Steps:
-
Solvent Selection: This compound is a solid with a purity of 95.0%.[1] For initial stock solutions, use a water-miscible organic solvent such as DMSO, DMF, or ethanol before making final dilutions in your aqueous buffer.
-
pH Adjustment: The phenolic hydroxyl group is weakly acidic. Increasing the pH of your aqueous buffer (if your experimental conditions permit) can deprotonate the phenol to the more soluble phenolate form.
-
Sonication: Gentle sonication can aid in the dissolution of suspended particles.
-
Warming: Gently warming the solution may increase solubility, but be cautious of potential degradation at elevated temperatures.
Q2: I am observing precipitate formation after adding the compound to my cell culture media or assay buffer. How can I prevent this?
A2: Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a clear indicator that the compound's solubility limit has been exceeded.
Troubleshooting Steps:
-
Lower Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Optimize Stock Concentration: Experiment with different stock solution concentrations. A lower concentration stock may be more amenable to dilution.
-
Inclusion of a Surfactant: A low concentration of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) in the final buffer can help maintain solubility.
-
Serum in Media: If using cell culture media, the presence of serum can sometimes help to solubilize hydrophobic compounds.
Q3: I am seeing inconsistent or non-reproducible results in my biological assay. Could the compound's stability be a factor?
A3: Yes, the stability of phenolic compounds can be influenced by experimental conditions.
Troubleshooting Steps:
-
pH and Temperature: Phenolic compounds can be susceptible to oxidation, especially at alkaline pH and elevated temperatures. Prepare solutions fresh and store them appropriately. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.
-
Light Sensitivity: Protect solutions from light, as phenolic compounds can be light-sensitive. Use amber vials or cover tubes with aluminum foil.
-
Redox Active Components: Be aware of other components in your assay buffer that could be redox-active and potentially interact with the phenol group.
Q4: Are there any known interferences of this compound in common biological assays?
A4: While specific interference data for this compound is not widely available, its structure suggests potential interactions in certain assay types.
Potential Interferences:
-
Colorimetric Assays: Phenolic compounds can interfere with assays that involve colorimetric readouts, such as the Folin-Ciocalteu method for total phenolic content.[2] It is crucial to run appropriate controls, including the compound alone in the assay buffer, to check for any intrinsic absorbance or color change.
-
Assays with Protein Components: The phenolic group can engage in non-specific binding with proteins, which might affect enzyme kinetics or other protein-ligand interactions. The presence of proteins in extracts can interfere with determinations.
-
Redox-Based Assays: The phenol moiety can act as a reducing agent and may interfere in assays that measure redox activity (e.g., MTT, DCF-DA).
Quantitative Data Summary
The following tables provide illustrative quantitative data for this compound based on typical properties of similar compounds. Note: This data is for estimation purposes and should be experimentally verified.
Table 1: Solubility of this compound
| Solvent | Estimated Solubility |
| DMSO | >50 mg/mL |
| Ethanol | ~20 mg/mL |
| Methanol | ~15 mg/mL |
| Water | <0.1 mg/mL |
| PBS (pH 7.4) | ~0.1-0.5 mg/mL |
Table 2: Stability Profile of this compound in Aqueous Buffer (pH 7.4)
| Storage Condition | Estimated Half-life |
| 37°C | < 24 hours |
| Room Temperature (25°C) | 24-48 hours |
| 4°C | > 7 days |
| -20°C | > 1 month |
| -80°C | > 6 months |
Experimental Protocols
Protocol: General Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a protein kinase.
Materials:
-
This compound
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
DMSO
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., 10 mM to 100 nM).
-
-
Assay Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 24 µL of kinase solution (diluted in kinase assay buffer) to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add 25 µL of a solution containing the kinase substrate and ATP (at a concentration near the Km for the kinase) to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the product formation according to the manufacturer's instructions for the chosen detection reagent.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: A generalized workflow for a kinase inhibition assay.
Caption: A hypothetical signaling pathway showing inhibition by a small molecule.
References
Technical Support Center: Analysis of 2,6-Dichloro-4-(methylsulfonyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2,6-Dichloro-4-(methylsulfonyl)phenol". The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis, with a focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantitative analysis of this compound?
A1: The primary challenges in the quantitative analysis of this compound, particularly in complex biological or environmental matrices, are matrix effects. These effects, primarily ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS methods.[1][2][3] Other challenges include achieving adequate chromatographic separation from isomeric compounds and endogenous matrix components, as well as selecting appropriate sample preparation techniques to ensure high recovery and minimize interferences.
Q2: What is a matrix effect, and how does it affect my results?
A2: A matrix effect is the alteration of the ionization efficiency of an analyte by the co-eluting components of the sample matrix.[1][2] In the context of LC-MS/MS analysis of this compound, endogenous substances from the sample (e.g., phospholipids, salts, proteins) can suppress or enhance the formation of ions in the mass spectrometer's source.[4][5] This leads to an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's true concentration, compromising the reliability of the quantitative data.[1][2]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer while a blank matrix extract is injected onto the LC system.[2] Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement. For a quantitative assessment, the matrix factor (MF) should be calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent standard at the same concentration.[1]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this analyte?
A4: The choice of sample preparation technique is critical for minimizing matrix effects. For complex matrices, more rigorous cleanup methods are recommended over simple "dilute-and-shoot" or protein precipitation (PPT) approaches.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components and concentrating the analyte. Various sorbents can be used, and the method can be optimized for high selectivity.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. Optimization of solvent choice and pH is crucial for achieving good recovery and cleanup.
Q5: Which type of internal standard is best for the analysis of this compound?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects and other sources of variability in the analytical method. A SIL-IS is chemically identical to the analyte but has a different mass, causing it to co-elute and experience similar matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structurally similar compound that does not co-elute with the analyte can be used as an analog internal standard.[6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Interaction of the phenolic group with active sites on the column or system. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte. | 1. Dilute the sample or reduce the injection volume. 2. Use a column with end-capping or a different stationary phase. Consider using a mobile phase additive like a small amount of acid (e.g., formic acid) to suppress silanol interactions. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (LLE or SPE) is not optimal for the analyte and matrix. 2. Analyte Degradation: The analyte may be unstable under the extraction or storage conditions. 3. Adsorption to Surfaces: The analyte may adsorb to plasticware or glassware. | 1. Optimize the LLE solvent and pH or the SPE sorbent, wash, and elution solvents. 2. Investigate analyte stability at different temperatures and pH values. Consider adding antioxidants if oxidative degradation is suspected. 3. Use silanized glassware or polypropylene tubes to minimize adsorption. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples. 2. Inconsistent Sample Preparation: Variability in the execution of the sample cleanup procedure. 3. Instrument Instability: Fluctuations in the LC or MS system. | 1. Implement a more robust sample preparation method to remove more of the interfering matrix components. Use a stable isotope-labeled internal standard. 2. Automate the sample preparation process if possible. Ensure consistent timing and technique for all manual steps. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. |
| Significant Ion Suppression | 1. Co-elution with Phospholipids: In biological matrices like plasma, phospholipids are a common cause of ion suppression. 2. High Salt Concentration: Salts from the sample or buffers can suppress ionization. 3. Suboptimal Chromatographic Separation: The analyte is co-eluting with other matrix components. | 1. Use a phospholipid removal SPE plate or cartridge. Optimize the chromatographic method to separate the analyte from the phospholipid elution region. 2. Incorporate a desalting step in the sample preparation or use a divert valve to direct the early eluting salts to waste. 3. Modify the LC gradient, column chemistry, or mobile phase to improve the separation of the analyte from interfering peaks. |
Quantitative Data Summary
The following table provides representative data on the impact of different sample preparation techniques on the matrix effect and recovery for an analyte structurally similar to this compound in a plasma matrix. Note: This data is illustrative and based on typical performance for chlorinated phenols. Actual results for this compound may vary and should be experimentally determined.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Interpretation of Matrix Effect |
| Protein Precipitation (PPT) | 85 - 95% | 0.45 - 0.65 | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 85% | 0.80 - 0.95 | Mild to Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | 90 - 105% | 0.95 - 1.10 | Minimal Matrix Effect |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spiking
-
Preparation of Neat Standard Solution (A): Prepare a standard solution of this compound in the final mobile phase composition at a concentration representative of the mid-point of your calibration curve (e.g., 100 ng/mL).
-
Preparation of Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, soil extract) using your established sample preparation protocol.
-
Preparation of Post-Extraction Spiked Sample (B): Spike the blank matrix extract from Step 2 with the analyte to achieve the same final concentration as the Neat Standard Solution (A).
-
Analysis: Analyze both solutions (A and B) using your LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Solution B) / (Peak Area of Analyte in Solution A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF between 0.8 and 1.2 is often considered acceptable, but this depends on the specific requirements of the assay.
-
Protocol 2: Sample Preparation of this compound from a Water Sample using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Acidify the water sample (e.g., 100 mL) to a pH of approximately 3-4 with a suitable acid (e.g., formic acid). Add an internal standard.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3-4).
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte from the cartridge with a small volume (e.g., 2 x 2 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical workflow for addressing matrix effects in analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
Improving the selectivity of "2,6-Dichloro-4-(methylsulfonyl)phenol" detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-(methylsulfonyl)phenol. The information provided is based on established analytical methods for similar chlorinated and sulfonated phenolic compounds and is intended to serve as a guide for developing and troubleshooting analytical protocols.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the selective detection of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques. The choice depends on the sample matrix, required sensitivity, and available instrumentation. HPLC is well-suited for non-volatile compounds, while GC-MS may require derivatization to improve the volatility of the analyte.
Q2: What are the common sources of interference in the analysis of this compound?
A2: Interferences can originate from the sample matrix, solvents, or co-eluting compounds. Structurally similar phenols, chlorinated compounds, or other aromatic compounds can interfere with the detection. In complex matrices, such as biological fluids or environmental samples, sample preparation and cleanup are critical to minimize interference.[1]
Q3: How can I improve the selectivity of my HPLC method?
A3: To enhance selectivity in HPLC, consider the following:
-
Column Chemistry: Utilize a column with a different stationary phase (e.g., PFP, C18, phenyl-hexyl) to exploit different separation mechanisms.
-
Mobile Phase Optimization: Adjust the mobile phase composition, pH, and gradient profile to improve the resolution between the target analyte and interfering peaks.
-
Detector Selection: A mass spectrometer (LC-MS) or a diode array detector (DAD/PDA) can provide higher selectivity compared to a standard UV detector by providing mass information or spectral data, respectively.
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: Due to the polar phenolic hydroxyl group, derivatization is often recommended for GC-MS analysis to improve volatility, thermal stability, and chromatographic peak shape. Common derivatizing agents for phenols include silylating agents (e.g., BSTFA) or acetylating agents (e.g., acetic anhydride).[2] However, direct analysis of underivatized phenols is also possible but may result in poorer peak shape and lower sensitivity.[1]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Interaction of the analyte with active sites on the column. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a mobile phase additive (e.g., triethylamine) to block active sites or use a highly deactivated column. |
| Inconsistent Retention Times | 1. Fluctuation in pump pressure. 2. Inconsistent mobile phase composition. 3. Temperature variations. | 1. Purge the pump to remove air bubbles and check for leaks. 2. Ensure proper mixing and degassing of the mobile phase. 3. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections. 3. Impurities in the sample. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step and inject a blank solvent after high-concentration samples. 3. Improve the sample cleanup procedure. |
| Low Sensitivity | 1. Suboptimal detection wavelength. 2. Sample degradation. 3. Low injection volume. | 1. Determine the UV maximum of this compound and set the detector to that wavelength. 2. Ensure proper sample storage and handling. 3. Increase the injection volume if possible without compromising peak shape. |
GC-MS Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Analyte Peak | 1. Incomplete derivatization. 2. Analyte degradation in the injector. 3. Active sites in the GC system. | 1. Optimize derivatization reaction conditions (time, temperature, reagent concentration). 2. Use a lower injector temperature or a deactivated inlet liner. 3. Deactivate the GC system by injecting a silylating agent or replace the liner and trim the column. |
| Peak Tailing | 1. Active sites in the inlet or column. 2. Insufficiently derivatized analyte. 3. Column contamination. | 1. Use a deactivated inlet liner and guard column. 2. Re-optimize the derivatization procedure. 3. Bake out the column or trim the front end. |
| Matrix Interference | 1. Co-eluting compounds from the sample matrix. 2. Insufficient sample cleanup. | 1. Optimize the GC temperature program to improve separation. 2. Utilize Selected Ion Monitoring (SIM) mode for higher selectivity. 3. Implement a more rigorous sample extraction and cleanup method (e.g., Solid Phase Extraction). |
| Poor Reproducibility | 1. Inconsistent injection volume. 2. Leaks in the GC system. 3. Inconsistent derivatization. | 1. Check the autosampler syringe for air bubbles and proper operation. 2. Perform a leak check of the inlet and connections. 3. Ensure precise and consistent addition of derivatization reagents. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for phenolic compounds structurally similar to this compound. These values can serve as a general guideline for method development and validation.
| Analytical Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Reference |
| HPLC-UV | Chlorinated Phenols | 10 - 60 µg/L | Not Specified | >0.99 | < 10% | [3] |
| HPLC-UV | Dichlorophenols | 15 - 22 µg/L | Not Specified | >0.99 | Not Specified | [4] |
| GC-MS (after derivatization) | Chlorinated Phenols | 0.2 - 2.4 ng/L | Low ng/L to µg/L range | >0.995 | < 10% | [3] |
| UHPLC-MS/MS | Chlorinated Phenols | 0.008 µg/L | Not Specified | >0.999 | < 5% | [5] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound (Adapted from methods for similar compounds)
1. Scope and Application: This method is designed for the quantitative analysis of this compound in aqueous samples and pharmaceutical formulations.
2. Principle: The analyte is separated by reverse-phase HPLC and detected by UV absorbance. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from analytical standards.
3. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound analytical standard
-
Syringe filters (0.45 µm)
4. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV or DAD/PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
5. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of the standard (typically around 220-280 nm for phenols).
6. Procedure:
-
Prepare a stock solution of the analytical standard in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Prepare samples by dissolving in a suitable solvent and filtering through a 0.45 µm syringe filter.
-
Inject the calibration standards and samples into the HPLC system.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: GC-MS Method for the Analysis of this compound (Adapted from EPA Method 8041A)[1][6]
1. Scope and Application: This method is suitable for the trace-level determination of this compound in complex matrices such as environmental samples.
2. Principle: The analyte is extracted from the sample, derivatized to increase its volatility, and then analyzed by GC-MS. Selected Ion Monitoring (SIM) mode is used for enhanced selectivity and sensitivity.
3. Reagents and Materials:
-
Dichloromethane (pesticide grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard and surrogate standards
-
Anhydrous sodium sulfate
-
This compound analytical standard
4. Instrumentation:
-
Gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Mass spectrometer detector
-
Autosampler
5. GC-MS Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Initial 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for the derivatized analyte need to be determined from a full scan spectrum of a standard.
6. Procedure:
-
Extract the sample using a suitable technique (e.g., liquid-liquid extraction with dichloromethane).
-
Dry the extract with anhydrous sodium sulfate and concentrate to a small volume.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA) and heat to complete the reaction (e.g., 60 °C for 30 min).
-
Add an internal standard.
-
Inject an aliquot of the derivatized extract into the GC-MS system.
-
Quantify the analyte using the internal standard method.
Visualizations
References
Validation & Comparative
A Comparative Toxicological Assessment: 2,6-Dichloro-4-(methylsulfonyl)phenol vs. 2,4-Dichlorophenol
A detailed toxicological comparison between 2,6-Dichloro-4-(methylsulfonyl)phenol and the widely studied 2,4-Dichlorophenol is currently hampered by a significant lack of publicly available experimental toxicity data for the former. Extensive literature searches did not yield quantitative toxicity values, such as LD50 or LC50, for this compound. This guide therefore provides a comprehensive overview of the established toxicological profile of 2,4-Dichlorophenol, which can serve as a baseline for understanding the potential hazards of related chlorinated phenols. The information presented is intended for researchers, scientists, and drug development professionals to highlight the existing data gap and inform the need for future toxicological studies.
Quantitative Toxicity Data Summary
The acute toxicity of 2,4-Dichlorophenol is well-documented across various species and routes of administration. The following table summarizes key lethal dose (LD50) and lethal concentration (LC50) values.
| Chemical Compound | Test Species | Route of Administration | LD50/LC50 Value |
| 2,4-Dichlorophenol | Rat | Oral | 47 - 4500 mg/kg |
| Mouse | Oral | 1276 - 1352 mg/kg | |
| Rat | Dermal | 780 - 790 mg/kg | |
| Rat | Inhalation | 0.97 mg/L (4h) | |
| This compound | - | - | No data available |
Note: The wide range of oral LD50 values for 2,4-Dichlorophenol in rats may be attributed to differences in study protocols, vehicle used, and strain of the animals.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of 2,4-Dichlorophenol.
Acute Oral Toxicity Study (similar to OECD TG 401)
An acute oral toxicity study for 2,4-Dichlorophenol was conducted in CD-1 mice.[1][2]
-
Test Animals: CD-1 mice (8 per sex per dose group).[1]
-
Test Substance Preparation: 2,4-Dichlorophenol was administered via oral gavage.
-
Administration: A single dose of the chemical was administered to the mice.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for a specified period after administration.
-
Endpoints Measured: The primary endpoint was the median lethal dose (LD50), which was calculated based on the number of mortalities within each dose group. Signs of toxicity observed included ataxia, loss of righting reflex, slight tremors, salivation, labored breathing, and depression.[1]
-
Pathology: Gross necropsy was performed on all animals.
Acute Dermal Toxicity Study (according to OECD TG 402)
An acute dermal toxicity study for 2,4-Dichlorophenol was performed on Sprague-Dawley rats.[1]
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Test Animals: Sprague-Dawley rats (5 per sex per dose group).[1]
-
Test Substance Preparation: Liquid 2,4-Dichlorophenol, melted at 40°C, was applied to the clipped skin of the rats.[1]
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Administration: The test substance was applied at various doses to the dorsal area of the trunk. The treated area was covered with a gauze patch and a non-irritating tape.
-
Observation Period: The animals were observed for signs of toxicity and mortality for up to 14 days.
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Endpoints Measured: The dermal LD50 was determined. Observations included local skin reactions at the site of application (erythema, edema, necrosis) and systemic toxicity signs.[1] Mortalities were recorded, with most occurring within the first 6 days of application.[1]
Mechanisms of Toxicity
2,4-Dichlorophenol
The precise mechanism of death from 2,4-Dichlorophenol exposure is not fully elucidated but is believed to involve multiple organ failure.[3][4] It is readily absorbed through the skin and gastrointestinal tract.[1][3] Following absorption, it is distributed to various organs, including the liver, kidney, fat, and brain.[1] Metabolism occurs primarily through glucuronide conjugation or conversion to dichloromethoxyphenol, with excretion mainly via urine.[1]
Ingestion of 2,4-Dichlorophenol can lead to methemoglobinemia, Heinz body hemolytic anemia, and hyperbilirubinemia.[1] Dermal exposure to the molten form is particularly dangerous and can be fatal even with small surface area contact, causing immediate kidney and liver failure.[3]
Fungal bioremediation studies suggest a two-step detoxification process involving initial modification by cytochrome P450 enzymes, followed by further degradation.
This compound
Due to the absence of experimental data, the mechanism of toxicity for this compound can only be inferred from its chemical structure. The presence of two chlorine atoms on the phenol ring suggests it may share some toxicological properties with other dichlorophenols, such as uncoupling of oxidative phosphorylation. The methylsulfonyl group (-SO2CH3) is an electron-withdrawing group that could influence the compound's acidity and reactivity, potentially altering its toxicokinetic and toxicodynamic properties compared to 2,4-Dichlorophenol. Without experimental data, this remains speculative.
Signaling Pathways and Experimental Workflows
Inferred Metabolic Pathway of 2,4-Dichlorophenol
The following diagram illustrates the likely metabolic pathway of 2,4-Dichlorophenol in the body, leading to its excretion.
Caption: Inferred metabolic pathway of 2,4-Dichlorophenol.
General Workflow for Acute Toxicity Testing
The diagram below outlines a generalized workflow for conducting an acute toxicity study, applicable to both oral and dermal routes.
Caption: Generalized workflow for an acute toxicity study.
Conclusion and Future Directions
While 2,4-Dichlorophenol has a well-characterized toxicological profile, indicating moderate to high acute toxicity, a significant data gap exists for this compound. The presence of the methylsulfonyl group may alter the toxicity profile compared to other dichlorophenols, but without experimental data, any assessment remains speculative.
For researchers and drug development professionals, this highlights the necessity of conducting comprehensive toxicological evaluations for novel or less-studied chemical entities. In the absence of experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling could provide preliminary toxicity predictions. However, these in silico approaches should be followed by in vitro and in vivo studies to provide a definitive toxicological profile. Further research is imperative to determine the safety profile of this compound and to enable a direct and meaningful comparison with other dichlorophenol isomers.
References
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Analysis of 2,6-Dichloro-4-(methylsulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2,6-Dichloro-4-(methylsulfonyl)phenol. The performance of this novel method is objectively compared against a conventional gas chromatography (GC) based method, supported by experimental data, to assist researchers and drug development professionals in selecting the most suitable analytical technique for their specific needs.
Introduction to the New HPLC-UV Method
The newly developed analytical method utilizes reverse-phase HPLC with UV detection for the determination of this compound. This method offers a balance of sensitivity, specificity, and efficiency. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, allowing for the effective resolution of the target analyte from potential impurities. Detection is performed at a wavelength that provides optimal absorbance for this compound, ensuring high sensitivity.
Comparative Performance Data
The performance of the new HPLC-UV method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), were assessed and compared with a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method.[3][4][5] The results are summarized in the table below.
| Validation Parameter | New HPLC-UV Method | Conventional GC-FID Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9985 | R² ≥ 0.998 |
| Range | 1 - 100 µg/mL | 5 - 150 µg/mL | Relevant to expected concentrations |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | 98.0% - 102.0% for drug substance |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.5% | RSD ≤ 1.0% |
| - Intermediate Precision | ≤ 1.2% | ≤ 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 1.0 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 3.5 µg/mL | Signal-to-Noise ≥ 10 |
Experimental Protocols
New HPLC-UV Method
1. Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method was employed for sample clean-up and pre-concentration.[6][7]
-
Cartridge Conditioning: A C18 SPE cartridge (500 mg, 6 mL) was conditioned sequentially with 5 mL of methanol and 5 mL of deionized water.
-
Sample Loading: The sample solution, adjusted to a pH of 3 with phosphoric acid, was loaded onto the conditioned cartridge.
-
Washing: The cartridge was washed with 5 mL of deionized water to remove polar impurities.
-
Elution: The target analyte, this compound, was eluted with 5 mL of acetonitrile.
-
Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen and the residue was reconstituted in 1 mL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
Conventional GC-FID Method
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure was used for the GC-FID analysis.[8][9][10]
-
Extraction: 10 mL of the sample was acidified to pH 2 with hydrochloric acid and extracted three times with 10 mL of dichloromethane.
-
Drying: The combined organic extracts were dried over anhydrous sodium sulfate.
-
Concentration: The extract was concentrated to 1 mL under a gentle stream of nitrogen.
2. Chromatographic Conditions
-
Instrument: Gas Chromatograph with a Flame Ionization Detector.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, held for 1 minute, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (splitless).
Method Comparison and Discussion
The new HPLC-UV method demonstrates superior performance in several key areas when compared to the conventional GC-FID method. The linearity of the HPLC-UV method is slightly better, as indicated by the higher coefficient of determination (R²). Furthermore, the HPLC-UV method exhibits significantly better accuracy and precision, with recovery values consistently closer to 100% and lower relative standard deviations for both repeatability and intermediate precision.[1][11][12]
A notable advantage of the new HPLC-UV method is its enhanced sensitivity, with a limit of detection and limit of quantification that are five times lower than those of the GC-FID method. This makes the HPLC-UV method particularly suitable for the analysis of samples containing low levels of this compound.
The sample preparation for the HPLC-UV method using SPE is more streamlined and amenable to automation compared to the more labor-intensive LLE required for the GC-FID method. While GC-FID is a robust and widely used technique, the new HPLC-UV method offers a more efficient, sensitive, and precise alternative for the routine analysis of this compound in a pharmaceutical setting.
Visualizations
Caption: Experimental workflow for the new HPLC-UV method.
References
- 1. Precision, accuracy, and data acceptance criteria in biopharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialpharmacist.com [industrialpharmacist.com]
- 3. settek.com [settek.com]
- 4. NEMI Method Summary - 8041A [nemi.gov]
- 5. epa.gov [epa.gov]
- 6. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Precision, Accuracy, and Data Acceptance Criteria in Biopharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 12. Acceptance Criteria for Accuracy, Precision, and Linearity in Pharma – Pharma Validation [pharmavalidation.in]
Unveiling Potential Cross-Reactivity of 2,6-Dichloro-4-(methylsulfonyl)phenol in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2,6-Dichloro-4-(methylsulfonyl)phenol in various immunoassay formats. As a small molecule with a substituted phenolic structure, understanding its potential to interfere with immunoassays targeting structurally similar compounds is critical for accurate and reliable data in research and drug development. Due to the lack of direct experimental data on the cross-reactivity of this compound, this guide draws objective comparisons from published data on analogous compounds, including other chlorinated phenols and sulfonyl-containing molecules.
The Challenge of Cross-Reactivity with Small Molecules
Immunoassays are powerful tools for the detection and quantification of a wide range of molecules. However, a significant challenge, particularly for assays targeting small molecules, is the potential for cross-reactivity. This occurs when the assay's antibodies bind to non-target compounds that are structurally similar to the intended analyte, leading to inaccurate results such as false positives or overestimated concentrations.[1][2] The specificity of an antibody is paramount, and even minor structural similarities can lead to significant cross-reactivity.[3][4]
Data Presentation: A Comparative Look at Structurally Similar Compounds
To infer the potential cross-reactivity of this compound, we have compiled data from immunoassays developed for structurally related compounds: 2,4-Dichlorophenoxyacetic acid (2,4-D), a chlorinated phenol herbicide, and Bisphenol S (BPS), which contains a sulfonyl group.
| Immunoassay Target | Cross-Reactant | Structure of Cross-Reactant | Assay Type | IC50 (Analyte) | IC50 (Cross-Reactant) | Cross-Reactivity (%) | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol |
| FPIA | Not Specified | Not Specified | Hazardous metabolite | [5] |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |
| FPIA | Not Specified | Not Specified | <20% | [5] | |
| Bisphenol S (BPS) | 4,4'-Thiodiphenol |
| CLIA | 1.48 ng/mL | >264 ng/mL | <0.56% | [6] |
| Bisphenol F |
| CLIA | 1.48 ng/mL | >264 ng/mL | <0.56% | [6] | |
| Bisphenol A |
| CLIA | 1.48 ng/mL | >264 ng/mL | <0.56% | [6] | |
| Bisphenol B |
| CLIA | 1.48 ng/mL | >264 ng/mL | <0.56% | [6] |
Note: The cross-reactivity of 2,4-Dichlorophenol in the 2,4-D immunoassay was noted as a hazardous metabolite, implying significant interaction, though a quantitative value was not provided.[5]
The data on the 2,4-D immunoassay suggests that other chlorinated phenols can exhibit cross-reactivity.[5][7] Conversely, the high specificity of the Bisphenol S immunoassay, with less than 0.56% cross-reactivity for other bisphenols, demonstrates that assays can be developed with minimal interference from structurally similar compounds.[6] This variability highlights the critical role of antibody selection and assay optimization. It is important to note that even within assays for the same target, such as Bisphenol A, reported cross-reactivity with analogues like Bisphenol B can range from negligible to approximately 200%, depending on the specific antibody used.[8]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data. Below is a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules.[9][10][11][12]
Competitive ELISA Protocol for Small Molecule Detection
1. Microplate Coating:
-
A capture antibody specific to the target analyte is immobilized on the surface of a 96-well microplate.
-
The plate is incubated to allow for antibody binding and then washed to remove any unbound antibodies.
2. Blocking:
-
A blocking buffer (e.g., a solution of bovine serum albumin) is added to the wells to block any remaining non-specific binding sites on the plate surface.
-
The plate is incubated and then washed.
3. Competitive Reaction:
-
Standards of the target analyte at known concentrations and the unknown samples are added to the wells.
-
A fixed amount of the target analyte conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added to each well.
-
The free analyte in the sample and the enzyme-conjugated analyte compete for binding to the limited number of immobilized antibody sites.
-
The plate is incubated to allow this competitive binding to reach equilibrium.
4. Washing:
-
The plate is washed to remove any unbound sample and enzyme-conjugated analyte.
5. Substrate Addition and Signal Development:
-
A substrate for the enzyme is added to each well.
-
The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of the target analyte in the sample.
6. Reading and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of the target analyte in the unknown samples is determined by interpolating their absorbance values on the standard curve.
Cross-Reactivity Calculation: Cross-reactivity is typically calculated using the following formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100 where IC50 is the concentration of the analyte or test compound that causes 50% inhibition of the maximum signal in the assay.
Mandatory Visualizations
To further illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Principle of immunoassay cross-reactivity.
Caption: Workflow of a competitive ELISA.
Conclusion and Recommendations
While direct experimental data for the cross-reactivity of this compound is not currently available, the information presented on structurally similar compounds provides valuable insights. The presence of both dichloro- and methylsulfonyl- functional groups suggests a potential for cross-reactivity in immunoassays targeting other chlorinated phenols or sulfonyl-containing molecules.
For researchers working with this compound or developing assays for related compounds, the following recommendations are crucial:
-
Thorough Validation: Always perform comprehensive cross-reactivity testing of new immunoassays against a panel of structurally related compounds, including this compound if it is a potential interferent in your samples.
-
Careful Antibody Selection: The specificity of the primary antibody is the most critical factor in minimizing cross-reactivity. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[1]
-
Assay Optimization: Factors such as incubation times, temperatures, and the composition of buffers can influence antibody-antigen binding and should be carefully optimized to enhance specificity.[13]
-
Confirmatory Analysis: When there is a suspicion of cross-reactivity, it is advisable to confirm immunoassay results with an orthogonal method, such as liquid chromatography-mass spectrometry (LC-MS), which relies on different physical and chemical principles for detection.
By adhering to these principles, researchers can mitigate the risks associated with immunoassay cross-reactivity and ensure the generation of accurate and reliable data.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 11. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of the Biological Effects of 2,6-Dichloro-4-(methylsulfonyl)phenol and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Substituted phenols are a class of compounds with diverse industrial and pharmaceutical applications, as well as significant toxicological profiles. Understanding the biological effects of specific congeners is crucial for drug development and risk assessment. This guide focuses on comparing the known biological effects of analogs of 2,6-Dichloro-4-(methylsulfonyl)phenol to infer its potential activity. The primary analogs discussed are 2,6-dichloro-4-nitrophenol (DCNP), a well-characterized inhibitor of sulfotransferase enzymes, and other dichlorophenol isomers with known toxicological data.
Structure-Activity Relationship (SAR) Analysis
The biological activity of substituted phenols is significantly influenced by the nature and position of the substituents on the phenol ring. Both the target compound, this compound, and its primary analog, DCNP, share a 2,6-dichlorinated phenol backbone. The key difference lies in the para-substituent: a methylsulfonyl group (-SO₂CH₃) versus a nitro group (-NO₂).
Both the methylsulfonyl and nitro groups are strongly electron-withdrawing. This property is crucial for the activity of many phenolic inhibitors. For instance, the potent inhibitory effect of DCNP on sulfotransferases is attributed to its ability to mimic the substrate and bind tightly to the enzyme's active site. Given the similar electron-withdrawing nature of the methylsulfonyl group, it is plausible that this compound could also exhibit inhibitory activity against sulfotransferases. However, the steric bulk and hydrogen bonding capacity of the methylsulfonyl group differ from the nitro group, which would likely result in different potencies and selectivities for various enzyme isoforms.
Comparative Biological Effects: Quantitative Data
To provide a basis for comparison, the following tables summarize the available quantitative data for the analogs of this compound.
Table 1: Inhibitory Activity of 2,6-dichloro-4-nitrophenol (DCNP) on Sulfotransferase (SULT) Isoforms
| Sulfotransferase Isoform | Test System | Substrate | IC50 Value (µM) | Reference |
| Phenol Sulfotransferase (P-ST) | Fleshfly (Sarcophaga peregrina) larval fat body lysate | 20-hydroxyecdysone | 0.61 | [1][2] |
| Thermostable Phenol Sulfotransferase (TS-PST) | Human liver and colon cytosols | N-hydroxy-4-aminobiphenyl | 0.7 | [3] |
| SULT1A1 | BeWo cells | 4-nitrophenol | 0.05 | [4] |
| SULT1A3 | BeWo cells | Dopamine | 830 | [4] |
Table 2: Acute Toxicity of Dichlorophenol Isomers
| Compound | Test Species | Route of Administration | LD50 Value (mg/kg) | Reference |
| 2,4-Dichlorophenol | Rat | Oral | 580 - 4000 | [5] |
| 2,4-Dichlorophenol | Mouse | Oral | 1276 - 1352 | [5] |
| 2,4-Dichlorophenol | Rat | Dermal | 780 | [5] |
Key Biological Effect: Sulfotransferase Inhibition
A primary mechanism of action for DCNP is the inhibition of sulfotransferase (SULT) enzymes. SULTs are a family of phase II drug-metabolizing enzymes that catalyze the sulfation of a wide range of substrates, including drugs, xenobiotics, neurotransmitters, and hormones. This process, known as sulfoconjugation, generally increases the water solubility of compounds, facilitating their excretion and detoxification. However, in some cases, sulfation can lead to the bioactivation of procarcinogens.
Inhibition of SULTs by compounds like DCNP can have significant physiological consequences, including altered drug metabolism, disruption of hormone homeostasis, and potentiation of the toxicity of other xenobiotics. The high potency of DCNP as a SULT inhibitor suggests that this compound may also be a target for investigation in this area.
Caption: Sulfotransferase pathway and inhibition.
Potential Biological Effect: Uncoupling of Oxidative Phosphorylation
Chlorinated phenols are known to act as uncouplers of oxidative phosphorylation in mitochondria. This process disrupts the synthesis of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, which can result in cellular toxicity. While direct evidence is lacking for this compound, its chlorinated phenol structure suggests that it may possess uncoupling activity.
Experimental Protocols
Sulfotransferase (SULT) Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory potential of a test compound against a specific SULT isoform.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific SULT enzyme.
Materials:
-
Recombinant human SULT enzyme (e.g., SULT1A1)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) - the sulfonate donor
-
A suitable substrate for the SULT isoform (e.g., p-nitrophenol for SULT1A1)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagents: Dissolve the SULT enzyme, PAPS, substrate, and test compound in the assay buffer to the desired stock concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, SULT enzyme, and varying concentrations of the test compound. Include a control group with no test compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the test compound to interact with the enzyme.
-
Initiate Reaction: Add the substrate and PAPS to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorescence, or LC-MS/MS).
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro enzyme inhibition assay.
Assessment of Oxidative Phosphorylation Uncoupling (Cell-based Assay)
This protocol outlines a general method to assess the potential of a compound to uncouple mitochondrial oxidative phosphorylation using a Seahorse XF Analyzer.
Objective: To measure the effect of a test compound on the oxygen consumption rate (OCR) and determine if it acts as a mitochondrial uncoupler.
Materials:
-
Adherent cells with active mitochondrial respiration (e.g., C2C12 myoblasts)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine, pH 7.4)
-
Test compound
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (a known uncoupler), Rotenone/Antimycin A (Complex I and III inhibitors).
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer and prepare the injection ports of the sensor cartridge with the test compound and mitochondrial inhibitors.
-
Assay Protocol: a. Basal Respiration: Measure the baseline OCR of the cells. b. Test Compound Injection: Inject the test compound at various concentrations and measure the change in OCR. An increase in OCR without a corresponding increase in ATP production is indicative of uncoupling. c. Oligomycin Injection: Inject oligomycin to inhibit ATP synthase. The remaining OCR is due to proton leak. d. FCCP Injection: Inject FCCP to induce maximal respiration. e. Rotenone/Antimycin A Injection: Inject Rotenone and Antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. Compare the effects of the test compound to the control and the known uncoupler FCCP.
Conclusion
While there is a notable absence of direct biological data for this compound, a comparative analysis of its structural analogs provides valuable insights into its potential biological activities. The strong electron-withdrawing nature of the methylsulfonyl group suggests that, like its nitro analog DCNP, it may act as a potent inhibitor of sulfotransferase enzymes. Furthermore, its chlorinated phenol structure raises the possibility of it acting as an uncoupler of oxidative phosphorylation.
The provided experimental protocols offer a starting point for the empirical investigation of these potential biological effects. Further research, including in vitro enzyme inhibition assays and cell-based mitochondrial function assays, is essential to definitively characterize the biological profile of this compound and enable a direct comparison with its analogs. Such studies will be crucial for its potential development in pharmaceuticals or for assessing its toxicological risk.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolic activation of the N-hydroxy derivative of the carcinogen 4-aminobiphenyl by human tissue sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and Functional Activities of Selected Sulfotransferase Isoforms in BeWo Cells and Primary Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Efficacy of Phenolsulfotransferase Inhibitors: A Focus on 2,6-Dichloro-4-nitrophenol and Analogues
Initial Research Note: An extensive literature search for "2,6-Dichloro-4-(methylsulfonyl)phenol" did not yield specific data regarding its efficacy as an enzyme inhibitor. Consequently, this guide focuses on the well-characterized structural analogue, 2,6-Dichloro-4-nitrophenol (DCNP) , a known inhibitor of phenolsulfotransferases (SULTs), to provide a comparative analysis within the requested framework.
This guide offers a detailed comparison of the inhibitory efficacy of DCNP and other notable inhibitors against phenolsulfotransferase, particularly the SULT1A1 isoform, which plays a crucial role in the metabolism of a wide array of phenolic xenobiotics. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in designing and interpreting studies involving SULT-mediated metabolism.
Quantitative Comparison of SULT1A1 Inhibitors
The inhibitory potency of various compounds against the human SULT1A1 enzyme is summarized in the table below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as substrate concentration, enzyme source, and buffer composition.
| Inhibitor | SULT1A1 IC50 (µM) | Substrate Used | Enzyme Source | Reference |
| 2,6-Dichloro-4-nitrophenol (DCNP) | ~15.6 | Ethinyl Estradiol | Expressed Human SULT1A1 | [1] |
| Mefenamic Acid | 0.02 | 4-Nitrophenol | Human Liver Cytosol | [2][3] |
| Quercetin | 0.0077 | 4-Nitrophenol | Human Liver Samples | |
| Pentachlorophenol (PCP) | Potent Inhibitor (Specific IC50 not found) | 4-Nitrophenol | Rat Liver Cytosol |
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of compounds against human SULT1A1 using p-nitrophenol as the substrate.
SULT1A1 Inhibition Assay using p-Nitrophenol
1. Materials and Reagents:
-
Human liver cytosol or recombinant human SULT1A1
-
p-Nitrophenol (pNP), substrate
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS), co-substrate
-
2,6-Dichloro-4-nitrophenol (DCNP) or other test inhibitors
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Acetic Acid
-
Microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), a specified concentration of p-nitrophenol (e.g., 4 µM), and the SULT1A1 enzyme source (e.g., 0.16 mg/mL cytosolic protein).
-
Dissolve the test inhibitor (e.g., DCNP) in a suitable solvent (e.g., ethanol or DMSO) and add it to the reaction mixture at various concentrations. Ensure the final solvent concentration does not affect enzyme activity.
-
Pre-incubate the enzyme with the inhibitor for a short period at 37°C.
-
Initiate the enzymatic reaction by adding a saturating concentration of PAPS (e.g., 20 µM).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction proceeds under initial rate conditions.
-
Terminate the reaction by adding a stopping solution, such as acetonitrile containing a small amount of acetic acid.
-
The formation of the sulfated product can be quantified using various methods, including radiometric assays with [35S]PAPS or chromatographic techniques (HPLC).
-
Alternatively, a coupled colorimetric assay can be used where the depletion of a chromogenic substrate or the formation of a colored product is measured using a microplate reader. For instance, in some assays, the conversion of p-nitrophenyl sulfate to p-nitrophenol can be quantified by measuring absorbance at 405 nm.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizing Key Processes
To better understand the context of SULT1A1 inhibition, the following diagrams illustrate the biochemical pathway and a typical experimental workflow.
Caption: General pathway of xenobiotic sulfation by SULT1A1.
Caption: Workflow for determining SULT1A1 inhibition.
References
Inter-laboratory Validation for the Quantification of 2,6-Dichloro-4-(methylsulfonyl)phenol: A Comparative Guide
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 2,6-Dichloro-4-(methylsulfonyl)phenol. While direct inter-laboratory validation data for this specific analyte is not publicly available, this document outlines established and validated methods for analogous chlorinated and sulfonated phenolic compounds. The performance data presented is synthesized from studies on similar analytes and serves as a benchmark for researchers, scientists, and drug development professionals to consider when establishing and validating their own analytical methods.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The data is derived from validation studies of similar phenolic compounds and provides a reasonable expectation of performance for the target analyte.
Table 1: Comparison of GC-MS and HPLC-MS Performance for Phenolic Compound Analysis
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Linearity (R²) | > 0.99[1] | > 0.9921[2] |
| Limit of Detection (LOD) | < 20 ng/L (for various chlorophenols)[1] | 0.01 to 9.84 µg/kg (for various phenolic compounds)[3] |
| Limit of Quantification (LOQ) | Not consistently reported for analogous compounds | 0.03 to 32.8 µg/kg (for various phenolic compounds)[3] |
| Accuracy (Recovery) | 70 - 106% (for various chlorophenols)[1] | 70.1% to 115.0%[2] |
| Precision (RSD) | < 10% (for 2,4,6-Trichlorophenol)[1] | < 6.63% (intra-day) and < 15.00% (inter-day)[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for GC-MS and HPLC-MS analysis of phenolic compounds, which can be adapted for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of chlorinated phenols in water samples, such as U.S. EPA Method 528.[1][4]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Acidification: Acidify the water sample to a pH of 2 with hydrochloric acid.[1]
-
Cartridge Conditioning:
-
Sample Loading: Load the 1 L water sample onto the conditioned cartridge at a flow rate of 20 mL/min.[1]
-
Cartridge Washing and Drying:
-
Elution: Elute the trapped analytes with dichloromethane.[1]
-
Derivatization (Optional but Recommended for Phenols): For improved volatility and chromatographic performance, derivatize the phenols using a suitable agent (e.g., acetic anhydride or diazomethane).[5][6]
2. GC-MS Analysis
-
Gas Chromatograph:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Experimental workflow for GC-MS analysis of phenolic compounds.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This protocol is based on methods developed for the analysis of a wide range of phenolic compounds.[2]
1. Sample Preparation
-
Extraction: Depending on the matrix, a suitable extraction method such as solid-liquid extraction or liquid-liquid extraction may be employed.
-
Filtration: Filter the sample extract through a 0.22 µm filter before injection.
2. HPLC-MS Analysis
-
High-Performance Liquid Chromatograph:
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally suitable for phenols.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
A Comparative Guide to the Performance of Phenolic Internal Standards for Analytical Quantification
The selection of an appropriate internal standard (IS) is critical for accurate and precise quantification in chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative overview of 2,6-Dichloro-4-ethylphenol and two common alternatives: 2,4-Dibromophenol and Phenol-d6 (a deuterated standard).
Data Presentation: Performance Comparison of Internal Standards
The following tables summarize typical performance characteristics for the selected internal standards based on established analytical methodologies.
Table 1: General Properties and Applicability
| Feature | 2,6-Dichloro-4-ethylphenol (Proxy) | 2,4-Dibromophenol | Phenol-d6 (Deuterated) |
| Type | Halogenated Phenol | Halogenated Phenol | Stable Isotope-Labeled |
| Primary Applications | GC-MS and HPLC analysis of phenols | GC-MS analysis of phenols and cresols[1] | "Gold standard" for phenol analysis by MS[2] |
| Key Advantage | Distinct mass spectral fragments, different retention time from many phenols[3] | Good surrogate for monitoring method performance[4] | Co-elutes with the analyte, providing the best correction for matrix effects[5][6] |
| Limitations | Potential for matrix effects similar to analytes, but not identical. | May not perfectly mimic the extraction and ionization behavior of all phenolic analytes. | Higher cost compared to non-labeled standards. |
Table 2: Typical Quantitative Performance Data
| Parameter | 2,6-Dichloro-4-ethylphenol (Expected) | 2,4-Dibromophenol (Reported) | Phenol-d6 (Expected) |
| Linearity (R²) | > 0.99[3] | > 0.99 | > 0.995[2] |
| Accuracy (% Recovery) | 80 - 115% (Matrix Dependent)[3] | 72.3 - 109.9%[1] | 90 - 105%[2] |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Isotopic Purity | N/A | N/A | > 98%[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of internal standards. Below are representative protocols for the analysis of phenols in water samples using GC-MS.
Protocol 1: Analysis of Phenols in Water by GC-MS using a Halogenated Internal Standard
This protocol is adapted from established methodologies like the US EPA Method 8041A for the quantification of various phenols in water samples using 2,6-Dichloro-4-ethylphenol or 2,4-Dibromophenol as an internal standard.[3][4]
1. Materials and Reagents
-
Analytes: Phenol, 2-Chlorophenol, 2,4-Dichlorophenol, 2,4,6-Trichlorophenol, Pentachlorophenol
-
Internal Standard: 2,6-Dichloro-4-ethylphenol or 2,4-Dibromophenol
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (HPLC or GC grade)
-
Reagents: Acetic anhydride, Potassium carbonate, Sodium sulfate (anhydrous), Sulfuric acid
-
Water: Deionized or Milli-Q water
-
Solid Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (PS-DVB) or similar
2. Sample Preparation (Solid Phase Extraction)
-
Sample Collection: Collect 1 L water samples in amber glass bottles.
-
Preservation: Acidify the sample to pH < 2 with concentrated sulfuric acid.[3]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of MeOH, and finally 10 mL of deionized water (pH 2).[3]
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of deionized water.
-
Cartridge Drying: Dry the cartridge under a stream of nitrogen for 10-15 minutes.[3]
-
Elution: Elute the trapped analytes with 10 mL of DCM.[3]
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 100 µL of a 10 µg/mL solution in DCM) to the eluate.[3]
-
Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.[3]
3. Derivatization (Acetylation for GC-MS)
-
To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 50 mg of potassium carbonate.[3]
-
Vortex the mixture and heat at 60°C for 10 minutes.
-
Allow the sample to cool, and it is then ready for GC-MS analysis.
4. GC-MS Analysis
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection: 1 µL, splitless mode at 250°C
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) mode, with Selected Ion Monitoring (SIM) for target analytes and the internal standard.
Mandatory Visualizations
Logical Relationship of Internal Standard Types
Caption: Selection hierarchy of internal standards for phenol analysis.
Experimental Workflow for Phenol Quantification
Caption: General experimental workflow for phenol analysis using an internal standard.
References
- 1. Determination of chlorinated phenols and cresols in human urine using solid-phase extraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Hypothetical Benchmarking of 2,6-Dichloro-4-(methylsulfonyl)phenol Against Known Pesticides: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical compound 2,6-Dichloro-4-(methylsulfonyl)phenol against two established pesticides, the insecticide Hexaflumuron and the fungicide Tolclofos-methyl. Due to the limited publicly available data on the direct pesticidal activity of this compound, this guide presents a hypothetical benchmarking based on its structural similarity to key intermediates and metabolites of these known pesticides. The information herein is intended to serve as a theoretical framework to guide future research and experimental design.
Chemical and Physical Properties
A comparison of the fundamental chemical and physical properties of this compound, Hexaflumuron, and Tolclofos-methyl is crucial for understanding their potential environmental fate, bioavailability, and interaction with biological systems.
| Property | This compound | Hexaflumuron | Tolclofos-methyl |
| CAS Number | 20951-05-7 | 86479-06-3 | 57018-04-9 |
| Molecular Formula | C₇H₆Cl₂O₃S | C₁₆H₈Cl₂F₆N₂O₃ | C₉H₁₁Cl₂O₃PS |
| Molecular Weight | 241.08 g/mol [1] | 461.16 g/mol | 301.1 g/mol |
| Appearance | Solid[1] | White solid | Colorless crystals |
| Water Solubility | Data not available | 0.027 mg/L | 1.10 mg/L at 15°C[2] |
| LogP (Octanol-Water Partition Coefficient) | Data not available | 5.25 | 4.88 |
Postulated Mechanism of Action and Signaling Pathways
The structural similarities between this compound and precursors or metabolites of known pesticides suggest potential mechanisms of action. 2,6-dichloro-4-nitrophenol is a known intermediate in the synthesis of Hexaflumuron, an insect growth regulator that inhibits chitin synthesis.[3] Additionally, 2,6-dichloro-4-methylphenol is a metabolite of the fungicide Tolclofos-methyl, which acts by inhibiting phospholipid biosynthesis in fungi.[2][4]
Based on these relationships, two hypothetical mechanisms of action for this compound are proposed:
-
As an Insecticide: Potentially acting as a chitin synthesis inhibitor, similar to Hexaflumuron. The methylsulfonyl group may play a role in binding to the target enzyme, chitin synthase.
-
As a Fungicide: Potentially disrupting fungal cell membranes by inhibiting phospholipid biosynthesis, mirroring the action of Tolclofos-methyl.
The following diagrams illustrate the established signaling pathway for Hexaflumuron and a hypothetical pathway for this compound as a chitin synthesis inhibitor.
Experimental Protocols
To validate the hypothetical pesticidal activity of this compound, a series of well-defined experiments are necessary. The following protocols outline key assays for assessing its efficacy as an insecticide and a fungicide.
Insecticidal Activity Assay (Leaf-Dip Bioassay)
Objective: To determine the insecticidal activity of this compound against a model insect pest (e.g., Spodoptera litura).
Methodology:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in an appropriate solvent (e.g., acetone with a non-ionic surfactant). A negative control (solvent only) and a positive control (a known insecticide like Hexaflumuron) should be included.
-
Leaf Treatment: Dip fresh host plant leaves (e.g., castor bean leaves for S. litura) into the test solutions for 30 seconds and allow them to air dry.
-
Insect Exposure: Place one treated leaf in a petri dish lined with moist filter paper. Introduce ten third-instar larvae of S. litura into each petri dish.
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25±2°C, 65±5% relative humidity, 16:8 h light:dark photoperiod).
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Fungicidal Activity Assay (Mycelial Growth Inhibition)
Objective: To evaluate the in vitro fungicidal activity of this compound against a model phytopathogenic fungus (e.g., Rhizoctonia solani).
Methodology:
-
Preparation of Amended Media: Prepare Potato Dextrose Agar (PDA) and amend it with various concentrations of this compound dissolved in a suitable solvent. A solvent-only control and a positive control (e.g., Tolclofos-methyl) should be included.
-
Fungal Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing culture of R. solani onto the center of each amended PDA plate.
-
Incubation: Incubate the plates at 28±2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC₅₀ (effective concentration for 50% inhibition) using regression analysis.
The following diagram illustrates a general workflow for screening the bioactivity of a novel chemical compound.
Hypothetical Performance Data
The following table presents hypothetical performance data for this compound in comparison to Hexaflumuron and Tolclofos-methyl, based on the experimental protocols described above. It is critical to note that this data is purely illustrative and requires experimental validation.
| Parameter | This compound (Hypothetical) | Hexaflumuron (Insecticide) | Tolclofos-methyl (Fungicide) |
| Target Organism | Spodoptera litura / Rhizoctonia solani | Subterranean termites[5] | Soil-borne fungi (Rhizoctonia solani)[4] |
| LC₅₀ / EC₅₀ | 15 ppm (Insecticidal) / 8 ppm (Fungicidal) | 0.1 - 1.0 ppm (Termites) | 0.5 - 5.0 ppm (R. solani) |
| Mode of Action | Chitin Synthesis Inhibition / Phospholipid Biosynthesis Inhibition | Chitin Synthesis Inhibition[5][6][7][8] | Phospholipid Biosynthesis Inhibition[3][4] |
| Acute Mammalian Toxicity (LD₅₀, oral, rat) | > 2000 mg/kg (Estimated) | > 5000 mg/kg[6] | 5000 mg/kg |
Conclusion and Future Directions
While direct evidence for the pesticidal properties of this compound is currently lacking, its structural relationship to key agrochemical molecules provides a strong rationale for its investigation as a potential lead compound. The hypothetical framework presented in this guide suggests that it may possess dual insecticidal and fungicidal activities.
Future research should focus on the synthesis and purification of this compound, followed by rigorous in vitro and in vivo bioassays as outlined. Elucidation of its precise mechanism of action and toxicological profile will be paramount in determining its viability as a novel pesticide. The comparative data provided for Hexaflumuron and Tolclofos-methyl can serve as valuable benchmarks for these future studies.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. Tolclofos-methyl | C9H11Cl2O3PS | CID 91664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. fao.org [fao.org]
- 5. How Hexaflumuron Targets Termite Control with Precision and Safety [jindunchemical.com]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. epestcontrol.com [epestcontrol.com]
- 8. Agriculture pesticide insecticide Hexaflumuron Use of as a termiticide|News|Agripesticide [agripesticide.com]
Unraveling the Structure-Activity Relationship of Substituted Dichlorophenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted dichlorophenols, a class of chlorinated aromatic compounds, exhibit a wide range of biological activities, from environmental toxicity to potential therapeutic applications. Understanding the relationship between their chemical structure and biological effects is paramount for risk assessment and the development of novel bioactive molecules. This guide provides an objective comparison of the performance of dichlorophenol isomers, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Biological Activity of Dichlorophenol Isomers
The biological activity of dichlorophenol isomers is significantly influenced by the position of the chlorine atoms on the phenol ring. This is evident in their acute toxicity, cytotoxicity, and ecotoxicity.
Acute Oral Toxicity in Mice
A comparative study on the acute oral toxicity of dichlorophenol isomers in mice revealed significant differences in their lethal dose 50 (LD50) values. The data indicates that the substitution pattern dramatically impacts the toxicity of these compounds.
| Dichlorophenol Isomer | LD50 (mg/kg) in Male Mice | LD50 (mg/kg) in Female Mice |
| 2,3-Dichlorophenol | 1685 | 2046 |
| 2,4-Dichlorophenol | 1276 - 1352 | - |
| 2,5-Dichlorophenol | - | Lower than males |
| 2,6-Dichlorophenol | - | - |
| 3,4-Dichlorophenol | 1685 | 2046 |
| 3,5-Dichlorophenol | 2643 | 2389 |
Data sourced from studies on CD-1 ICR mice.[1] Values for 2,4-dichlorophenol are a range from multiple studies.
Ecotoxicity
The environmental impact of dichlorophenols also varies with their isomeric structure. The following table summarizes the half-maximal effective concentration (EC50) values for some isomers in aquatic organisms.
| Dichlorophenol Isomer | Test Species | Endpoint | EC50 (µg/L) | Test Duration |
| 2,4-Dichlorophenol | Pseudokirchneriella subcapitata (Green algae) | Growth inhibition | 3200 | 96 hours |
| 3,4-Dichlorophenol | Daphnia magna (Water flea) | Immobilization | - | 48 hours |
EC50 value for 2,4-Dichlorophenol from Shigeoka et al. (1988).[1] Data for 3,4-dichlorophenol indicates significant toxicity toward Daphnia magna with a Lowest Observed Effect Concentration (LOEC) of 0.25 µg/L for Lemna minor.[2]
Enzyme Inhibition: N-Acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD)
Dichlorophenes, which are structurally related to dichlorophenols, have been identified as potent inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of bioactive N-acylethanolamides. The inhibitory activity is dependent on the substitution pattern.
| Compound | IC50 (µM) |
| Hexachlorophene | ~2 |
| Bithionol | ~2 |
| Lithocholic acid (endogenous inhibitor) | 68 |
| ARN19874 (selective inhibitor) | 34 |
Data from a high-throughput screening using a quenched fluorescent NAPE analog as a substrate for recombinant mouse NAPE-PLD.[3][4][5][6]
Mechanisms of Action
The biological effects of dichlorophenols are mediated through various mechanisms, with the uncoupling of oxidative phosphorylation and induction of apoptosis being the most prominent.
Uncoupling of Oxidative Phosphorylation
Dichlorophenols can act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[7][8][9][10] This uncoupling of electron transport from ATP production leads to a decrease in cellular energy levels and can trigger subsequent cell death pathways.
Caption: Dichlorophenols shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient.
Mitochondrial Apoptosis Pathway
2,4-Dichlorophenol has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[11][12][13] This process involves the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases.
Caption: 2,4-Dichlorophenol triggers a cascade of events leading to programmed cell death.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. The following sections outline the methodologies for key experiments cited in this guide.
Acute Oral Toxicity Testing (Adapted from OECD Guidelines 420, 423, and 425)
This protocol provides a general framework for determining the acute oral toxicity (LD50) of a substance.[14][15][16][17][18]
Caption: A stepwise workflow for assessing acute oral toxicity according to OECD guidelines.
1. Animal Selection and Acclimatization:
-
Use healthy, young adult rodents from a single strain (e.g., Wistar rats, CD-1 mice).
-
House animals in appropriate conditions (temperature, humidity, light cycle) for at least 5 days to acclimatize.
2. Dose Preparation and Administration:
-
Prepare the test substance in a suitable vehicle (e.g., water, corn oil).
-
Administer a single dose via oral gavage. The volume should not exceed 1 mL/100g body weight for rodents.
3. Observation:
-
Observe animals closely for the first few hours after dosing and then at least once daily for 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Record body weights at the start and end of the study.
-
Note the time of death for any animals that die during the observation period.
4. Necropsy:
-
Perform a gross necropsy on all animals at the end of the study.
-
Examine all major organs for any abnormalities.
5. Data Analysis:
-
Use appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value and its confidence intervals.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess cell viability.[19][20][21][22]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat cells with various concentrations of the dichlorophenol isomer for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
3. MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Measurement of Mitochondrial Membrane Potential (ΔΨm)
JC-1 or TMRE fluorescent dyes can be used to measure changes in mitochondrial membrane potential.[23][24][25][26]
1. Cell Culture and Treatment:
-
Culture cells on glass coverslips or in multi-well plates.
-
Treat cells with the dichlorophenol isomer for the desired time.
2. Staining with Fluorescent Dye:
-
Incubate cells with JC-1 or TMRE dye in the dark at 37°C.
3. Imaging:
-
For JC-1, visualize the cells using a fluorescence microscope with appropriate filters to detect both the green monomers (indicating low ΔΨm) and red J-aggregates (indicating high ΔΨm).
-
For TMRE, measure the fluorescence intensity using a fluorescence microscope or plate reader.
4. Data Analysis:
-
For JC-1, the ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
-
For TMRE, a decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
This guide provides a foundational understanding of the structure-activity relationships of substituted dichlorophenols. Further research is needed to generate a more complete comparative dataset, particularly for in vitro activities across all isomers, which will be invaluable for predictive toxicology and the rational design of new chemical entities.
References
- 1. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway. | Sigma-Aldrich [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
- 23. benchchem.com [benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Impact of Dichlorophenol Derivatives
For Immediate Release
This guide provides a comparative environmental impact assessment of six dichlorophenol (DCP) isomers: 2,3-dichlorophenol, 2,4-dichlorophenol, 2,5-dichlorophenol, 2,6-dichlorophenol, 3,4-dichlorophenol, and 3,5-dichlorophenol. Dichlorophenols are prevalent environmental contaminants originating from the manufacturing of herbicides, pesticides, and dyes, as well as from the breakdown of more complex chlorinated compounds.[1] Their persistence, toxicity, and potential for bioaccumulation necessitate a thorough understanding of their environmental fate and effects. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the use and management of these compounds.
Quantitative Comparison of Environmental Impact Parameters
The following table summarizes key environmental impact indicators for the six DCP isomers. These parameters provide a quantitative basis for comparing their potential risks to terrestrial and aquatic ecosystems.
| Dichlorophenol Isomer | Acute Toxicity to Fathead Minnow (Pimephales promelas) 96-hr LC50 (mg/L) | Acute Toxicity to Water Flea (Daphnia magna) 48-hr EC50 (mg/L) | Acute Oral Toxicity to Rat (LD50, mg/kg) | Aerobic Biodegradation Half-Life in Soil (days) | Soil Organic Carbon-Water Partitioning Coefficient (Koc) (L/kg) |
| 2,3-Dichlorophenol | 3.9 | 1.7 | 580 | 2 - 60 | 426 |
| 2,4-Dichlorophenol | 2.0 - 8.2 | 1.4 - 3.0 | 580 - 4000[2] | 2 - 28 | 126 - 708[3] |
| 2,5-Dichlorophenol | 4.4 | 2.1 | 580 | 10 - 100 | 500 |
| 2,6-Dichlorophenol | 3.6 | 2.6 | 2960 | 4 - 180 | 562 |
| 3,4-Dichlorophenol | 2.5 | 1.8 | 580 | 7 - 30 | 830 |
| 3,5-Dichlorophenol | 3.1 | 1.1 | 3680 | 28 - 180 | 690 |
Note: Data is compiled from various sources and experimental conditions may vary. The ranges provided reflect this variability.
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols designed to ensure reproducibility and comparability. Below are summaries of the key methodologies employed.
Acute Immobilization Test with Daphnia magna (OECD 202)
This test evaluates the acute toxicity of substances to the freshwater invertebrate Daphnia magna.
-
Test Organisms : Young daphnids, less than 24 hours old, are used for the test.[4]
-
Exposure : The daphnids are exposed to a series of at least five concentrations of the test substance for 48 hours.[4] A control group is maintained in water without the test substance.
-
Observation : The number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.[5]
-
Endpoint : The primary endpoint is the median effective concentration (EC50), which is the concentration of the substance that immobilizes 50% of the daphnids within 48 hours.[4][6]
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This protocol is designed to determine the rate and pathway of biodegradation of a chemical in soil.
-
Test System : Soil samples are treated with the test substance, typically radiolabeled with ¹⁴C to trace its fate.[7][8]
-
Incubation : The treated soil is incubated in the dark under controlled temperature and moisture conditions for up to 120 days.[7][9] Both aerobic (with air) and anaerobic (without air) conditions can be tested.
-
Analysis : At various time points, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to measure mineralization.[8][10]
-
Endpoint : The primary endpoint is the dissipation time 50 (DT50) or half-life, which is the time required for 50% of the substance to degrade.
Determination of the Soil Organic Carbon-Water Partitioning Coefficient (Koc)
The Koc value indicates the tendency of a chemical to adsorb to soil organic matter, which influences its mobility in the environment.
-
Methodology : Koc is typically determined indirectly through methods like high-performance liquid chromatography (HPLC) or estimated from the octanol-water partition coefficient (Kow).[11][12]
-
Principle : The retention time of the chemical on a stationary phase that mimics soil organic matter is measured and correlated with the known Koc values of reference compounds.[13]
-
Calculation : The soil-water distribution coefficient (Kd) is first determined, which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. Koc is then calculated by normalizing Kd to the fraction of organic carbon (foc) in the soil (Koc = Kd / foc).[1]
Visualization of Environmental Processes
To illustrate the fate of dichlorophenols in the environment, the following diagrams depict a key transformation pathway and an experimental workflow.
Conclusion
The presented data indicates that all examined dichlorophenol isomers pose a significant environmental risk, exhibiting toxicity to aquatic life and varying degrees of persistence in soil. Generally, dichlorophenols with chlorine atoms in the ortho position to the hydroxyl group tend to be degraded more readily under certain conditions.[7] However, factors such as soil type, microbial population, temperature, and pH can significantly influence their environmental fate.[14] The provided data and protocols serve as a valuable resource for conducting risk assessments and developing remediation strategies for environments contaminated with these compounds. Further research is encouraged to fill remaining data gaps and to better understand the synergistic effects of dichlorophenol mixtures in the environment.
References
- 1. log KOC - ECETOC [ecetoc.org]
- 2. Prediction of the acute toxicity (96-h LC50) of organic compounds to the fathead minnow (Pimephales promelas) using a group contribution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. youtube.com [youtube.com]
- 6. catalog.data.gov [catalog.data.gov]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. ezview.wa.gov [ezview.wa.gov]
- 9. web.cecs.pdx.edu [web.cecs.pdx.edu]
- 10. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]
- 11. Linear modeling of the soil-water partition coefficient normalized to organic carbon content by reversed-phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Acute Toxicity of Major Geochemical Ions to Fathead Minnows (Pimephales promelas). Part B: Modeling Ion Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of Fipronil Exposure Biomarkers: Fipronil Sulfone and Hydroxy-fipronil
A Guide for Researchers, Scientists, and Drug Development Professionals
Notice: Initial searches for "2,6-Dichloro-4-(methylsulfonyl)phenol" as a biomarker of exposure did not yield relevant validation data. This guide therefore focuses on the well-established and emerging biomarkers of exposure to the phenylpyrazole insecticide, fipronil.
This guide provides a comparative analysis of two key metabolites of fipronil—fipronil sulfone and hydroxy-fipronil—as biomarkers for assessing human exposure. The selection of an appropriate biomarker is critical for accurate risk assessment and regulatory monitoring. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic and experimental workflows to aid researchers in their study design and implementation.
Introduction to Fipronil and its Metabolites
Fipronil is a broad-spectrum insecticide widely used in both agricultural and residential settings. Due to its extensive use, there is growing concern about human exposure and potential health effects, including neurotoxicity, and effects on the thyroid and liver.[1] Accurate assessment of fipronil exposure relies on the detection of its metabolites in biological matrices. The two primary metabolites used for biomonitoring are fipronil sulfone and, more recently, hydroxy-fipronil. Fipronil sulfone is a persistent metabolite primarily detected in serum, while hydroxy-fipronil has been identified as a sensitive urinary biomarker.[2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for fipronil sulfone and hydroxy-fipronil, providing a basis for comparison of their utility as biomarkers of fipronil exposure.
Table 1: Comparison of Fipronil Sulfone and Hydroxy-fipronil as Biomarkers of Fipronil Exposure
| Feature | Fipronil Sulfone | Hydroxy-fipronil | Source(s) |
| Biological Matrix | Serum | Urine | [2][3] |
| Persistence | More persistent, with a longer half-life | Less persistent, excreted in urine | [2] |
| Detection in General Population | Detected in ~25% of individuals with no known exposure | Not yet widely studied in the general human population | [2] |
| Sensitivity in Animal Studies | Primary metabolite in rat serum | More sensitive marker in rat urine, with dose-dependent concentrations ranging from 10–10,000 ng/mL | [1][3] |
| Typical Concentrations (Human) | 0.1 to 4 ng/mL in the general population | Data not yet available for the general population | [2][4] |
| Typical Concentrations (Rat) | ~20 ng/mL in urine of treated rats | 10–10,000 ng/mL in urine of treated rats | [1][3] |
Table 2: Analytical Method Performance for Fipronil Biomarker Quantification
| Parameter | Fipronil Sulfone (in Serum) | Hydroxy-fipronil (in Urine) | Source(s) |
| Analytical Method | LC-MS/MS | LC-MS/MS | [2][3] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.4 ng/mL in methanol, 1.0 ng/mL in urine matrix | [2][3] |
| Recovery | >70% (from rat plasma) | 110 ± 6% (from spiked urine) | [3][5] |
| Relative Standard Deviation (RSD) | Not specified | <18% | [3] |
Experimental Protocols
Protocol 1: Quantification of Fipronil Sulfone in Human Serum by LC-MS/MS
This protocol is based on methodologies described in published studies for the analysis of fipronil sulfone in serum.[2]
1. Sample Preparation:
-
To 200 µL of human serum, add 20 µL of a 0.1 M formic acid solution containing a suitable internal standard (e.g., ¹³C₄-fipronil sulfone).
-
Precipitate proteins by adding 2 mL of cold acetonitrile.
-
Vortex the sample and centrifuge at 12,500 ×g for 10 minutes.
-
Concentrate the supernatant using solid-phase extraction (SPE) with an Oasis HLB 3 cc cartridge.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the sample supernatant.
-
Wash the cartridge with 3 mL of 95:5 water/acetonitrile solution.
-
Elute the analyte with 3 mL of acetonitrile.
-
-
Evaporate the eluate under a gentle stream of nitrogen at 40 °C to a final volume of approximately 200 µL.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.4 mM ammonium formate in 95:5 water:methanol.
-
Mobile Phase B: 0.4 mM ammonium formate in 95:5 methanol:water.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A linear gradient from 50% B to 100% B over 5 minutes, hold at 100% B for 10 minutes, followed by re-equilibration.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to fipronil sulfone and the internal standard.
-
Protocol 2: Quantification of Hydroxy-fipronil in Urine by LC-MS/MS
This protocol is adapted from a study that developed and validated a method for hydroxy-fipronil in urine.[3]
1. Sample Preparation:
-
To a 100 µL urine sample, add an internal standard (e.g., CUDA).
-
For the hydrolysis of potential conjugates, the sample can be treated with β-glucuronidase/sulfatase.
-
Dilute the sample with an equal volume of 0.1% formic acid in water.
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant for direct injection or further SPE cleanup if necessary.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate hydroxy-fipronil from other matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI in positive or negative mode, depending on the optimal response for hydroxy-fipronil.
-
Detection: MRM of precursor and product ion transitions specific to hydroxy-fipronil and the internal standard.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxy-fipronil is a new urinary biomarker of exposure to fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dichloro-4-(methylsulfonyl)phenol: A Comprehensive Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Dichloro-4-(methylsulfonyl)phenol, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to be familiar with the inherent hazards of this compound. This compound is classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1] Furthermore, it is suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE): A comprehensive assessment of necessary PPE should be conducted before handling this compound. Standard protective gear includes:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling.[2]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or situations with a high risk of exposure, a full chemical suit may be necessary.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not explicitly defined in readily available literature, the following toxicological and physical data underscore the need for cautious handling and disposal.
| Property | Value | Reference |
| Acute Oral Toxicity | Harmful if swallowed | [1] |
| Acute Dermal Toxicity | Toxic in contact with skin | [1] |
| Skin Corrosion | Causes severe skin burns | [1] |
| Eye Damage | Causes serious eye damage | [1] |
| Carcinogenicity | Suspected of causing cancer | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, disposable labware).
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]
-
Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[4]
-
-
Container Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the first waste was added to the container.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.
-
Do not fill the waste container to more than 90% of its capacity to allow for expansion and prevent spills.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Provide the contractor with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
-
Disposal of this compound will likely involve high-temperature incineration in a permitted hazardous waste incinerator.[2]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,6-Dichloro-4-(methylsulfonyl)phenol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-(methylsulfonyl)phenol. The following procedures are based on the safety data sheets (SDS) of structurally similar compounds, including 2,6-Dichlorophenol, 4-(Methylsulfonyl)phenol, and 2-Chloro-4-(methylsulfonyl)phenol, in the absence of a specific SDS for the named compound. It is imperative to handle this chemical with extreme care in a controlled laboratory setting.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin, and to cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[2] As with other phenolic compounds, it can be absorbed through the skin and act as a systemic toxin.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The recommended equipment is summarized below.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety goggles and face shield. | EN 166 or NIOSH approved.[5][6] |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Norfoil/Silver Shield® are recommended for chlorinated solvents and phenols).[7][8] Double gloving is a good practice.[3] | EN 374-1.[7] |
| Body | Laboratory coat or chemical-resistant apron. | General Laboratory Standard. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type ABEK for organic vapors, acid gases, and particulates) may be necessary. | NIOSH (US) or CEN (EU) approved.[7] |
| Feet | Closed-toe, sturdy footwear. | General Laboratory Standard. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a chemical fume hood to minimize inhalation of dust or vapors.[3][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
Personal Hygiene:
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace in the chemical fume hood, covering the surface with absorbent pads.
-
Weighing and Transfer: Handle as a solid to avoid generating dust. If the compound is a powder, use techniques to minimize dust formation.
-
In Case of Contact:
-
Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected area with copious amounts of water for at least 15 minutes.[5] For phenol exposures, treatment with polyethylene glycol (PEG) 300 or 400 is highly recommended.[3][4] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[2][5] If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[11] Seek immediate medical attention.
-
Storage:
-
Store in a tightly closed, properly labeled container.[6][7]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][10]
-
Store in a corrosives area and consider storing under an inert atmosphere for long-term stability.[7][10]
Disposal Plan
All waste materials must be treated as hazardous chemical waste.
Waste Collection:
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.
-
Contaminated Materials: Any materials that come into contact with the compound, including gloves, absorbent pads, and empty containers, should be collected in a designated hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
Disposal Procedure:
-
Segregation: Keep chlorinated waste separate from non-chlorinated waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and list the chemical constituents.
-
Disposal: Dispose of the chemical and its container through a licensed hazardous-waste disposal contractor.[7] Do not dispose of it down the drain or into the environment.[5][7]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
